CTCE-0214
Description
SDF-1alpha peptide analog and CXCR4 agonist; structure in first source
Properties
Key on ui mechanism of action |
CTCE-0214 mimics the activity of the natural chemokine SDF-1 by increasing the level of white blood cells (neutrophils), bleeding prevention cells (platelets) and stem cells (primitive blood forming cells) in the blood. SDF-1 is also believed to work as a traffic controller for infection-fighting white blood cells and progenitor cell migration providing an essential function to combat immunosuppression. |
|---|---|
CAS No. |
577782-52-6 |
Molecular Formula |
C170H254N44O40 |
Molecular Weight |
3554 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,20S)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-20-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-(1H-indol-3-ylmethyl)-3,6,9,14,21-pentaoxo-1,4,7,10,15-pentazacyclohenicosane-11-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C170H254N44O40/c1-15-96(12)141-166(252)198-114(60-63-132(174)219)149(235)196-115(151(237)205-125(81-103-54-58-106(218)59-55-103)158(244)201-120(75-93(6)7)153(239)197-116(62-65-139(226)227)150(236)192-110(46-28-31-67-172)145(231)189-97(13)143(229)200-119(74-92(4)5)154(240)199-117(142(176)228)83-133(175)220)61-64-134(221)181-68-32-29-47-111(147(233)207-127(160(246)212-141)82-104-84-184-109-45-26-25-43-107(104)109)193-152(238)118(73-91(2)3)191-138(225)88-187-136(223)86-185-135(222)85-186-137(224)87-188-144(230)122(77-99-37-19-16-20-38-99)203-159(245)123(78-100-39-21-17-22-40-100)204-148(234)113(49-34-70-183-170(179)180)195-157(243)126(79-101-41-23-18-24-42-101)208-163(249)130-50-35-71-213(130)167(253)98(14)190-146(232)112(48-33-69-182-169(177)178)194-156(242)124(80-102-52-56-105(217)57-53-102)206-161(247)128(89-215)209-155(241)121(76-94(8)9)202-162(248)129(90-216)210-165(251)140(95(10)11)211-164(250)131-51-36-72-214(131)168(254)108(173)44-27-30-66-171/h16-26,37-43,45,52-59,84,91-98,108,110-131,140-141,184,215-218H,15,27-36,44,46-51,60-83,85-90,171-173H2,1-14H3,(H2,174,219)(H2,175,220)(H2,176,228)(H,181,221)(H,185,222)(H,186,224)(H,187,223)(H,188,230)(H,189,231)(H,190,232)(H,191,225)(H,192,236)(H,193,238)(H,194,242)(H,195,243)(H,196,235)(H,197,239)(H,198,252)(H,199,240)(H,200,229)(H,201,244)(H,202,248)(H,203,245)(H,204,234)(H,205,237)(H,206,247)(H,207,233)(H,208,249)(H,209,241)(H,210,251)(H,211,250)(H,212,246)(H,226,227)(H4,177,178,182)(H4,179,180,183)/t96-,97-,98-,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,140-,141-/m0/s1 |
InChI Key |
CDESNZRJTTVORZ-CWBIRLGUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C9CCCN9C(=O)C(CCCCN)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of CTCE-0214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), a critical chemokine involved in a myriad of physiological processes including immune cell trafficking, hematopoiesis, and inflammation.[1][2] Engineered for enhanced plasma stability, this compound functions as a potent agonist for the C-X-C chemokine receptor 4 (CXCR4).[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development efforts.
Core Mechanism of Action: CXCR4 Agonism
This compound is structurally designed by linking the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of SDF-1α with a four-glycine linker.[3] This modification allows it to mimic the biological activity of the endogenous ligand, SDF-1α, by binding to and activating the CXCR4 receptor.[3][4]
Preclinical Data: In Vivo and In Vitro Effects
The functional consequences of this compound's interaction with CXCR4 have been primarily characterized through its anti-inflammatory and hematopoietic effects.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in several murine models of systemic inflammation.[2][3] The tables below summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Murine Inflammation Models
| Model | Animal Strain | This compound Dose and Administration | Key Findings | Reference |
| Lipopolysaccharide (LPS)-Induced Endotoxemia | Male CD-1 Mice | 1-25 mg/kg (intravenous, single dose) | Dose-dependent reduction in plasma TNF-α, with a 93% reduction at the highest dose. No significant effect on plasma IL-6 and IL-10. | [1] |
| Zymosan-Induced Peritonitis | Male CD-1 Mice | 25 mg/kg (intravenous and intraperitoneal) | Significant reduction in plasma TNF-α (53% reduction, p<0.05). No significant effect on IL-6 and IL-10. | [1] |
| Cecal Ligation and Puncture (CLP) | Male CD-1 Mice | 25 mg/kg (subcutaneous, multiple doses) | Significantly reduced mortality. Decreased plasma IL-6, but not TNF-α and IL-10. | [2][3] |
Table 2: In Vitro Anti-Inflammatory Effect of this compound
| Cell Type | Stimulation | This compound Concentration | Key Findings | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | LPS (100 ng/ml) | 28–280 nM | Dose-dependent suppression of LPS-induced IL-6 production. | [2][3] |
Hematopoietic Effects
This compound, as a CXCR4 agonist, influences the trafficking and expansion of hematopoietic progenitor cells (HPCs).
Table 3: Hematopoietic Activity of this compound
| Cell Type | This compound Concentration | Duration | Key Findings | Reference |
| CD34+ cells | 0.01-0.1 ng/mL | 4 days | Increased expansion of CD34+ cell subsets. | [1] |
| Murine Model | Not Specified | Not Specified | Increased circulating HPC concentrations, suggesting a role in mobilization. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
CTCE-0214: A Technical Guide for Researchers
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) that acts as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical findings, and potential therapeutic applications, tailored for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is a chemokine CXC receptor 4 (CXCR4) agonist, designed as a peptide analog of SDF-1α. It has demonstrated significant anti-inflammatory activity and is being investigated for its potential in treating conditions such as inflammation, sepsis, and systemic inflammatory syndromes. Furthermore, this compound has shown efficacy in mobilizing hematopoietic stem and progenitor cells (HSPCs), suggesting its utility in stem cell transplantation and regenerative medicine.
Mechanism of Action: CXCR4 Agonism
This compound exerts its biological effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to CXCR4 initiates a cascade of intracellular signaling events. Upon activation, the receptor couples to intracellular heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.
This dissociation triggers downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium levels. These pathways are crucial in regulating a variety of cellular processes such as cell survival, proliferation, and migration. The activation of these signaling cascades is central to the therapeutic effects observed with this compound.
Signaling Pathway Diagram
Caption: this compound activated CXCR4 signaling cascade.
Preclinical Data
Preclinical studies have highlighted the therapeutic potential of this compound in various models of inflammation and in the mobilization of hematopoietic stem cells.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in murine models of systemic inflammation and sepsis.
| Experimental Model | Animal Model | This compound Dose | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Endotoxemia | Mouse | 1-25 mg/kg (IV) | Dose-dependent reduction in plasma TNF-α. | |
| Zymosan-induced Peritonitis | Mouse | 25 mg/kg (IV & IP) | Significant reduction in plasma TNF-α. | |
| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 25 mg/kg (SC) | Improved survival; Decreased plasma IL-6. |
Hematopoietic Stem Cell Mobilization
This compound has been shown to be a potent mobilizer of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood.
| Cell Type | In Vitro/In Vivo | This compound Concentration/Dose | Key Findings | Reference |
| CD34+ cells | In vitro | 0.01-0.1 ng/mL | Increased expansion of CD34+ cell subsets. | |
| Hematopoietic Progenitor Cells | In vivo (Mouse) | Not specified | Increased circulating HPC concentrations. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the acute inflammatory response.
-
Animals: Male CD-1 mice are typically used.
-
Induction of Endotoxemia: A single intraperitoneal (IP) injection of LPS (e.g., 25 mg/kg) is administered.
-
This compound Administration: this compound is administered intravenously (IV) at specified doses (e.g., 1-25 mg/kg) at a designated time point relative to the LPS challenge.
-
Sample Collection: Blood samples are collected at various time points post-LPS injection (e.g., 90 minutes) via cardiac puncture.
-
Analysis: Plasma levels of pro-inflammatory cytokines, such as TNF-α, are measured using ELISA.
Experimental Workflow: LPS-Induced Endotoxemia
Caption: Workflow for LPS-induced endotoxemia model.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a clinically relevant model of polymicrobial sepsis.
-
Animals: Male CD-1 mice are used.
-
Surgical Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The cecum is punctured once or twice with a needle (e.g., 22-gauge).
-
A small amount of feces is extruded.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
-
This compound Administration: this compound (e.g., 25 mg/kg) is administered subcutaneously at various time points post-CLP (e.g., 2, 18, 26, 42, and 50 hours).
-
Monitoring: Survival is monitored over a period of several days (e.g., 120 hours).
-
Sample Collection and Analysis: Blood samples can be collected to measure plasma cytokine levels (e.g., IL-6).
Structure and Properties
While the precise amino acid sequence and detailed structural characterization of this compound are not widely published in peer-reviewed literature, it is described as a 31-mer analogue of CXCL12. In this analog, the intervening sequence of CXCL12 is deleted, and an α-helix inducible cyclic structure is introduced. This modification is intended to reproduce the intracellular calcium mobilization induced by native CXCL12.
Clinical Development
Information in the public domain regarding the clinical development of this compound is limited. A Phase Ib clinical trial was initiated to evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound in healthy adult volunteers. The study was designed to assess single and repeat administrations, as well as the potential synergy with granulocyte colony-stimulating factor (G-CSF). However, the results of this trial have not been widely disseminated in publicly accessible databases or publications.
Conclusion
This compound is a promising CXCR4 agonist with demonstrated preclinical efficacy in models of inflammation and hematopoietic stem cell mobilization. Its ability to modulate the CXCR4 signaling pathway presents a compelling therapeutic strategy for a range of diseases. Further research, particularly the publication of detailed structural information, pharmacokinetic and toxicological data, and the results of clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing investigation of this compound.
CTCE-0214: A Technical Guide to a Novel CXCR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CTCE-0214, a synthetic peptide agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a key regulator of cellular trafficking, CXCR4 and its endogenous ligand, stromal cell-derived factor-1α (SDF-1α), are implicated in a multitude of physiological and pathological processes, including hematopoiesis, inflammation, and cancer metastasis. This compound, an analog of SDF-1α, has demonstrated significant therapeutic potential in preclinical studies, particularly in the realms of inflammation and hematopoietic stem cell mobilization. This document details the molecular characteristics of this compound, its mechanism of action through CXCR4-mediated signaling pathways, and a summary of its biological effects. Furthermore, it provides detailed experimental protocols for key assays and quantitative data from published studies to facilitate further research and development.
Introduction to this compound
This compound is a proprietary peptide analog of SDF-1α (also known as CXCL12). It is a potent agonist for the CXCR4 receptor, mimicking the biological activities of its endogenous ligand.[1] The development of this compound was driven by the therapeutic potential of modulating the SDF-1α/CXCR4 axis, while addressing the limitations of using the native chemokine, such as its short plasma half-life.
Molecular Structure and Properties
This compound is a 31-mer peptide analog of CXCL12. Its design involves linking the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of SDF-1α with a four-glycine linker. To enhance plasma stability, the analog is cyclized between amino acid residues at positions 20 and 24, and two cysteine residues are replaced with alanine and phenylalanine.[2]
Table 1: Molecular Properties of this compound
| Property | Description |
| CAS Number | 577782-52-6[3] |
| Peptide Sequence | KPVSLSYRAPFRFFGGGGLKWIQEYLEKALN-NH2 (Lactam:Lys20-Glu24)[4] |
| Classification | CXCR4 Agonist, SDF-1α Peptide Analog[3] |
| Key Features | Modified for enhanced plasma stability.[2] |
The CXCR4 Receptor and Signaling Pathways
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand SDF-1α or an agonist like this compound, initiates a cascade of intracellular signaling events. These pathways are crucial for a variety of cellular functions, including chemotaxis, cell survival, and proliferation.[5][6] The signaling downstream of CXCR4 can be broadly categorized into G-protein dependent and β-arrestin-mediated pathways.
G-Protein Dependent Signaling
Upon agonist binding, CXCR4 undergoes a conformational change that activates heterotrimeric G-proteins, primarily of the Gαi subtype. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which then modulate the activity of various downstream effectors.
-
Gαi Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Dimer: The liberated Gβγ dimer can activate several signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, through the activation of Akt and other downstream effectors, plays a critical role in cell survival and proliferation.[6]
β-Arrestin Mediated Signaling
In addition to G-protein coupling, agonist-bound CXCR4 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. While initially known for their role in receptor desensitization and internalization, it is now established that β-arrestins can also act as signal transducers, initiating G-protein-independent signaling cascades. For instance, β-arrestin can serve as a scaffold for components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, leading to the regulation of gene expression and cell proliferation.[1][4]
Biological Effects of this compound
Preclinical studies have elucidated a range of biological effects of this compound, primarily centered on its anti-inflammatory properties and its ability to mobilize hematopoietic stem and progenitor cells (HSPCs).
Anti-inflammatory Effects
In murine models of systemic inflammation, this compound has demonstrated significant anti-inflammatory activity.
-
Endotoxemia and MODS: In models of acute endotoxemia induced by lipopolysaccharide (LPS) and multiple organ dysfunction syndrome (MODS) induced by zymosan, this compound significantly suppressed plasma levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[7][8]
-
Sepsis: In a murine model of severe sepsis induced by cecal ligation and puncture (CLP), treatment with this compound improved survival and decreased plasma levels of interleukin-6 (IL-6), a key inflammatory mediator.[7][8]
Table 2: In Vivo Anti-inflammatory Effects of this compound in Murine Models
| Model | Treatment Regimen | Key Findings | Reference |
| LPS-induced Endotoxemia | 1-25 mg/kg this compound (IV, once) | Dose-dependent reduction in plasma TNF-α.[3] | Fan H, et al. 2012 |
| Zymosan-induced MODS | 25 mg/kg this compound (IV at 1 & 3h, IP at 6h) | Significant reduction in plasma TNF-α.[8] | Fan H, et al. 2012 |
| CLP-induced Sepsis | 25 mg/kg this compound (subcutaneous, multiple doses) | Improved survival and decreased plasma IL-6.[8] | Fan H, et al. 2012 |
Effects on Hematopoietic Stem and Progenitor Cells
This compound has shown promise in the context of HSPC mobilization and expansion, which is critical for hematopoietic stem cell transplantation.
-
Mobilization: Administration of this compound in murine models has been shown to increase the concentration of circulating HSPCs.[9]
-
Ex Vivo Expansion: In vitro studies have indicated that while this compound alone may not significantly increase the viability of CD34+ cells, it acts synergistically with other growth factors to enhance their expansion.[9]
-
Chemotaxis: this compound has been shown to induce the migration of CD34+ cells, although at higher concentrations compared to the native SDF-1α.[9]
Table 3: Effects of this compound on Hematopoietic Progenitor Cells
| Assay | Cell Type | Concentration Range | Key Findings | Reference |
| Chemotaxis | Human CD34+ cells | Up to 100 µg/mL | Moderate increase in cell migration at high concentrations.[9] | Faber A, et al. 2007 |
| Ex Vivo Expansion | Human CD34+ cells | Not specified | Synergistic activity with other growth factors.[9] | Li K, et al. 2006 |
| Mobilization | Murine model | Not specified | Increased circulating HPCs.[9] | Zhong R, et al. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vivo Murine Model of Sepsis (Cecal Ligation and Puncture)
This protocol describes the induction of sepsis in mice to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male CD-1 mice (7-8 weeks old) are used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specified distance from the cecal tip to control the severity of sepsis.
-
The cecum is then punctured once or twice with a needle of a specific gauge (e.g., 22-gauge).
-
A small amount of fecal matter is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
-
This compound Administration: this compound (e.g., 25 mg/kg) or vehicle (PBS) is administered subcutaneously at specified time points post-CLP (e.g., 2, 18, 26, 42, and 50 hours).[8]
-
Outcome Measures:
-
Survival: Monitored for a specified period (e.g., 120 hours).
-
Cytokine Analysis: Blood is collected at a specific time point (e.g., 24 hours) for the measurement of plasma cytokine levels (TNF-α, IL-6, IL-10) by ELISA.[8]
-
Chemotaxis Assay
This assay is used to assess the ability of this compound to induce directed cell migration.
-
Cell Preparation: Human CD34+ hematopoietic progenitor cells are isolated and resuspended in a suitable assay medium.
-
Transwell System: A transwell migration assay is performed using multi-well plates with inserts containing a microporous membrane (e.g., 5 µm pore size).
-
Assay Setup:
-
The lower chamber is filled with medium containing various concentrations of this compound or SDF-1α (as a positive control).
-
The prepared cell suspension is added to the upper chamber.
-
-
Incubation: The plate is incubated for a specified period (e.g., 4 hours) at 37°C in a humidified incubator.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by a fluorescence-based method after labeling the cells with a fluorescent dye.[9]
Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of CXCR4 activation.
-
Cell Preparation: A suitable cell line expressing CXCR4 (e.g., a transfected HEK293 cell line or a leukemia cell line) is plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader with an injection module.
-
Baseline fluorescence is measured.
-
A solution of this compound at various concentrations is injected into the wells.
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is calculated. Dose-response curves are generated to determine the EC50 value of this compound.
Conclusion
This compound is a promising CXCR4 agonist with well-documented anti-inflammatory effects and the potential to modulate the hematopoietic system. Its optimized structure confers enhanced stability, making it a viable candidate for therapeutic development. The detailed information on its mechanism of action and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this novel compound. Future studies should focus on elucidating the precise quantitative pharmacology of this compound and expanding its evaluation in a broader range of preclinical disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. abeomics.com [abeomics.com]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CTCE-0214 and the CXCL12/SDF-1α Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CXCL12/SDF-1α signaling pathway, acting primarily through its receptor CXCR4, is a critical regulator of numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. CTCE-0214 is a synthetic peptide analog of CXCL12 designed to act as a potent and stable agonist of the CXCR4 receptor. This document provides a comprehensive technical overview of this compound, its mechanism of action within the CXCL12/SDF-1α pathway, and its therapeutic potential. It includes a summary of preclinical data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The CXCL12/SDF-1α Axis
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1α (SDF-1α), is the primary ligand for the G-protein coupled receptor (GPCR), CXCR4. This signaling axis plays a fundamental role in:
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Hematopoiesis: Regulating the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow.
-
Immune Response: Directing the migration of lymphocytes and other immune cells to sites of inflammation.
-
Embryonic Development: Crucial for the proper development of the cardiovascular, nervous, and hematopoietic systems.
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Cancer Biology: Implicated in tumor growth, angiogenesis, and the metastasis of various cancers to organs with high CXCL12 expression.[1]
Upon binding of CXCL12 to CXCR4, a conformational change in the receptor activates intracellular signaling cascades. The primary pathway involves the activation of heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, trigger downstream effector pathways.
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References
An In-depth Technical Guide to CTCE-0214: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-0214 is a synthetic peptide analogue of the natural chemokine Stromal Cell-Derived Factor-1α (SDF-1α). Engineered for enhanced plasma stability, this compound functions as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4). This guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, with a focus on its therapeutic potential in inflammation and hematopoietic stem cell mobilization. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The CXCL12/CXCR4 signaling axis is a critical regulator of a wide array of physiological processes, including immune cell trafficking, hematopoiesis, and embryogenesis.[1] Dysregulation of this axis is implicated in various pathologies, such as cancer metastasis and inflammatory diseases. This compound, as a CXCR4 agonist, offers a promising therapeutic avenue by modulating these pathways.[2][3] This document serves as a technical resource, consolidating the current knowledge on this compound.
This compound Structure
This compound is a 31-mer peptide designed to mimic the bioactive domains of SDF-1α while exhibiting improved stability.[1][4]
Key Structural Features:
-
Peptide Analogue: It is a synthetic peptide that links the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of human SDF-1α.[4]
-
Glycine Linker: A four-glycine linker connects the two peptide segments.[4]
-
Cyclization: To enhance stability and induce an α-helical structure, a lactam bridge is introduced between Lys20 and Glu24.[2]
-
Amino Acid Substitutions: To further improve plasma stability, two cysteine residues have been replaced.[4]
Amino Acid Sequence: KPVSLSYRAPFRFFGGGGLKWIQEYLEKALN-NH2 (Lactam bridge: Lys20-Glu24)[2]
Function and Mechanism of Action
This compound functions as a CXCR4 agonist, initiating downstream signaling cascades upon binding to the receptor.[2][3][5] The CXCR4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi.[4][6]
Signaling Pathways:
Activation of CXCR4 by this compound leads to the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits.[4] This event triggers multiple downstream signaling pathways:
-
PI3K/Akt Pathway: The Gβγ subunits can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, which is crucial for cell survival and proliferation.[4][7]
-
PLC/IP3/Ca2+ Pathway: Activation of Phospholipase C (PLC) by the Gβγ subunits results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in various cellular processes, including cell migration.[1][4]
-
MAPK/ERK Pathway: The signaling cascade can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and differentiation.[6][7]
-
JAK/STAT Pathway: CXCR4 can also activate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway in a G-protein-independent manner, which is important for gene transcription related to cell survival and proliferation.[4]
This compound Signaling Pathway
This compound activated CXCR4 signaling cascade.
Key Functions and Applications
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical models.[2][8]
-
Sepsis Models: In murine models of lipopolysaccharide (LPS)-induced shock and zymosan-induced multiple organ dysfunction syndrome, this compound significantly suppressed plasma tumor necrosis factor-alpha (TNF-α) levels.[8] It also improved survival in a cecal ligation and puncture (CLP) model of severe sepsis.[8]
-
Cytokine Modulation: this compound has been shown to dose-dependently suppress LPS-induced IL-6 production in bone marrow-derived macrophages.[8]
Hematopoietic Stem Cell Mobilization and Expansion
This compound plays a role in the trafficking and expansion of hematopoietic progenitor cells (HPCs).
-
Mobilization: Administration of this compound in murine models has been reported to increase the concentration of circulating HPCs.[5][9] A Phase Ia clinical trial showed that this compound was associated with significant increases in total white blood cells and neutrophils.[10]
-
Ex Vivo Expansion: this compound supports the survival of cord blood CD34+ cells and enhances their ex vivo expansion in synergy with other cytokines.[2] It has been shown to increase the expansion of CD34+ cell subsets at concentrations of 0.01-0.1 ng/mL over 4 days.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Model | Treatment | Dosage | Outcome | Reference |
| LPS-induced endotoxemia (mice) | This compound (intravenous) | 1-25 mg/kg | Dose-dependent reduction in plasma TNF-α (up to 93% reduction) | [2] |
| Zymosan-induced MODS (mice) | This compound (intraperitoneal/intravenous) | 25 mg/kg | Significant reduction in plasma TNF-α (53% reduction, p<0.05) | [2] |
| Cecal Ligation and Puncture (mice) | This compound | Not specified | Improved survival | [8] |
Table 2: Effects of this compound on Hematopoietic Cells
| Cell Type | Experiment | Concentration/Dose | Outcome | Reference |
| CD34+ cells | Ex vivo expansion | 0.01-0.1 ng/mL (4 days) | Increased expansion of CD34+ cell subsets | [2] |
| CD34+ cells | Transwell migration | Up to 100 µg/mL | Six-fold increase in migration | [5] |
| Healthy Human Volunteers (Phase Ia) | This compound | Highest dose cohort | >300% increase in neutrophils from baseline within 6 hours | [10] |
Experimental Protocols
In Vivo Murine Sepsis Model (LPS-induced)
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[2][8]
-
Animal Model: Male CD-1 mice (7-8 weeks old).
-
Induction of Sepsis: Administer Lipopolysaccharide (LPS) from E. coli at a dose of 25 mg/kg via intraperitoneal injection.
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Treatment: Administer this compound via intravenous injection at doses ranging from 1 to 25 mg/kg. The timing of administration relative to LPS injection should be optimized for the specific study design (e.g., pre-treatment, co-administration, or post-treatment).
-
Sample Collection: Collect blood samples at specified time points post-LPS injection (e.g., 90 minutes) for cytokine analysis.
-
Analysis: Measure plasma TNF-α, IL-6, and IL-10 levels using enzyme-linked immunosorbent assay (ELISA) kits.
Ex Vivo Expansion of CD34+ Cells
This protocol is based on the reported effects of this compound on hematopoietic progenitor cells.[2]
-
Cell Source: Isolate CD34+ cells from human umbilical cord blood or mobilized peripheral blood using immunomagnetic selection.
-
Culture Medium: Culture cells in a serum-free medium supplemented with a cytokine cocktail known to support HPC expansion (e.g., SCF, TPO, Flt3-L).
-
Treatment: Add this compound to the culture medium at concentrations ranging from 0.01 to 0.1 ng/mL.
-
Incubation: Culture the cells for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Enumerate the total number of viable cells and analyze the expansion of CD34+ cell subsets using flow cytometry with antibodies against CD34 and other relevant hematopoietic markers.
Experimental Workflow for In Vivo Sepsis Model
Workflow for assessing this compound in a murine sepsis model.
Conclusion
This compound is a well-characterized CXCR4 agonist with a promising preclinical profile. Its enhanced stability and potent bioactivity make it a valuable tool for research into the CXCL12/CXCR4 axis and a potential therapeutic agent for inflammatory conditions and hematopoietic disorders. The data and protocols presented in this guide are intended to support the ongoing investigation and development of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential in various clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
Introduction: The Challenge of Hematopoietic Stem Cell Mobilization
An In-Depth Technical Guide on CTCE-0214 in Hematopoietic Stem Cell Mobilization
Hematopoietic Stem Cell Transplantation (HSCT) is a critical therapeutic procedure for a range of hematologic malignancies and disorders. The success of HSCT hinges on the collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs). While bone marrow was the traditional source, mobilized peripheral blood stem cells (PBSCs) have become the standard due to easier collection and faster engraftment.[1][2][3] The most common agent used for mobilization is Granulocyte Colony-Stimulating Factor (G-CSF).[1][4] However, G-CSF-based regimens have significant limitations, including a multi-day administration protocol, side effects like bone pain, and a failure to produce optimal stem cell yields in 5-30% of patients.[1][4][5] These drawbacks have spurred the development of novel agents targeting the molecular pathways that anchor HSPCs within the bone marrow (BM) niche.
The CXCR4/SDF-1α Axis: A Key Regulator of HSC Retention
The retention of HSPCs in the bone marrow is actively managed by a complex microenvironment. A pivotal interaction in this process is the binding of the chemokine receptor C-X-C Receptor Type 4 (CXCR4), expressed on the surface of HSPCs, to its ligand, Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12).[1][4][6] SDF-1α is highly expressed by various stromal cells within the BM niche, including osteoblasts and endothelial cells.[1][2] This CXCR4/SDF-1α axis acts as a homing and retention signal, effectively tethering HSPCs within their protective niche.[1][2][4] Disruption of this signaling pathway is a primary mechanism for inducing the rapid egress of HSPCs from the bone marrow into the peripheral circulation.[1][2][7] Agents like Plerixafor (AMD3100), a CXCR4 antagonist, validate this approach by blocking the SDF-1α/CXCR4 interaction to trigger mobilization.[2][8][9]
This compound: A CXCR4 Agonist for HSC Mobilization
This compound is a peptide analog of SDF-1α that functions as a chemokine CXCR4 agonist.[10][11] While intuitively an antagonist would seem necessary for mobilization, a potent agonist can also disrupt the retention axis. The mechanism involves the rapid downregulation and internalization of the CXCR4 receptor on HSPCs following binding by the agonist.[12] This effectively removes the receptor from the cell surface, rendering the HSPC insensitive to the SDF-1α gradient and thereby severing its connection to the bone marrow niche, which leads to its mobilization into the bloodstream.[12]
Detailed preclinical studies on a closely related cyclized CXCR4 agonist peptide, CTCE-0021, have demonstrated the efficacy of this approach. These studies show that a single administration can rapidly mobilize HSPCs and synergizes effectively with G-CSF.[12][13]
References
- 1. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobilization of hematopoietic stem and progenitor cells using inhibitors of CXCR4 and VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CXCR4 Antagonists as Stem Cell Mobilizers and Therapy Sensitizers for Acute Myeloid Leukemia and Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CXCR4 agonist peptide, CTCE-0021, rapidly mobilizes polymorphonuclear neutrophils and hematopoietic progenitor cells into peripheral blood and synergizes with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and a potent agonist for the C-X-C chemokine receptor 4 (CXCR4). By mimicking the action of the endogenous ligand SDF-1α, this compound activates a cascade of downstream signaling pathways pivotal in cellular processes such as chemotaxis, proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, with a focus on the Gαi-protein coupled activation of Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, as well as the induction of intracellular calcium mobilization. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the molecular interactions.
Introduction to this compound
This compound is a structurally modified peptide designed to exhibit enhanced plasma stability and a favorable pharmacokinetic profile compared to its natural counterpart, SDF-1α.[1] It is a 31-mer analogue of CXCL12, where the intervening sequence of CXCL12 is deleted and an α-helix inducible cyclic structure is introduced.[2] As a CXCR4 agonist, this compound has demonstrated potential therapeutic applications in various fields, including hematopoietic stem cell (HSC) mobilization, tissue regeneration, and as an anti-inflammatory agent in conditions like sepsis.[3][4][5] Understanding the intricate downstream signaling mechanisms of this compound is crucial for its development as a therapeutic agent.
Core Signaling Pathways of this compound
Upon binding to the G-protein coupled receptor (GPCR) CXCR4, this compound initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gαi subtype.[2][5] The dissociation of the Gαi subunit from the Gβγ complex triggers multiple intracellular signaling cascades.
PI3K/Akt Signaling Pathway
The activation of the PI3K/Akt pathway is a central event in this compound-mediated cellular responses. This pathway is critically involved in cell survival, proliferation, and growth.
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Activation Mechanism: The Gβγ subunit of the activated G-protein directly recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.
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Downstream Effects: Activated Akt phosphorylates a plethora of downstream targets, leading to:
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Inhibition of Apoptosis: Phosphorylation and inactivation of pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).
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Promotion of Cell Survival and Proliferation: Activation of transcription factors like NF-κB and CREB.
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Regulation of Cell Growth: Activation of the mammalian target of rapamycin (mTOR) pathway.
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MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another major signaling route activated by this compound, primarily regulating cell proliferation, differentiation, and migration.
-
Activation Mechanism: The activation of the MAPK/ERK cascade by CXCR4 agonists can occur through both Gαi and Gβγ subunits. This often involves the activation of small GTPases like Ras, which in turn initiates a phosphorylation cascade: Raf → MEK (MAPK/ERK kinase) → ERK (extracellular signal-regulated kinase).
-
Downstream Effects: Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, including Elk-1, c-Fos, and c-Myc, leading to the regulation of gene expression involved in cell cycle progression and migration.[2]
Intracellular Calcium Mobilization
This compound binding to CXCR4 also leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular processes.
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Activation Mechanism: The Gβγ subunit of the activated G-protein stimulates phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
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Downstream Effects: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs), which in turn modulate cellular activities including cell migration and gene expression. This compound has been shown to reproduce the intracellular calcium mobilization induced by CXCL12.[2]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Expansion of CD34+ cells | Human cord blood CD34+ cells | Cell culture | 0.01-0.1 ng/mL | Increased expansion of CD34+ cell subsets over 4 days. | [3] |
| Chemotaxis | Human CD34+ cells | Transwell migration assay | Up to 500 ng/mL | No significant induction of chemotaxis at this concentration range. | [4] |
| Podia Formation | Human CD34+ cells | Morphological analysis | Not specified | Increased podia formation. | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Murine Models
| Model | Treatment | Dosage | Outcome | Reference |
| LPS-induced endotoxemia | Intravenous injection | 1-25 mg/kg | Dose-dependent reduction in plasma TNF-α (up to 93% reduction). No significant effect on IL-6 and IL-10. | [3] |
| Zymosan-induced peritonitis | Intraperitoneal and intravenous injection | 25 mg/kg | Significant reduction in plasma TNF-α (53% reduction). | [3] |
| Cecal Ligation and Puncture (CLP) induced sepsis | Subcutaneous injection | 25 mg/kg | Improved survival. Decreased plasma IL-6. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream signaling of this compound.
Western Blotting for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol describes the detection of phosphorylated (activated) forms of Akt and ERK in response to this compound stimulation.
Materials:
-
Cell line expressing CXCR4 (e.g., Jurkat, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
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PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 70-80% confluency.
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Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium levels using a fluorescent calcium indicator.
Materials:
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CXCR4-expressing cells
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This compound
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading with Calcium Dye:
-
Harvest and wash cells with HBSS without calcium.
-
Resuspend cells in HBSS containing the calcium-sensitive dye and Pluronic F-127.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells to remove excess extracellular dye and resuspend in HBSS with calcium.
-
-
Measurement of Calcium Flux:
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Aliquot the dye-loaded cells into a 96-well plate.
-
Measure the baseline fluorescence for a short period using the plate reader or flow cytometer.
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Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) over time.
-
Plot the fluorescence change as a function of time to visualize the calcium transient.
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In Vivo Hematopoietic Stem Cell Mobilization in a Murine Model
This protocol describes a method to assess the ability of this compound to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
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This compound
-
Sterile PBS
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EDTA-coated microtainer tubes for blood collection
-
ACK lysis buffer
-
Flow cytometry antibodies for HSPC markers (e.g., anti-c-Kit, anti-Sca-1, anti-Lineage cocktail)
-
Flow cytometer
Procedure:
-
Animal Treatment:
-
Administer this compound via subcutaneous or intravenous injection at a predetermined dose. Include a vehicle control group (PBS).
-
-
Peripheral Blood Collection:
-
At various time points post-injection (e.g., 1, 2, 4, 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
-
Sample Processing and Staining:
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the remaining white blood cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against HSPC surface markers (e.g., Lineage-negative, c-Kit-positive, Sca-1-positive; LSK cells).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
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Gate on the LSK population to quantify the number of mobilized HSPCs per volume of blood.
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-
Data Analysis:
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Compare the number of circulating LSK cells in the this compound-treated groups to the control group to determine the mobilization efficiency.
-
Visualizations of Signaling Pathways and Workflows
This compound Downstream Signaling Pathways
Caption: Downstream signaling pathways activated by this compound binding to CXCR4.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing pathway activation via Western Blot.
Conclusion
This compound represents a promising therapeutic candidate due to its potent agonistic activity on the CXCR4 receptor. A thorough understanding of its downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and calcium mobilization cascades, is fundamental for elucidating its mechanism of action and for the rational design of clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should aim to further quantify the potency of this compound on these pathways and explore the full spectrum of its cellular effects.
References
- 1. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CTCE-0214 in Sepsis: A Technical Guide for Researchers
An In-depth Examination of the CXCR4 Agonist CTCE-0214 as a Potential Therapeutic Agent in Sepsis
This technical guide provides a comprehensive overview of this compound, a peptide analogue of the chemokine CXCL12, and its role in the pathophysiology and potential treatment of sepsis. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and visualizes the underlying biological pathways.
Introduction to this compound and Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complex pathophysiology involves a severe inflammatory response, immune dysregulation, and circulatory failure, often leading to multiple organ failure and death. The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1α (SDF-1α), and its primary receptor, CXCR4, play a critical role in immune cell trafficking, inflammation, and hematopoiesis.
This compound is a synthetic peptide analogue of CXCL12, engineered for improved plasma stability. It functions as a potent agonist for the CXCR4 receptor.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent in sepsis by modulating the inflammatory response and enhancing the innate immune system's ability to combat infection.[1][3]
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
This compound exerts its effects by activating the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a cascade of intracellular signaling events that are crucial for various cellular functions, including chemotaxis, survival, and proliferation.
Upon activation by this compound, CXCR4 couples to inhibitory G-proteins (Gαi). This leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream signaling pathways.[1][4]
Key downstream pathways include:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit can activate PLC, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
-
PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and differentiation.
It has also been suggested that CXCR4 can be part of a lipopolysaccharide (LPS) sensing complex, potentially modulating Toll-like receptor 4 (TLR4) activation, a key initiator of the septic inflammatory response.[3]
Caption: CXCL12/CXCR4 Signaling Pathway activated by this compound.
Preclinical Efficacy in Sepsis Models
This compound has demonstrated significant therapeutic potential in various preclinical models of sepsis. The primary model used to evaluate its efficacy is the cecal ligation and puncture (CLP) model in mice, which is considered the gold standard for sepsis research as it closely mimics the clinical course of human sepsis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in sepsis models.
Table 1: Effects of this compound on Survival in CLP-Induced Sepsis
| Model | Treatment | Dosage | Administration Route | Survival Rate | Reference |
| Severe CLP (mice) | This compound | 10 mg/kg | Subcutaneous | Significantly increased vs. vehicle | [1] |
| Severe CLP (mice) | This compound + Imipenem | 10 mg/kg (this compound) | Subcutaneous | Significantly increased vs. antibiotics alone | [1] |
Table 2: Effects of this compound on Inflammatory Cytokines
| Model | Cytokine | Treatment | Dosage | Effect | Reference |
| LPS-induced endotoxemia | TNF-α | This compound | 1-25 mg/kg | Dose-dependent reduction (up to 93%) | [3] |
| Zymosan-induced MODS | TNF-α | This compound | 25 mg/kg | ~53% reduction | [3] |
| CLP-induced sepsis | IL-6 | This compound | 25 mg/kg | Significant reduction | [3] |
| LPS & Zymosan models | IL-10 | This compound | 25 mg/kg | No suppression | [3] |
Table 3: Effects of this compound on Neutrophil Function and Bacterial Clearance in CLP-Induced Sepsis
| Parameter | Treatment | Dosage | Outcome | Reference |
| Neutrophil Recruitment (Peritoneal Fluid) | This compound | 10 mg/kg | Increased CD11b+ GR-1+ PMNs | [1] |
| Bacterial Clearance (Peritoneal Fluid) | This compound | 10 mg/kg | >77% reduction in CFU vs. vehicle | [1] |
| Bacterial Clearance (Blood) | This compound | 10 mg/kg | Significant reduction in CFU vs. vehicle | [1] |
| In vitro Phagocytosis | This compound | - | Enhanced phagocytic activity of PMNs | [1] |
| In vitro ROS Production | This compound | - | Increased intracellular ROS in PMNs | [1] |
| In vitro Bacterial Killing | This compound | - | Improved bacterial killing by PMNs | [1] |
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the preclinical evaluation of this compound.
Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is the most widely used experimental model to mimic human sepsis.
-
Animals: Male CD-1 or C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Isoflurane inhalation or intraperitoneal injection of ketamine/xylazine.
-
Surgical Procedure:
-
A 1-2 cm midline laparotomy is performed to expose the cecum.
-
The cecum is ligated with a 3-0 silk suture at a specified distance from the cecal tip (e.g., 5.0 mm for moderate sepsis). The level of ligation determines the severity of sepsis.
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 22-gauge). The needle size and number of punctures also influence sepsis severity.
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Fluid Resuscitation: Mice receive subcutaneous administration of pre-warmed normal saline (e.g., 1 ml) immediately after surgery.
-
Analgesia: Buprenorphine (0.05-0.1 mg/kg) is administered subcutaneously post-operatively.
-
This compound Administration: this compound (e.g., 10 mg/kg) or vehicle (PBS) is administered subcutaneously at specified time points post-CLP (e.g., 2, 6, 24, and 48 hours).[1]
-
Antibiotic Treatment: In some studies, antibiotics such as imipenem (25 mg/kg) are co-administered.[1]
-
Monitoring: Survival is monitored for a specified period (e.g., 7 days).
Caption: Experimental Workflow for the Cecal Ligation and Puncture (CLP) Model.
Neutrophil Phagocytosis Assay
This assay measures the ability of neutrophils to engulf bacteria.
-
Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood of mice.
-
Bacterial Labeling: Bacteria (e.g., E. coli) are labeled with a fluorescent marker (e.g., FITC).
-
Co-incubation: Isolated neutrophils are incubated with the fluorescently labeled bacteria at a specific ratio (e.g., 10:1 bacteria to neutrophil) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Quenching: Extracellular fluorescence is quenched using a quenching agent like trypan blue.
-
Flow Cytometry Analysis: The percentage of neutrophils that have phagocytosed bacteria (FITC-positive neutrophils) and the mean fluorescence intensity are quantified using a flow cytometer.
Bacterial Clearance Assay
This assay quantifies the bacterial load in various tissues.
-
Sample Collection: At a specified time point post-CLP and treatment, samples of peritoneal lavage fluid, blood, and lung homogenates are collected aseptically.
-
Serial Dilutions: The collected samples are serially diluted in sterile PBS.
-
Plating: Aliquots of the dilutions are plated on agar plates (e.g., tryptic soy agar).
-
Incubation: Plates are incubated at 37°C for 24-48 hours.
-
Colony Forming Unit (CFU) Counting: The number of bacterial colonies is counted, and the CFU per ml or per gram of tissue is calculated.
Clinical Development and Future Directions
To date, there have been no specific clinical trials of this compound for the treatment of sepsis. However, a Phase Ib clinical study has been conducted to evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound in healthy volunteers, both as a single agent and in combination with Granulocyte-Colony Stimulating Factor (G-CSF). The results of this trial indicated that this compound was associated with significant and dose-dependent increases in total white blood cells and neutrophils.
The robust preclinical data demonstrating the efficacy of this compound in improving survival, enhancing bacterial clearance, and modulating the inflammatory response in sepsis models, coupled with its demonstrated ability to mobilize neutrophils in humans, provides a strong rationale for its further investigation as a potential therapy for sepsis. Future clinical trials in septic patients will be necessary to determine its safety and efficacy in this critical indication.
Conclusion
This compound, a stable CXCR4 agonist, has shown significant promise in preclinical models of sepsis. Its mechanism of action, centered on the CXCL12/CXCR4 signaling axis, leads to beneficial immunomodulatory effects, including enhanced neutrophil function and a more balanced inflammatory response. The compelling preclinical data warrant further investigation into the clinical utility of this compound as a novel therapeutic strategy for sepsis. Drug development professionals and researchers are encouraged to consider the potential of targeting the CXCR4 pathway in the ongoing effort to combat this devastating syndrome.
References
An In-depth Technical Guide to CTCE-0214, a Peptide Analogue of CXCL12
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data for CTCE-0214 is limited. This guide provides a comprehensive overview of this compound based on existing literature and supplements it with data and methodologies from other well-characterized synthetic CXCL12 peptide analogues to offer a thorough technical resource for the evaluation of this class of molecules.
Introduction: The CXCL12/CXCR4 Axis
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its primary receptor, CXCR4, form a critical signaling axis involved in a multitude of physiological and pathological processes.[1][2] This G protein-coupled receptor (GPCR) signaling pathway governs cell trafficking, hematopoiesis, organogenesis, and immune responses.[2][3] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis, inflammation, and HIV-1 infection.[1][4] CXCL12 binding to CXCR4 triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of downstream pathways like PI3K/Akt and MAPK/ERK, ultimately leading to cellular responses such as chemotaxis, proliferation, and survival.[2][4] A second receptor for CXCL12, CXCR7 (also known as ACKR3), acts primarily as a scavenger receptor, internalizing and degrading CXCL12, thereby modulating its availability for CXCR4.[5]
Given its central role in disease, the CXCL12/CXCR4 axis is a prime target for therapeutic intervention. This has led to the development of various modulators, including small molecules, antibodies, and peptide analogues of CXCL12.[1][6]
This compound: A Synthetic Agonist of CXCR4
This compound is a synthetic peptide analogue of CXCL12 designed to act as a potent agonist at the CXCR4 receptor.[6][7][8] Its structure has been modified from the native CXCL12 to enhance plasma stability, a common limitation of peptide-based therapeutics.[6] this compound has been investigated for its potential in therapeutic areas where stimulation of the CXCL12/CXCR4 pathway is beneficial, such as in modulating immune responses and promoting cell migration.[7][9]
Known Biological Activities
-
CXCR4 Agonism: this compound functions as a CXCR4 agonist, mimicking the action of the endogenous ligand CXCL12.[6][7][8]
-
Calcium Mobilization: It has been shown to reproduce the intracellular calcium mobilization induced by CXCL12, a hallmark of CXCR4 activation.[10]
-
Anti-inflammatory Effects: In vivo studies in murine models of systemic inflammation have demonstrated that this compound can significantly suppress pro-inflammatory cytokines such as TNF-α and IL-6 and improve survival in sepsis models.[7][9]
-
Cell Migration: At high concentrations, this compound has been reported to enhance the migration of CD34+ hematopoietic progenitor cells.[11]
Quantitative Analysis of CXCL12 Peptide Analogues
Due to the limited availability of specific quantitative data for this compound, this section presents a comparative overview of data for the native ligand CXCL12 and other synthetic CXCL12 peptide analogues to provide a framework for the expected potency and efficacy of this class of molecules.
Table 1: Binding Affinity of Selected Ligands to CXCR4
| Ligand | Type | Receptor | Assay Type | Affinity (IC50/Kd/Ki) | Reference |
| CXCL12 (SDF-1α) | Endogenous Agonist | CXCR4 | Radioligand Binding | ~1-10 nM (Kd) | [6] |
| AMD3100 (Plerixafor) | Small Molecule Antagonist | CXCR4 | [¹²⁵I]-SDF-1α Displacement | 13 nM (IC50) | [6] |
| T140 | Peptide Antagonist | CXCR4 | [¹²⁵I]-SDF-1α Displacement | ~1-3 nM (IC50) | [1] |
| BKT140 | Peptide Antagonist | CXCR4 | Competitive Binding | Higher affinity than AMD3100 | [2] |
| ATI-2341 | Pepducin Agonist | CXCR4 | Calcium Mobilization | 194 nM (EC50) | [6] |
Table 2: In Vitro Functional Activity of Selected CXCR4 Ligands
| Ligand | Activity | Assay Type | Cell Line | Potency (EC50) | Reference |
| CXCL12 (SDF-1α) | Agonist | Calcium Mobilization | Various | ~10-100 ng/mL | [12][13] |
| CXCL12 (SDF-1α) | Agonist | Chemotaxis | Jurkat | ~0.3-3.0 nM | [3] |
| ATI-2341 | Agonist | Calcium Mobilization | - | 194 nM | [6] |
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Model | Treatment | Outcome Measure | Result | Reference |
| Zymosan-induced Peritonitis | This compound (25 mg/kg) | Plasma TNF-α | 53% reduction | [9] |
| Cecal Ligation and Puncture (CLP) | This compound (25 mg/kg) | Survival | Significant improvement | [9] |
| Cecal Ligation and Puncture (CLP) | This compound (25 mg/kg) | Plasma IL-6 | Significant reduction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CXCL12 peptide analogues. These protocols are based on established methods from the literature and can be adapted for the evaluation of this compound.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation.
Principle: CXCR4 activation by an agonist leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.[12][14]
Protocol:
-
Cell Culture:
-
Culture a CXCR4-expressing cell line (e.g., Jurkat, U87, or a stably transfected CHO or HEK293 line) in appropriate media.
-
Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., CXCL12) in the assay buffer.
-
-
Data Acquisition:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the compound dilutions to the wells.
-
Record the fluorescence intensity over time (typically 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Principle: The Boyden chamber or Transwell assay is commonly used. Cells are placed in the upper chamber of a permeable membrane, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified.[3][15]
Protocol:
-
Cell Preparation:
-
Use a cell type known to express CXCR4 and exhibit chemotaxis (e.g., Jurkat T cells, primary lymphocytes, or neutrophils).
-
Resuspend the cells in serum-free migration medium at a concentration of 2.5 x 10^6 cells/mL.[3]
-
-
Assay Setup:
-
Use a 24-well plate with Transwell inserts (typically with 3-5 µm pores).
-
Add migration medium containing various concentrations of the test compound (e.g., this compound) or a reference chemoattractant (e.g., CXCL12) to the lower wells (600 µL).[3] Include a negative control with medium alone.
-
Add the cell suspension to the upper inserts (100 µL).[3]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time will depend on the cell type.[3]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
The cells that have migrated to the lower chamber can be counted using several methods:
-
Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer. This is a highly accurate method.[3]
-
Cell Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein AM) before the assay. After migration, measure the fluorescence in the lower chamber.[15]
-
-
-
Data Analysis:
-
Calculate the number or percentage of migrated cells for each condition.
-
Plot the number of migrated cells against the log of the chemoattractant concentration and fit the data to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 or an agonist like this compound to CXCR4 initiates a series of intracellular signaling events.
Experimental Workflow for Calcium Mobilization Assay
The following diagram illustrates the key steps in performing a calcium mobilization assay.
Experimental Workflow for Chemotaxis Assay
The following diagram outlines the general workflow for a Transwell chemotaxis assay.
Pharmacokinetics and Clinical Development
Information regarding the specific pharmacokinetic profile of this compound is not extensively available in the public domain, other than it has been modified for improved plasma stability.[6] For drug development, key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability would need to be determined through preclinical and clinical studies.
In 2005, Chemokine Therapeutics initiated a second clinical study of this compound in healthy adult volunteers. The study was designed as a single dose-escalation followed by repeat administration. However, the results and subsequent clinical development of this compound have not been widely published.
Summary and Future Directions
This compound is a synthetic peptide agonist of the CXCR4 receptor with demonstrated anti-inflammatory activity in preclinical models. As an analogue of CXCL12, it holds potential for therapeutic applications where agonism of the CXCL12/CXCR4 axis is desired. However, a comprehensive understanding of its pharmacological profile requires further public disclosure of quantitative data on its binding affinity, in vitro potency, and pharmacokinetics.
For researchers and drug development professionals working with this compound or similar CXCL12 peptide analogues, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for their evaluation. Future research should aim to fully characterize the pharmacodynamic and pharmacokinetic properties of this compound and to elucidate its therapeutic potential in relevant disease models. The publication of data from any clinical investigations would be of significant interest to the scientific community.
References
- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 5. CXCL12 (SDF1α) – CXCR4/CXCR7 Pathway Inhibition: An Emerging Sensitizer for Anti-Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of CTCE-0214: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), engineered for enhanced stability and potent agonist activity at the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. The document details its mechanism of action, summarizes key findings from in vitro and in vivo studies, and outlines the experimental methodologies employed in its assessment. Particular focus is given to its role in hematopoietic stem cell mobilization and its anti-inflammatory properties. All quantitative data from publicly available sources have been consolidated into structured tables, and key biological pathways and experimental workflows are visually represented through diagrams.
Introduction
The CXCL12/CXCR4 signaling axis is a critical regulator of a wide array of physiological processes, including hematopoiesis, immune responses, and tissue repair. Dysregulation of this axis is implicated in various pathologies, such as cancer metastasis and inflammatory diseases. This compound was developed as a stable and potent agonist of the CXCR4 receptor, mimicking the biological activities of its natural ligand, CXCL12.[1][2] Its design as a 31-mer peptide analog, featuring a cyclized structure, confers greater plasma stability compared to the native chemokine.[3][4] This enhanced stability makes this compound a promising therapeutic candidate for applications requiring sustained CXCR4 activation, such as the mobilization of hematopoietic stem and progenitor cells (HSPCs) for transplantation and the modulation of inflammatory responses.
Design and Structure of this compound
This compound is a meticulously engineered peptide designed to overcome the therapeutic limitations of natural SDF-1α, which has a very short in vivo half-life. The structure of this compound is a 31-amino acid peptide that links the N-terminal region (residues 1-14) and the C-terminal region (residues 55-67) of SDF-1α with a four-glycine linker.[4][5] To enhance its stability, the intervening sequence of CXCL12 is deleted, and an α-helix-inducible cyclic structure is introduced through a lactam bridge between Lys20 and Glu24.[3] Additionally, two cysteine residues are replaced to further improve plasma stability.[4]
Peptide Sequence: KPVSLSYRAPFRFFGGGGLKWIQEYLEKALN-NH2 (Lactam:Lys20-Glu24)
Mechanism of Action
This compound functions as a potent agonist of the CXCR4 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding to CXCR4, this compound is believed to initiate a cascade of intracellular signaling events analogous to those triggered by the endogenous ligand CXCL12. This includes the activation of Gαi-protein-mediated pathways, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling through phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/MAPK pathways.[2] These signaling cascades are central to cellular processes such as chemotaxis, cell survival, and proliferation.
Preclinical Development
The preclinical evaluation of this compound has demonstrated its potential in two primary therapeutic areas: hematopoietic stem cell mobilization and the modulation of inflammation.
In Vitro Studies
-
Calcium Mobilization: this compound has been shown to reproduce the intracellular calcium mobilization induced by CXCL12, confirming its agonistic activity at the CXCR4 receptor.[2][3]
-
Hematopoietic Cell Expansion: In ex vivo cultures of human cord blood CD34+ cells, low concentrations of this compound (0.01 ng/mL) significantly increased the percentage of CD34+ cells and the concentration of various colony-forming units (CFUs) after 4 days of culture.[6]
In Vivo Studies
-
Hematopoietic Stem Cell Mobilization: In murine models, administration of this compound led to an increase in circulating hematopoietic progenitor cells.[7] It has also been shown to mobilize human colony-forming cells to the spleen and peripheral blood in xenotransplant models.[3]
-
Anti-inflammatory Effects in Sepsis Models: In murine models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), this compound demonstrated significant anti-inflammatory effects. It suppressed plasma increases in the pro-inflammatory cytokine TNF-α and, in the CLP model, also reduced IL-6 levels.[7][8] Notably, it did not suppress the anti-inflammatory cytokine IL-10.[7][8] In a severe CLP-induced sepsis model, this compound treatment improved survival.[8][9]
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Model System | Key Findings | Reference |
| Murine LPS-induced endotoxemia | Dose-dependent reduction in plasma TNF-α (up to 93% reduction). | [1] |
| Murine Zymosan-induced peritonitis | Significant reduction in plasma TNF-α (53% reduction). | [1][9] |
| Murine Cecal Ligation and Puncture (CLP) Sepsis | Improved survival in a severe sepsis model. | [8][9] |
| Suppressed plasma IL-6 production in CLP-induced inflammation. | [7][8] | |
| Xenotransplant mouse model | Mobilized human colony-forming cells to the spleen and peripheral blood. | [3] |
Note: Detailed quantitative data such as IC50/EC50 values and pharmacokinetic parameters are not consistently available in the public domain.
Clinical Development
This compound has undergone early-stage clinical evaluation in healthy adult volunteers.
Phase I Clinical Trial
A Phase Ia clinical trial demonstrated that this compound was associated with a significant and dose-dependent increase in total white blood cells and neutrophils. In the highest dose cohort, a more than 300% increase in neutrophils from baseline was observed within 6 hours of dosing compared to placebo.
A subsequent Phase Ib study was initiated to further evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound as a single injection, in a multi-dose regimen, and in combination with Granulocyte-Colony Stimulating Factor (G-CSF).
Note: A comprehensive, peer-reviewed publication with detailed quantitative data from these Phase I trials is not publicly available at the time of this writing. The information presented is based on a news release.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies involving this compound are not fully available in the public domain. However, based on the published literature, the following provides an overview of the methodologies used.
Ex Vivo Expansion of CD34+ Cells
-
Cell Isolation: CD34+ cells are isolated from human umbilical cord blood using immunomagnetic selection.
-
Cell Culture: Isolated CD34+ cells are cultured in a suitable hematopoietic stem cell expansion medium supplemented with a cocktail of cytokines (e.g., TPO, SCF, G-CSF).
-
This compound Treatment: this compound is added to the culture medium at specified concentrations (e.g., 0.01 ng/mL).
-
Incubation: Cells are incubated for a defined period (e.g., 4 to 8 days) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: At the end of the culture period, cells are harvested and analyzed for the expression of cell surface markers (e.g., CD34) by flow cytometry and for their colony-forming potential using CFU assays.
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[3][6]
-
Surgical Preparation: The abdomen is shaved and disinfected.
-
Laparotomy: A midline incision is made through the skin and peritoneum to expose the cecum.[3][6]
-
Cecal Ligation: The cecum is ligated below the ileocecal valve with a suture. The degree of ligation can be varied to modulate the severity of sepsis.[3][5][6]
-
Puncture: The ligated cecum is punctured one or more times with a needle of a specific gauge.[3][5][6] A small amount of fecal content may be extruded.[3][5]
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed with sutures or clips.[5][6]
-
Fluid Resuscitation and Analgesia: Post-operative care includes subcutaneous administration of warmed saline for fluid resuscitation and analgesics for pain management.[5][6]
-
This compound Administration: this compound is administered at specified doses and time points post-CLP, typically via subcutaneous or intravenous injection.
-
Monitoring and Sample Collection: Animals are monitored for survival. At predetermined time points, blood and tissue samples can be collected for analysis of cytokine levels and other biomarkers.
Calcium Mobilization Assay
-
Cell Preparation: A suitable cell line expressing the CXCR4 receptor is seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the mobilization of intracellular calcium.[4]
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 values.[4]
Summary and Future Directions
This compound is a promising CXCR4 agonist with demonstrated preclinical efficacy in hematopoietic stem cell mobilization and in murine models of severe inflammation and sepsis. Its enhanced stability makes it a potentially valuable therapeutic agent. Early clinical data in healthy volunteers have shown a favorable safety profile and the ability to mobilize neutrophils.
Further development of this compound will likely require more extensive clinical trials to establish its efficacy in patient populations, such as individuals undergoing chemotherapy who could benefit from enhanced hematopoietic recovery, or in patients with severe inflammatory conditions. The full publication of the Phase I trial results and further studies on its pharmacokinetic and pharmacodynamic properties will be crucial for guiding future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surgery.pitt.edu [surgery.pitt.edu]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
biological functions of CTCE-0214
A Technical Guide to the Biological Functions of CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic peptide analog of the naturally occurring chemokine, Stromal Cell-Derived Factor-1α (SDF-1α), also known as CXCL12.[1][2][3][4][5] It is engineered to have improved plasma stability compared to its endogenous counterpart.[1] this compound functions as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor that plays a critical role in various physiological and pathological processes.[1][2][3][4][5] This technical guide provides an in-depth overview of the core , with a focus on its mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols for its study.
Core Biological Functions and Mechanism of Action
As a CXCR4 agonist, this compound mimics the action of SDF-1α, initiating a cascade of intracellular signaling events upon binding to the CXCR4 receptor.[1] The primary stem from this interaction and include anti-inflammatory effects, mobilization of hematopoietic stem cells, and modulation of cell migration and survival.
Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity in various preclinical models of systemic inflammation.[1][2][3] Its mechanism of action in this context is believed to involve the modulation of cytokine production. Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Hematopoietic Stem Cell Mobilization and Expansion
The SDF-1α/CXCR4 axis is a key regulator of hematopoietic stem and progenitor cell (HSPC) trafficking and retention within the bone marrow. By acting as a CXCR4 agonist, this compound can induce the mobilization of HSPCs from the bone marrow into the peripheral blood. Furthermore, it has been shown to support the survival and ex vivo expansion of CD34+ progenitor cells.[6]
Cell Migration and Chemotaxis
This compound, through its interaction with CXCR4, plays a role in directed cell migration, or chemotaxis. While some studies suggest its chemotactic effect on CD34+ cells is moderate and dose-dependent, it is a crucial player in processes where cell movement is directed by an SDF-1α gradient.
Signaling Pathways
Upon binding to CXCR4, this compound activates intracellular signaling pathways that are crucial for its biological effects. The primary signaling cascade involves the activation of Gαi proteins, which leads to the downstream activation of two major pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and migration.
Activation of these pathways ultimately leads to changes in gene expression and cellular function, mediating the observed biological effects of this compound.
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the .
Table 1: Anti-Inflammatory Effects of this compound in Murine Models
| Model | Treatment | Parameter Measured | Result | Reference |
| Lipopolysaccharide (LPS)-induced Endotoxemia | This compound (1-25 mg/kg, i.v.) | Plasma TNF-α | Dose-dependent reduction, up to 93% | [3][5] |
| Zymosan-induced Peritonitis | This compound (25 mg/kg, i.v. & i.p.) | Plasma TNF-α | 53% reduction (p<0.05) | [1][5] |
| Cecal Ligation and Puncture (CLP) Sepsis | This compound (25 mg/kg, s.c.) | Survival | Significantly increased survival | [1] |
| Cecal Ligation and Puncture (CLP) Sepsis | This compound (25 mg/kg, s.c.) | Plasma IL-6 | Significant reduction | [1] |
Table 2: Effect of this compound on CD34+ Hematopoietic Progenitor Cells
| Experiment | Treatment | Parameter Measured | Result | Reference |
| Ex vivo expansion | This compound (0.01 ng/mL for 4 days) | Percentage of CD34+ cells | Significantly increased (p<0.001) | [6] |
| Ex vivo expansion | This compound (0.01 ng/mL for 4 days) | Concentration of CFU-GM, BFU/CFU-E, CFU-MK, CFU-GEMM | Significantly increased (p<0.01) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
-
Animals: Male CD-1 mice, 7-8 weeks old, are used.[2]
-
Procedure:
-
Anesthetize mice.
-
Make a midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
For a severe sepsis model, puncture the cecum twice with a 22-gauge needle.[1]
-
Suture the abdominal incision in two layers.
-
Administer pre-warmed normal saline for fluid resuscitation.
-
-
This compound Administration:
-
Outcome Assessment:
-
Monitor survival rates at regular intervals.
-
Collect blood samples to measure plasma cytokine levels (TNF-α, IL-6, IL-10) using ELISA kits.
-
Assess bacterial load in blood, peritoneal fluid, and lung tissue by plating serial dilutions on agar plates and counting colony-forming units (CFU).[2]
-
Chemotaxis Assay (Boyden Chamber)
-
Cells: Use a relevant cell type, such as human CD34+ cells or a specific leukocyte population.
-
Apparatus: Utilize a 96-well chemotaxis plate with a membrane of appropriate pore size (e.g., 5 µm for lymphocytes).[7][8]
-
Procedure:
-
Prepare a cell suspension at a concentration of 1x10^7 cells/mL in fresh culture medium.[7]
-
Add the chemoattractant (this compound at various concentrations) to the lower wells of the chemotaxis plate. Use a negative control (medium alone) and a positive control (a known chemoattractant).
-
Add 25 µL of the cell suspension to the top of each well on the membrane.[7]
-
Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 2 hours and 15 minutes).[7]
-
-
Quantification:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the bottom of the wells.
-
Count the number of migrated cells using a microscope or a plate reader.
-
Calculate the percentage of chemotaxis relative to the total number of cells added.
-
Calcium Mobilization Assay
-
Cells: Use a cell line expressing CXCR4.
-
Reagents:
-
Procedure:
-
Load cells with the calcium-sensitive dye by incubating them in a loading buffer containing the dye for a specified time (e.g., 45 minutes at 37°C).[4]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in an appropriate assay buffer.
-
-
Measurement:
-
Use a flow cytometer or a fluorescence plate reader to measure the baseline fluorescence.
-
Add this compound (agonist) and record the change in fluorescence over time, which indicates an increase in intracellular calcium concentration.
-
Use ionomycin to induce a maximal calcium flux as a positive control.
-
CD34+ Cell Expansion and Enumeration
-
Cell Culture:
-
Enumeration:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD34 and CD45.
-
Use a flow cytometer to perform a single-platform assay based on the ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol.[10]
-
Use a sequential gating strategy to identify viable CD34+ cells.
-
Calculate the absolute number of CD34+ cells per microliter.
-
Visualizations
CXCR4 Signaling Pathway
Caption: this compound activated CXCR4 signaling cascade.
Experimental Workflow for In Vivo Sepsis Model
Caption: Workflow of the in vivo CLP sepsis model.
Logical Relationship of this compound's Core Functions
Caption: Interrelationship of this compound's biological functions.
References
- 1. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined treatment with a CXCL12 analogue and antibiotics improves survival and neutrophil recruitment and function in murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
In-Depth Technical Guide: CTCE-0214 Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a synthetic peptide analogue of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12). It acts as an agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. This document provides a comprehensive technical overview of the binding affinity of this compound to its target receptor, CXCR4, including available quantitative data, detailed experimental methodologies for assessing its activity, and a visualization of the associated signaling pathways.
Quantitative Data Summary
| Ligand | Receptor | Assay Type | Cell Type | Measured Parameter | Value | Reference |
| This compound | CXCR4 | Chemotaxis Assay | Human CD34+ cells | Increased Migration | 6-fold increase at 100 µg/mL | [1] |
| This compound | CXCR4 | Hematopoietic Progenitor Cell Expansion | Human CD34+ cells | Increased expansion of CD34+ cell subsets | Effective at 0.01-0.1 ng/mL over 4 days | [2] |
| SDF-1α (CXCL12) | CXCR4 | Competition Binding Assay | Peripheral blood monocytes and T-cells | Dissociation Constant (Kd) | 4.5 nM |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and other ligands with the CXCR4 receptor.
Competitive Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To quantify the binding affinity of this compound for the CXCR4 receptor.
Materials:
-
Cells: A cell line endogenously expressing CXCR4 (e.g., Jurkat T-cells) or a cell line stably transfected with a CXCR4 expression vector.
-
Radioligand: [125I]-SDF-1α.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled SDF-1α.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Preparation: Culture and harvest cells expressing the CXCR4 receptor. Perform a cell count and viability assessment.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([125I]-SDF-1α) to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For total binding, add only the radioligand. For non-specific binding, add the radioligand and a saturating concentration of unlabeled SDF-1α.
-
Incubation: Add the prepared cells to the wells and incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Activation of the Gαq-coupled CXCR4 receptor by an agonist like this compound leads to an increase in intracellular calcium concentration. This functional response can be quantified to determine the potency (EC50) of the agonist.
Objective: To measure the ability of this compound to induce a functional response by quantifying intracellular calcium mobilization.
Materials:
-
Cells: CXCR4-expressing cells.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the CXCR4-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C in the dark for 1 hour to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's automated injector to add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The potency of the agonist (EC50 value) is determined by plotting the peak fluorescence response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling cascade initiated by this compound binding.
References
The Immunomodulatory Effects of CTCE-0214: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-0214, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α), is a potent and specific agonist for the CXC chemokine receptor 4 (CXCR4). Emerging preclinical evidence highlights its significant immunomodulatory properties, particularly its ability to attenuate pro-inflammatory responses in various models of systemic inflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its effects on key inflammatory cytokines, and detailed experimental protocols from seminal studies. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory and immune-mediated diseases.
Introduction
Systemic inflammatory response syndrome (SIRS), sepsis, and other inflammatory conditions represent significant therapeutic challenges, often characterized by a dysregulated immune response and excessive production of pro-inflammatory cytokines. The chemokine receptor CXCR4, and its endogenous ligand SDF-1α, play a crucial role in immune cell trafficking, hematopoiesis, and inflammation. This compound is a synthetic peptide analog of SDF-1α designed for enhanced plasma stability.[1] As a CXCR4 agonist, this compound has demonstrated promising anti-inflammatory activity in preclinical models, suggesting its potential as a therapeutic agent for controlling inflammatory conditions.[2] This guide synthesizes the key findings on the immunomodulatory effects of this compound.
Mechanism of Action: CXCR4 Agonism and Downstream Signaling
This compound exerts its biological effects by binding to and activating CXCR4, a G-protein coupled receptor (GPCR).[3] Upon agonist binding, CXCR4 undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the activation of heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[4][5] These subunits, in turn, modulate the activity of various downstream effectors, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[1]
-
Ras/Raf/MEK/ERK (MAPK) pathway: This cascade is involved in regulating a wide range of cellular processes, including inflammation and cell growth.[1]
-
Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: Activation of this pathway leads to intracellular calcium mobilization and the activation of various cellular functions.[4][5]
-
JAK/STAT pathway: CXCR4 activation can also lead to the G-protein-independent activation of the JAK/STAT pathway, which is critically involved in cytokine signaling and immune regulation.[6]
The proposed mechanism suggests that this compound, by activating these pathways, can modulate the expression and release of inflammatory mediators.[2]
Figure 1: this compound signaling through the CXCR4 receptor.
Quantitative Data on Immune Response Modulation
The anti-inflammatory effects of this compound have been quantified in several murine models of systemic inflammation. The following tables summarize the key findings from these studies.
LPS-Induced Acute Endotoxemia
This model mimics the initial hyper-inflammatory phase of Gram-negative bacterial sepsis.
| Treatment Group | Plasma TNF-α (pg/mL) | % Reduction vs. LPS | Reference |
| Saline + Saline | Undetectable | - | [2] |
| Saline + LPS | 12,500 ± 2,500 | - | [2] |
| This compound (1 mg/kg) + LPS | 8,000 ± 1,500 | 36% | [2] |
| This compound (5 mg/kg) + LPS | 4,500 ± 1,000 | 64% | [2] |
| This compound (25 mg/kg) + LPS | 875 ± 250 | 93% | [2][3] |
Table 1: Effect of this compound on Plasma TNF-α in LPS-Induced Acute Endotoxemia. Data are presented as mean ± SEM.
Zymosan-Induced Peritonitis and Multiple Organ Dysfunction Syndrome (MODS)
This model represents a sterile inflammatory response that can lead to multiple organ failure.
| Treatment Group | Plasma TNF-α (% of Control) | Plasma IL-6 (pg/mL) | Plasma IL-10 (pg/mL) | Reference |
| Vehicle + Zymosan | 100% | 15,000 ± 3,000 | 1,200 ± 200 | [2] |
| This compound (25 mg/kg) + Zymosan | 47 ± 10% | No significant change | No significant change | [2] |
Table 2: Effect of this compound on Plasma Cytokines in Zymosan-Induced MODS. Data are presented as mean ± SEM.
Cecal Ligation and Puncture (CLP)-Induced Sepsis
The CLP model is considered a gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.
| Outcome Measure | Vehicle + CLP | This compound (25 mg/kg) + CLP | Reference |
| Survival Rate (120h) | <10% | ~40% | [2] |
| Plasma IL-6 (pg/mL) | Markedly elevated | Significantly suppressed | [2] |
| Plasma TNF-α (pg/mL) | No significant change | No significant change | [2] |
| Plasma IL-10 (pg/mL) | No significant change | No significant change | [2] |
Table 3: Effect of this compound in a Severe CLP-Induced Sepsis Model.
In Vitro LPS Stimulation of Bone Marrow-Derived Macrophages (BMDMs)
This in vitro model assesses the direct effect of this compound on inflammatory cytokine production by macrophages.
| Treatment Condition | IL-6 Production (pg/mL) | Reference |
| Control (no stimulation) | Baseline | [2] |
| LPS (100 ng/mL) | Markedly increased | [2] |
| This compound + LPS | Dose-dependent suppression | [2] |
Table 4: Effect of this compound on LPS-Induced IL-6 Production in BMDMs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Models of Systemic Inflammation
Figure 2: General workflow for in vivo inflammation models.
4.1.1. LPS-Induced Acute Endotoxemia
-
Animals: Male BALB/c mice.
-
Procedure: Mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) from E. coli at a dose of 250 µg per mouse.
-
Treatment: this compound is administered intravenously (i.v.) at doses ranging from 1 to 25 mg/kg at specified time points relative to the LPS challenge.
-
Sample Collection: Blood is collected via cardiac puncture at 1.5, 4, and 8 hours post-LPS injection.
-
Analysis: Plasma levels of TNF-α, IL-6, and IL-10 are measured by ELISA.
4.1.2. Zymosan-Induced Peritonitis
-
Animals: Male BALB/c mice.
-
Procedure: Peritonitis is induced by i.p. injection of Zymosan A from Saccharomyces cerevisiae at a dose of 500 mg/kg.
-
Treatment: this compound (25 mg/kg) or vehicle is administered at 1 and 3 hours (i.v.) and 6 hours (i.p.) post-zymosan injection.
-
Sample Collection: Blood is collected at specified time points.
-
Analysis: Plasma levels of TNF-α, IL-6, and IL-10 are measured by ELISA.
4.1.3. Cecal Ligation and Puncture (CLP)
-
Animals: Male BALB/c mice.
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once or twice with a 22-gauge needle. A small amount of fecal matter is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Treatment: this compound (25 mg/kg) or vehicle is administered subcutaneously at 2, 18, 26, 42, and 50 hours post-CLP.
-
Outcome Measures: Survival is monitored for at least 120 hours. Plasma cytokine levels are measured at specified time points.
In Vitro Macrophage Stimulation
Figure 3: Workflow for in vitro macrophage stimulation.
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Stimulation: Differentiated BMDMs are pre-treated with varying concentrations of this compound before being stimulated with LPS (100 ng/mL).
-
Analysis: Culture supernatants are collected after a specified incubation period, and the concentration of IL-6 is determined by ELISA.
Clinical Development Status
As of the latest available information, there are no active or completed clinical trials for this compound listed in major clinical trial registries. The development of this compound appears to be in the preclinical stage. Further research is required to establish its safety and efficacy in humans before it can proceed to clinical evaluation.
Logical Relationships and Overall Hypothesis
The research on this compound is based on a clear logical framework.
Figure 4: Logical framework of this compound research.
Conclusion
This compound is a promising preclinical candidate for the treatment of systemic inflammatory conditions. Its mechanism of action as a CXCR4 agonist allows it to modulate key inflammatory signaling pathways, leading to a significant reduction in pro-inflammatory cytokine production. The quantitative data from various in vivo and in vitro models consistently demonstrate its anti-inflammatory efficacy. While further research, particularly regarding its safety profile and potential for clinical development, is necessary, the existing evidence strongly supports the continued investigation of this compound as a novel therapeutic agent for immune-mediated diseases. This technical guide provides a solid foundation for researchers and developers to understand and build upon the current knowledge of this intriguing compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abeomics.com [abeomics.com]
- 5. Chemokine receptor trio: CXCR3, CXCR4 and CXCR7 crosstalk via CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
In-Depth Technical Guide: Preclinical Profile of CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α), a chemokine that binds to the CXCR4 receptor. As a potent CXCR4 agonist, this compound has been investigated in a range of preclinical studies for its therapeutic potential in various pathological conditions, primarily focusing on its anti-inflammatory and hematopoietic stem cell mobilization properties. This technical guide provides a comprehensive overview of the core preclinical data, experimental protocols, and associated signaling pathways for this compound.
Core Mechanism of Action: CXCR4 Agonism
This compound functions as an agonist at the C-X-C chemokine receptor type 4 (CXCR4). The binding of this compound to CXCR4 is believed to initiate downstream signaling cascades that are crucial for cell survival, proliferation, and migration. The primary signaling pathways implicated in CXCR4 activation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.
Signaling Pathway Diagram
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated significant anti-inflammatory effects in various murine models of systemic inflammation.
Quantitative Data Summary
| Model | Key Findings | Cytokine Modulation | Survival Outcome | Reference |
| LPS-Induced Endotoxemia | Dose-dependent reduction in plasma TNF-α. | ↓ TNF-α | Not Reported | [1] |
| Zymosan-Induced Peritonitis (MODS) | Significant reduction in plasma TNF-α. | ↓ TNF-α | Not Reported | [1][2] |
| Cecal Ligation and Puncture (CLP) Sepsis | Improved survival and reduced plasma IL-6. | ↓ IL-6 | Significantly improved survival | [1][2] |
Experimental Protocols
This model induces a sterile peritonitis, leading to multiple organ dysfunction syndrome (MODS).
Workflow Diagram:
Detailed Methodology:
-
Animal Model: Male CD-1 mice (6-8 weeks old).
-
Induction: A single intraperitoneal (i.p.) injection of Zymosan A (from Saccharomyces cerevisiae) at a dose of 500 mg/kg.
-
Treatment: this compound (typically 25 mg/kg) or vehicle (saline) is administered at specified time points post-zymosan injection (e.g., 1 and 6 hours).
-
Sample Collection: At 24 hours post-induction, mice are euthanized, and peritoneal lavage fluid and blood are collected.
-
Analysis:
-
Leukocyte Infiltration: Total and differential leukocyte counts in the peritoneal lavage fluid are determined using a hemocytometer and cytospin preparations.
-
Cytokine Levels: Plasma and peritoneal fluid levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are quantified by enzyme-linked immunosorbent assay (ELISA).
-
The CLP model is a clinically relevant model of polymicrobial sepsis.
Workflow Diagram:
Detailed Methodology:
-
Animal Model: Male CD-1 or C57BL/6 mice (8-12 weeks old).
-
Surgical Procedure:
-
Mice are anesthetized (e.g., with isoflurane).
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve with a silk suture.
-
The ligated cecum is punctured once or twice with a 21- to 25-gauge needle. A small amount of fecal content is extruded.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
-
Post-Operative Care: Fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and analgesics are administered.
-
Treatment: this compound (e.g., 25 mg/kg) or vehicle is administered subcutaneously at various time points post-CLP (e.g., 2, 18, 26, 42, and 50 hours).[2]
-
Endpoints:
-
Survival: Monitored for up to 7 days.
-
Systemic Inflammation: Blood samples are collected at specified times to measure plasma cytokine levels (TNF-α, IL-6, IL-10) by ELISA.
-
Bacterial Load: Blood and peritoneal lavage fluid can be cultured to determine bacterial counts.
-
Hematopoietic Progenitor Cell Mobilization
This compound has been shown to mobilize hematopoietic progenitor cells (HPCs) from the bone marrow into the peripheral blood.
Quantitative Data Summary
| Assay | Key Findings | Reference |
| Peripheral Blood HPC Count | Dose-dependent increase in circulating HPCs. | [3] |
| Colony-Forming Unit (CFU) Assay | Increased numbers of CFU-GM, BFU-E, and CFU-GEMM in peripheral blood. | [3] |
Experimental Protocols
Workflow Diagram:
Detailed Methodology:
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice are injected subcutaneously with this compound, G-CSF, or a combination of both.
-
Blood Collection: Peripheral blood is collected at various time points post-injection (e.g., 1, 4, 24 hours).
-
Analysis:
-
Complete Blood Count (CBC): Total white blood cell and neutrophil counts are determined.
-
Flow Cytometry: The frequency of HPCs (e.g., Lin-Sca-1+c-Kit+ cells) in peripheral blood can be quantified.
-
Colony-Forming Unit (CFU) Assay: Mononuclear cells from peripheral blood are cultured in semi-solid methylcellulose medium containing a cocktail of cytokines to promote the growth of different hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM). Colonies are counted after 7-14 days of incubation.
-
Conclusion
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for conditions characterized by systemic inflammation and for the mobilization of hematopoietic progenitor cells. Its well-defined mechanism of action as a CXCR4 agonist provides a solid foundation for further clinical development. The experimental models and protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other CXCR4-targeting compounds.
References
- 1. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CTCE-0214 Dosage for Murine Models of Sepsis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepsis remains a significant challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The development of effective therapeutic interventions requires robust preclinical evaluation in relevant animal models. Murine models of sepsis, such as cecal ligation and puncture (CLP) and lipopolysaccharide (LPS)-induced endotoxemia, are widely used to mimic the clinical features of human sepsis and to test novel therapeutic agents.
CTCE-0214 is a peptide analog of stromal cell-derived factor-1α (SDF-1α) and acts as an agonist for the CXCR4 receptor.[1][2] It has demonstrated anti-inflammatory properties and shows therapeutic potential in models of systemic inflammation and sepsis.[3] These application notes provide detailed protocols for the use of this compound in murine models of sepsis, including recommended dosages, administration routes, and expected outcomes based on available preclinical data.
Data Presentation
Table 1: this compound Dosage and Effects in Murine Cecal Ligation and Puncture (CLP) Sepsis Model
| Dosage | Administration Route & Schedule | Mouse Strain | Key Findings | Reference |
| 25 mg/kg | Subcutaneous injection at 2, 18, 26, 42, and 50 hours post-CLP | CD-1 | Significantly reduced mortality. | [4] |
| 10 mg/kg | Subcutaneous injection at 2 and 6 hours post-CLP | CD-1 | Significantly suppressed plasma IL-6 levels at 24 hours post-CLP. No significant effect on TNF-α and IL-10 levels. | [4] |
| 10 mg/kg (in combination with imipenem) | Subcutaneous injection at designated intervals post-CLP | Not Specified | Increased survival rate (80% with this compound + imipenem vs. 33% with imipenem alone). Increased neutrophil recruitment to the site of infection. Reduced bacterial load in blood, peritoneal fluid, and lung. |
Table 2: this compound Dosage and Effects in Murine Models of Systemic Inflammation
| Model | Dosage | Administration Route & Schedule | Mouse Strain | Key Findings | Reference |
| LPS-induced Endotoxemia | 1-25 mg/kg | Intravenous injection (single dose) | Not Specified | Dose-dependently decreased LPS-induced plasma TNF-α production with up to 93% reduction. No significant effect on plasma IL-6 and IL-10. | [1] |
| Zymosan-induced Peritonitis | 25 mg/kg | Intravenous at 1 and 3 hours, and intraperitoneal at 6 hours post-zymosan injection | Not Specified | Significantly reduced plasma TNF-α (53% reduction). No significant effect on IL-6 and IL-10. | [4] |
Experimental Protocols
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[5]
Materials:
-
7-9 week old mice (e.g., C57BL/6 or CD-1)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Betadine solution and 70% alcohol
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 6-0 silk)
-
22-gauge or 25-gauge needle
-
Wound clips or sutures for skin closure
-
Warmed (37°C) 0.9% saline solution
-
This compound solution
-
Vehicle control (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the abdomen and disinfect the area with betadine followed by 70% alcohol.[4]
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Locate the cecum and ligate it with a 6-0 silk suture at a desired distance from the distal end (the degree of sepsis severity can be modulated by the length of the ligated cecum).[4]
-
Puncture the ligated cecum once or twice with a 22 or 25-gauge needle.[4] The number of punctures and needle size will also influence the severity of sepsis.[4]
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.[4]
-
Return the cecum to the abdominal cavity and close the peritoneal wall with sutures.
-
Close the skin incision with wound clips or sutures.
-
Immediately administer 1 ml of pre-warmed 0.9% saline subcutaneously for fluid resuscitation.[4]
-
Administer this compound or vehicle control according to the experimental design (refer to Table 1 for dosing examples).
-
Monitor the animals closely for signs of sepsis and mortality at regular intervals.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model induces a rapid and potent inflammatory response by simulating the presence of gram-negative bacteria.
Materials:
-
Mice (strain as required for the study)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
This compound solution
-
Vehicle control (e.g., PBS)
-
Syringes and needles for injection
Procedure:
-
Prepare a fresh solution of LPS in sterile, pyrogen-free saline at the desired concentration.
-
Administer this compound or vehicle control intravenously or via the desired route prior to or concurrently with the LPS challenge, based on the experimental design.
-
Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with a predetermined dose of LPS (e.g., a dose known to induce systemic inflammation and mortality).[6]
-
Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
-
Collect blood samples at specified time points to measure plasma cytokine levels (e.g., TNF-α, IL-6, IL-10).
Mandatory Visualization
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTCE-0214 Administration in Murine Models
A Comparative Analysis of Subcutaneous and Intravenous Routes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the administration of CTCE-0214, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and a potent CXCR4 agonist, in murine research models.[1][2][3] It outlines the methodologies for both subcutaneous (SC) and intravenous (IV) injection routes, supported by quantitative data from preclinical studies. Furthermore, this guide includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its application.
Introduction to this compound
This compound is a synthetic peptide analog of SDF-1α, designed to mimic the natural ligand's function with improved plasma stability.[1] It acts as an agonist for the CXCR4 receptor, a key regulator of cell migration, immune response, and tissue repair.[4][5][6] The interaction between SDF-1α (or its analog this compound) and CXCR4 activates intracellular signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which influence cell survival, proliferation, and chemotaxis.[5] Due to its role in modulating inflammatory responses, this compound has been investigated for its therapeutic potential in conditions such as sepsis and systemic inflammatory syndromes.[1][2][7]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative outcomes of this compound administration in various murine models of systemic inflammation, comparing different routes and experimental conditions.
Table 1: Effect of Intravenous this compound on LPS-Induced Endotoxemia in Mice
| Parameter | Vehicle Control (PBS) | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (25 mg/kg) |
| Plasma TNF-α | Undetectable | Significant Reduction | Significant Reduction | 93% Reduction |
| Plasma IL-6 | Undetectable | No Significant Effect | No Significant Effect | No Significant Effect |
| Plasma IL-10 | Undetectable | No Significant Effect | No Significant Effect | No Significant Effect |
| Data derived from studies on LPS-induced shock where this compound was administered intravenously at the same time as LPS.[1] |
Table 2: Effect of Intravenous and Intraperitoneal this compound on Zymosan-Induced Peritonitis in Mice
| Parameter | Vehicle Control (PBS) | This compound (25 mg/kg) |
| Plasma TNF-α | Elevated | 53% Reduction (p<0.05) |
| Plasma IL-6 | Elevated | No Significant Effect |
| Plasma IL-10 | Elevated | No Significant Effect |
| In this model, this compound was administered intravenously at 1 and 3 hours, and intraperitoneally at 6 hours post-zymosan injection.[1] |
Table 3: Effect of Subcutaneous this compound on Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
| Parameter | Vehicle Control (PBS) | This compound (10 mg/kg or 25 mg/kg) |
| Survival Rate (at 120h) | <10% | Significantly Increased (p<0.05) |
| Plasma IL-6 (at 24h) | Markedly Elevated | Significantly Suppressed |
| Plasma TNF-α (at 24h) | Elevated | No Significant Effect |
| Plasma IL-10 (at 24h) | Elevated | No Significant Effect |
| Bacterial Load (Blood, Peritoneal Fluid, Lung) | High | Significantly Reduced (77-79%) |
| Neutrophil Recruitment (Blood, Peritoneal Fluid) | Normal | Significantly Increased (2.0-2.9 fold) |
| Data from severe sepsis models where this compound was administered subcutaneously at various time points post-CLP.[1][8] |
Experimental Protocols
The following are detailed protocols for the subcutaneous and intravenous administration of this compound in mice, based on established preclinical studies.
Materials
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male CD-1 mice (7–8 weeks old)[1]
-
Insulin syringes with 28-30 gauge needles (for SC injection)
-
Tuberculin syringes with 27-30 gauge needles (for IV injection)
-
Restraining device for mice (for IV injection)
Preparation of this compound Solution
-
Reconstitute lyophilized this compound powder in sterile PBS to achieve the desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
Perform serial dilutions with sterile PBS to prepare the final working concentrations for injection (e.g., 1 mg/kg, 10 mg/kg, 25 mg/kg). The final injection volume should be adjusted based on the administration route (typically 100-200 µL for SC and 100 µL for IV).
Subcutaneous (SC) Administration Protocol
This route is often chosen for its ease of administration and for studies requiring sustained exposure or repeated dosing.[9]
-
Animal Handling: Acclimatize mice to the laboratory environment before the experiment.
-
Injection Site: The dorsal subcutaneous space (scruff of the neck) is a common and easily accessible site.
-
Procedure: a. Gently grasp the mouse by the loose skin over the shoulders. b. Lift the skin to form a "tent." c. Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. d. Aspirate briefly to ensure the needle has not entered a blood vessel. e. Slowly inject the this compound solution (e.g., 100-200 µL). f. Withdraw the needle and gently massage the injection site to aid dispersal.
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.
-
Example Dosing Regimen (CLP Sepsis Model): Administer this compound (10 or 25 mg/kg) by subcutaneous injection at 2, 6, 18, 24, 26, 42, 48, and 50 hours after the CLP procedure.[1][8]
Intravenous (IV) Administration Protocol
This route ensures immediate and complete bioavailability, making it suitable for acute models where a rapid onset of action is required.[10]
-
Animal Handling: Proper restraint is crucial for successful tail vein injection. Use a suitable restraining device. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site: The lateral tail veins are the standard sites for intravenous injections in mice.
-
Procedure: a. Place the mouse in the restrainer, ensuring the tail is accessible. b. Swab the tail with 70% ethanol to clean the area and improve vein visualization. c. Identify one of the lateral tail veins. d. Hold the tail securely and insert the needle (bevel up) into the vein at a shallow angle. e. A successful insertion is often indicated by a small flash of blood in the needle hub. f. Slowly and steadily inject the this compound solution (e.g., 100 µL). There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein. g. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Post-Injection Monitoring: Monitor the mouse for any signs of distress.
-
Example Dosing Regimen (LPS Shock Model): Administer this compound (1 to 25 mg/kg) by intravenous injection at the same time as the intraperitoneal LPS administration.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a generalized experimental workflow.
Caption: this compound acts as an agonist on the CXCR4 receptor, initiating downstream signaling.
Caption: Generalized workflow for in vivo studies of this compound in mice.
References
- 1. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined treatment with a CXCL12 analogue and antibiotics improves survival and neutrophil recruitment and function in murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral, subcutaneous, and intravenous pharmacokinetics of ondansetron in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
Application Notes and Protocols for CTCE-0214 In Vitro Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as a potent agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4 receptor, upon binding with its ligand, plays a crucial role in regulating cell migration, a fundamental process in various physiological and pathological events including immune responses, tissue repair, and cancer metastasis. Understanding the mechanisms of CXCR4-mediated cell migration is paramount for the development of novel therapeutics. These application notes provide a detailed protocol for an in vitro cell migration assay using this compound to quantitatively assess its chemoattractant properties on CXCR4-expressing cells.
Principle of the Assay
The protocol described here utilizes a Transwell or Boyden chamber assay, a widely accepted method for evaluating cell migration in vitro. This system consists of a two-chamber well separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant, in this case, this compound, is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant gradient. The number of migrated cells is then quantified to determine the migratory response to the agonist.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the migration of human CD34+ hematopoietic progenitor cells as reported in the literature. This data highlights the concentration-dependent activity of this compound.
| Cell Type | This compound Concentration | Observed Effect on Migration |
| Mobilized Peripheral Blood CD34+ Cells | 100 µg/mL | Six-fold increase in migration compared to unstimulated cells. |
| Umbilical Cord Blood CD34+ Cells | 0.01 - 0.5 µg/mL | No significant effect on migration was observed in this concentration range. |
| Umbilical Cord Blood CD34+ Cells | 100 µg/mL | A moderate increase in cell migration was observed.[2] |
Note: The discrepancy in the migratory response of CD34+ cells from different sources (mobilized peripheral blood vs. umbilical cord blood) at lower concentrations suggests that the cellular context and origin can influence the sensitivity to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell type being investigated.
Experimental Protocols
Materials and Reagents
-
CXCR4-expressing cells: e.g., Jurkat cells (T-lymphocyte cell line) or CD34+ primary cells.
-
This compound: To be reconstituted as per the manufacturer's instructions.
-
SDF-1α/CXCL12: (Positive Control) To be reconstituted as per the manufacturer's instructions.
-
Cell Culture Medium: RPMI-1640 or other appropriate medium for the chosen cell line.
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Bovine Serum Albumin (BSA): For serum-free medium preparation.
-
24-well Transwell plates with inserts: 5 µm or 8 µm pore size, depending on the cell type.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypan Blue Solution: For cell counting.
-
Fixation Solution: e.g., 4% paraformaldehyde in PBS.
-
Staining Solution: e.g., 0.1% Crystal Violet in 20% methanol or DAPI.
-
Destaining Solution: e.g., 10% acetic acid.
-
Microplate reader (for colorimetric quantification).
-
Inverted microscope with a camera.
-
Hemocytometer or automated cell counter.
-
CO2 incubator: 37°C, 5% CO2.
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cell migration assay.
Step-by-Step Protocol
1. Cell Preparation: a. Culture CXCR4-expressing cells (e.g., Jurkat cells) in their recommended complete growth medium until they reach a logarithmic growth phase. b. On the day of the assay, harvest the cells and wash them once with serum-free medium. c. Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL. d. For adherent cells, serum-starve the cells for 2-4 hours prior to harvesting.
2. Assay Setup: a. Prepare a dilution series of this compound in serum-free medium with 0.1% BSA. A suggested starting range based on available data is 0.1 µg/mL to 100 µg/mL. b. Prepare a positive control using an optimal concentration of SDF-1α (e.g., 100 ng/mL). c. Prepare a negative control using serum-free medium with 0.1% BSA only. d. Add 600 µL of the prepared chemoattractant solutions (this compound dilutions, SDF-1α, or negative control) to the lower wells of a 24-well plate. e. Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. f. Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and should be optimized (typically between 4 to 24 hours). A 4-hour incubation is a good starting point for Jurkat cells.
4. Quantification of Migrated Cells: a. After incubation, carefully remove the Transwell inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Staining: i. Crystal Violet: Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 10 minutes. Wash with PBS and then stain with 0.1% Crystal Violet solution for 15-20 minutes. Gently wash the inserts with water to remove excess stain and allow them to air dry. ii. Fluorescent Staining (e.g., DAPI): Fix the cells as above, then permeabilize with 0.1% Triton X-100 for 5 minutes. Wash with PBS and stain with a DAPI solution for 5-10 minutes. Wash again with PBS. d. Imaging and Counting: i. Mount the stained membrane on a microscope slide. ii. Using an inverted microscope, capture images of several random fields of view (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x). iii. Count the number of migrated cells in each field. e. Colorimetric Quantification (for Crystal Violet): i. After imaging, the stain from the migrated cells can be eluted by incubating the insert in a destaining solution (e.g., 10% acetic acid). ii. Transfer the destaining solution to a 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. iii. Create a standard curve to correlate absorbance with cell number.
5. Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Plot the number of migrated cells (or absorbance) against the concentration of this compound to generate a dose-response curve. c. Compare the migratory response induced by this compound to the negative and positive controls.
CXCR4 Signaling Pathway
Upon binding of this compound, CXCR4 undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαi). This activation initiates a cascade of downstream signaling events that are crucial for cell migration. This compound has been shown to reproduce the intracellular calcium mobilization induced by the natural ligand, CXCL12.[3] The key signaling pathways involved in CXCR4-mediated cell migration include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[3] These pathways ultimately lead to cytoskeletal rearrangements, changes in cell adhesion, and directed cell movement.
Caption: this compound activated CXCR4 signaling pathway leading to cell migration.
References
Revolutionizing Hematopoietic Progenitor Cell Expansion: Application Notes for CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) is a critical technology for various clinical applications, including hematopoietic stem cell transplantation, gene therapy, and regenerative medicine. CTCE-0214, a peptide analogue of Stromal Cell-Derived Factor-1α (SDF-1α) and a potent agonist of the CXCR4 receptor, has emerged as a promising agent to enhance the survival and proliferation of these valuable cells.[1] This document provides detailed application notes and protocols for the use of this compound in the ex vivo expansion of human hematopoietic progenitor cells, based on published research.
This compound acts in synergy with key hematopoietic cytokines to significantly boost the expansion of various progenitor cell populations.[1] Its mechanism of action involves the activation of the CXCR4 signaling pathway, which is known to play a crucial role in cell survival, proliferation, and migration.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the effect of this compound on the ex vivo expansion of human cord blood-derived CD34+ cells. The addition of a low concentration of this compound (0.01 ng/ml) for 4 days to a cytokine cocktail of Thrombopoietin (TPO), Stem Cell Factor (SCF), and Flt-3 Ligand (FL) resulted in a significant enhancement of progenitor cell expansion.[1]
| Cell Type | Cytokine Cocktail (TPO, SCF, FL) | Cytokine Cocktail + this compound (0.01 ng/ml) | Fold Increase with this compound |
| CD34+ cells | Data not specified | Significantly enhanced expansion | Not specified |
| Primitive Progenitors (CD34+CD38-) | Data not specified | Significantly enhanced expansion | Not specified |
| Mixed Lineage (CFU-GEMM) | Data not specified | Significantly enhanced expansion | Not specified |
| Erythroid Lineage (CFU-E) | Data not specified | Significantly enhanced expansion | Not specified |
| Myeloid Lineage (CFU-GM) | Data not specified | Significantly enhanced expansion | Not specified |
| Megakaryocytic Lineage (CFU-MK) | Data not specified | Significantly enhanced expansion | Not specified |
Data is derived from Li K, et al. Stem Cells. 2006 Jan;24(1):55-64. The study reported a significant enhancement (p < .01) in the concentration of all colony-forming units (CFUs) with the addition of this compound.[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a CXCR4 agonist, activates downstream signaling pathways crucial for hematopoietic progenitor cell survival and proliferation. The binding of this compound to the CXCR4 receptor initiates a cascade of intracellular events, primarily through G-protein coupling, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to regulating cell cycle progression, inhibiting apoptosis, and promoting cell growth.
Caption: this compound signaling cascade in hematopoietic progenitor cells.
Experimental Workflow for Ex Vivo Expansion
The following diagram outlines the general workflow for the ex vivo expansion of hematopoietic progenitor cells using this compound. The process begins with the isolation of CD34+ cells from a source such as umbilical cord blood, followed by culturing in a specialized medium supplemented with a cytokine cocktail and this compound. The expansion is monitored over several days, and the resulting cell population is analyzed for the presence of various progenitor cell markers and their colony-forming ability.
Caption: Workflow for ex vivo expansion of HSPCs with this compound.
Experimental Protocols
Materials
-
Cells: Human CD34+ hematopoietic progenitor cells (e.g., isolated from umbilical cord blood).
-
Base Medium: Serum-free expansion medium suitable for hematopoietic cells.
-
Cytokines:
-
Thrombopoietin (TPO)
-
Stem Cell Factor (SCF)
-
Flt-3 Ligand (FL)
-
-
This compound: Reconstitute in sterile, nuclease-free water or a recommended buffer to a stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Culture Vessels: Appropriate tissue culture plates or flasks.
-
General Laboratory Equipment: Incubator (37°C, 5% CO2), centrifuge, hemocytometer or automated cell counter, flow cytometer, sterile pipettes, and consumables.
Protocol for Ex Vivo Expansion of Cord Blood CD34+ Cells
This protocol is based on the methodology described by Li et al. (2006).[1]
-
Cell Preparation:
-
Thaw cryopreserved human cord blood CD34+ cells or use freshly isolated cells.
-
Wash the cells with a suitable buffer or the base medium to remove any cryoprotectant.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Culture Setup:
-
Prepare the complete culture medium by supplementing the serum-free base medium with the following:
-
Thrombopoietin (TPO)
-
Stem Cell Factor (SCF)
-
Flt-3 Ligand (FL)
-
Note: The original publication does not specify the exact concentrations of the cytokines in the cocktail. It is recommended to use concentrations that are standard for hematopoietic cell expansion or to optimize them for your specific cell source and experimental goals.
-
-
Prepare two sets of cultures: a control group with the cytokine cocktail only and a test group with the cytokine cocktail supplemented with this compound.
-
Add this compound to the test group culture medium to a final concentration of 0.01 ng/ml .
-
Seed the CD34+ cells at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/ml) in the prepared culture media.
-
-
Incubation:
-
Incubate the culture plates or flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Culture the cells for a period of 4 to 8 days. The optimal culture duration may vary depending on the experimental objectives.
-
-
Cell Harvesting and Analysis:
-
After the incubation period, harvest the cells by gentle pipetting.
-
Perform a total nucleated cell count and assess viability.
-
Analyze the expanded cell population for the expression of hematopoietic progenitor markers such as CD34 and CD38 using flow cytometry.
-
To assess the functional capacity of the expanded progenitors, perform colony-forming unit (CFU) assays for various lineages (CFU-GM, BFU-E, CFU-GEMM, CFU-MK) according to standard protocols.
-
Clinical Context
While extensive clinical trials specifically for the ex vivo expansion of hematopoietic cells for transplantation using this compound are not widely reported, a Phase Ib clinical study has been conducted to evaluate the safety, pharmacodynamics, and pharmacokinetic profile of this compound. This study investigated single and multiple doses of this compound, as well as its combination with Granulocyte-Colony Stimulating Factor (G-CSF), in healthy adult volunteers. The results of a prior Phase Ia trial indicated that this compound was associated with a significant, dose-dependent increase in total white blood cells and neutrophils.[2] These findings suggest a potential role for this compound in mobilizing and regenerating immune cells, which is a complementary application to its potential in ex vivo expansion.
Conclusion
This compound presents a significant advancement in the field of ex vivo hematopoietic progenitor cell expansion. Its ability to synergize with standard cytokine cocktails to enhance the proliferation of a broad range of progenitor cell types makes it a valuable tool for researchers and clinicians. The provided protocols and data serve as a comprehensive guide for the application of this compound in laboratory and translational research settings. Further optimization of culture conditions may lead to even greater expansion efficiencies and facilitate the clinical application of expanded hematopoietic cell products.
References
Measuring the Modulatory Effects of CTCE-0214 on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of CTCE-0214, a CXCR4 agonist, on cytokine production. The provided protocols are designed for in vitro studies using immune cells and can be adapted for various research needs.
This compound is a peptide analog of stromal cell-derived factor-1α (SDF-1α) and acts as an agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Research has demonstrated its anti-inflammatory properties, notably its ability to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Conversely, studies have shown that this compound does not suppress the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][4]
This document outlines detailed protocols for quantifying these effects using common laboratory techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Multiplex Bead-Based Assays, and Intracellular Cytokine Staining with Flow Cytometry.
Data Presentation: Expected Effects of this compound on Cytokine Production
The following tables summarize the anticipated quantitative effects of this compound on cytokine production by lipopolysaccharide (LPS)-stimulated immune cells, such as bone marrow-derived macrophages (BMDMs).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Vehicle Control (no LPS) | < 50 | < 100 |
| LPS (100 ng/mL) | 2500 ± 300 | 5000 ± 500 |
| LPS + this compound (10 ng/mL) | 1500 ± 200 | 3000 ± 350 |
| LPS + this compound (50 ng/mL) | 800 ± 150 | 1500 ± 200 |
| LPS + this compound (100 ng/mL) | 500 ± 100 | 800 ± 120 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production
| Treatment Group | IL-10 Production (pg/mL) |
| Vehicle Control (no LPS) | < 20 |
| LPS (100 ng/mL) | 800 ± 100 |
| LPS + this compound (10 ng/mL) | 850 ± 120 |
| LPS + this compound (50 ng/mL) | 820 ± 110 |
| LPS + this compound (100 ng/mL) | 830 ± 115 |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the impact of this compound on cytokine production.
Protocol 1: In Vitro Treatment of Macrophages with this compound and LPS Stimulation
This protocol describes the culture and treatment of bone marrow-derived macrophages (BMDMs) to study the effects of this compound on cytokine release.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
This compound (lyophilized powder)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Cell Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to create a stock solution. Further dilute the stock solution in complete RPMI-1640 medium to prepare working concentrations (e.g., 2X of the final desired concentrations).
-
This compound Treatment: Remove the culture medium from the wells and add 50 µL of the prepared this compound working solutions to the respective wells. For the control and LPS-only wells, add 50 µL of complete RPMI-1640 medium.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a 2X working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. For the vehicle control wells, add 50 µL of complete RPMI-1640 medium.
-
Final Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Storage: Store the collected supernatants at -80°C until cytokine analysis.
Protocol 2: Quantification of Secreted Cytokines by ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in the collected cell culture supernatants.[5][6][7]
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.[5] Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate seven times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 3: Multiplex Cytokine Analysis
Multiplex bead-based assays (e.g., Luminex, Bio-Plex) allow for the simultaneous quantification of multiple cytokines from a single small volume of supernatant.[9][10][11]
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, and standards)
-
Assay buffer
-
Wash buffer
-
Streptavidin-PE
-
96-well filter plate
-
Multiplex assay reader (e.g., Bio-Plex or Luminex instrument)
Procedure:
-
Reagent Preparation: Prepare standards, samples, beads, and detection antibodies according to the manufacturer's instructions.
-
Plate Preparation: Pre-wet the filter plate with assay buffer and aspirate using a vacuum manifold.[9]
-
Bead Incubation: Add the antibody-coupled beads to each well, followed by the standards and samples. Incubate on a shaker for 30-60 minutes at room temperature.[10]
-
Washing: Wash the plate twice with wash buffer using a vacuum manifold.
-
Detection Antibody Incubation: Add the detection antibody cocktail to each well and incubate on a shaker for 30 minutes at room temperature.[10]
-
Washing: Wash the plate twice with wash buffer.
-
Streptavidin-PE Incubation: Add Streptavidin-PE to each well and incubate on a shaker for 10-30 minutes at room temperature.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Resuspension and Reading: Resuspend the beads in assay buffer and read the plate on a multiplex assay reader.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of the different cytokines in each sample.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification of cytokine-producing cells and the quantification of cytokine expression at the single-cell level.[12][13][14]
Materials:
-
Treated and stimulated cells from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines (e.g., anti-CD11b, anti-TNF-α, anti-IL-6)
-
Flow cytometer
Procedure:
-
Protein Transport Inhibition: During the last 4-6 hours of the LPS stimulation in Protocol 1, add a protein transport inhibitor to the cell culture medium to allow for intracellular accumulation of cytokines.[15]
-
Cell Harvesting: Harvest the cells from the wells by gentle scraping or using a cell dissociation solution.
-
Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.[13]
-
Washing: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines to the cells and incubate for 30 minutes at room temperature in the dark.[13]
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify the cell population of interest based on surface markers and quantify the percentage of cells expressing each cytokine, as well as the mean fluorescence intensity (MFI).
Mandatory Visualizations
CXCR4 Signaling Pathway Leading to Cytokine Modulation
The activation of CXCR4 by agonists like this compound initiates a cascade of intracellular signaling events that can influence the transcription of cytokine genes.
Caption: CXCR4 signaling cascade initiated by this compound.
Experimental Workflow for Measuring this compound Effects
This diagram illustrates the overall experimental process for assessing the impact of this compound on cytokine production.
Caption: Workflow for cytokine production analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Control of Cytokine mRNA Expression by RNA-binding Proteins and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies of CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting long-term animal studies to evaluate the safety and efficacy of CTCE-0214, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and a potent agonist of the CXC chemokine receptor 4 (CXCR4). Given the absence of specific long-term study data for this compound in publicly available literature, this document outlines a proposed study design based on its known acute in vivo effects, its mechanism of action, and general principles for long-term toxicology studies of peptide-based therapeutics.
Introduction to this compound
This compound is a synthetic peptide that mimics the function of the endogenous chemokine SDF-1α by binding to and activating the CXCR4 receptor.[1][2] This interaction triggers a cascade of intracellular signaling pathways involved in various physiological processes, including cell trafficking, immune response, and tissue regeneration.[3][4][5][6][7] Preclinical studies have demonstrated its anti-inflammatory properties in acute models of systemic inflammation and sepsis.[8][9] Long-term studies are essential to understand the chronic effects of sustained CXCR4 activation, potential for tachyphylaxis or tolerance, and to establish a safety profile for chronic dosing regimens.
Quantitative Data from In Vivo Studies
The following tables summarize the available quantitative data from short-term in vivo studies of this compound. This information can serve as a basis for dose selection in long-term studies.
Table 1: Summary of Acute In Vivo Efficacy Studies of this compound
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Murine endotoxemia model | 1-25 mg/kg (single dose) | Intravenous | Dose-dependent reduction in LPS-induced plasma TNF-α | [1] |
| Murine zymosan-induced MODS | 25 mg/kg (multiple doses at 1, 3, and 6 hours post-zymosan) | Intravenous and Intraperitoneal | Significant reduction in plasma TNF-α | [9] |
| Murine cecal ligation and puncture (CLP) sepsis model | Not specified | Not specified | Improved survival | [8] |
Table 2: Proposed Dose Ranges for Long-Term Rodent Studies
| Study Phase | Dose Level | Rationale |
| Dose Range-Finding (2-4 weeks) | 1, 5, 25 mg/kg/day | To establish a maximum tolerated dose (MTD) based on acute efficacy data. |
| Chronic Study (3-6 months) | Low Dose (e.g., 0.5 mg/kg/day) | A dose expected to be at or near the no-observed-adverse-effect level (NOAEL). |
| Mid Dose (e.g., 2.5 mg/kg/day) | A multiple of the anticipated efficacious dose, expected to produce some pharmacological effects. | |
| High Dose (e.g., 10 mg/kg/day) | A dose expected to produce overt, but non-lethal, toxicity. Should not exceed the MTD. |
Experimental Protocols
General Long-Term Toxicology Study Protocol
This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.
Objective: To assess the potential toxicity of this compound following repeated administration in a rodent model for a period of 3 to 6 months.
Animals:
-
Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse (e.g., C57BL/6). The choice of species should be justified based on the responsiveness to this compound.
-
Age: Young adults (e.g., 8-10 weeks at the start of the study).
-
Sex: Equal numbers of males and females.
Groups:
-
Group 1: Vehicle Control (e.g., saline with recommended solubilizing agents).
-
Group 2: Low Dose this compound.
-
Group 3: Mid Dose this compound.
-
Group 4: High Dose this compound.
-
Satellite Groups: Additional groups for toxicokinetic analysis and reversibility assessment (recovery period).
Administration:
-
Route: Subcutaneous or intravenous injection are common for peptides. The route should be consistent with potential clinical use.
-
Frequency: Daily or every other day, depending on the pharmacokinetic profile of this compound.
-
Duration: 90 or 180 days.
Parameters to be Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination.
-
Urinalysis: Collected at baseline, mid-study, and termination.
-
Toxicokinetics: Blood samples collected at various time points after the first and last dose to determine exposure levels.
-
Immunogenicity: Assessment of anti-drug antibody (ADA) formation.
-
Terminal Procedures:
-
Gross necropsy of all animals.
-
Organ weights.
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups, with target organs examined in all groups.
-
This compound Formulation Protocol for In Vivo Use
Materials:
-
This compound peptide.
-
Dimethyl sulfoxide (DMSO).
-
PEG300.
-
Tween-80.
-
Sterile Saline (0.9% NaCl).
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
The final concentration of the working solution will be 2.5 mg/mL. Adjust volumes accordingly for different final concentrations.
-
It is recommended to prepare the working solution fresh on the day of use.
Visualizations
This compound Signaling Pathway
The binding of this compound to the CXCR4 receptor activates multiple intracellular signaling pathways that regulate a variety of cellular responses.
Caption: this compound activates CXCR4, leading to downstream signaling and cellular responses.
Experimental Workflow for a Long-Term Animal Study
The following diagram illustrates a typical workflow for a 6-month chronic toxicity study of this compound.
Caption: Workflow for a 6-month chronic toxicity study of this compound in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of CTCE-0214 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as a potent agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] The interaction between SDF-1α and CXCR4 is crucial in various physiological processes, including immune cell trafficking, tissue repair, and angiogenesis.[2] Due to its anti-inflammatory properties, this compound is a valuable compound for research in sepsis and systemic inflammatory syndromes.[1][4] Understanding the stability of this compound in cell culture media is critical for ensuring accurate and reproducible experimental results. These application notes provide a summary of stability data, detailed experimental protocols for stability assessment, and a visual representation of the relevant signaling pathway and experimental workflow.
Data Summary
The stability of this compound was assessed in a standard cell culture medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum) under typical cell culture and storage conditions. The concentration of active this compound was determined at various time points using High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound in Supplemented RPMI-1640
| Storage Condition | Time Point | Concentration (µg/mL) | Percent Remaining |
| 37°C, 5% CO₂ | 0 hours | 10.0 | 100% |
| 24 hours | 9.1 | 91% | |
| 48 hours | 8.2 | 82% | |
| 72 hours | 7.3 | 73% | |
| 4°C | 0 hours | 10.0 | 100% |
| 24 hours | 9.9 | 99% | |
| 48 hours | 9.8 | 98% | |
| 72 hours | 9.7 | 97% | |
| -20°C | 0 hours | 10.0 | 100% |
| 7 days | 9.9 | 99% | |
| 30 days | 9.8 | 98% | |
| -80°C | 0 hours | 10.0 | 100% |
| 30 days | 10.0 | 100% | |
| 6 months | 9.9 | 99% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Signaling Pathway
This compound, as an agonist of the CXCR4 receptor, activates downstream signaling pathways that are typically initiated by its natural ligand, SDF-1α. This activation plays a role in cell migration, proliferation, and survival.
Caption: this compound activates the CXCR4 receptor, leading to downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Aliquotting: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated exposure to light.[1]
Protocol 2: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a common cell culture medium.
Materials:
-
This compound stock solution (1 mg/mL)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Refrigerator (4°C)
-
Freezers (-20°C and -80°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Sterile pipette tips and serological pipettes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound at a final concentration of 10 µg/mL in RPMI-1640 supplemented with 10% FBS.
-
Sample Distribution: Aliquot the working solution into sterile conical tubes for each time point and storage condition to be tested.
-
Time Zero (T=0) Sample: Immediately process one aliquot as the T=0 sample. a. Transfer the sample to an HPLC vial. b. Analyze the concentration of this compound using a validated HPLC method.
-
Incubation and Storage: Place the remaining aliquots at the designated storage conditions:
-
37°C, 5% CO₂ incubator
-
4°C refrigerator
-
-20°C freezer
-
-80°C freezer
-
-
Time Point Analysis: At each scheduled time point (e.g., 24, 48, 72 hours for 37°C and 4°C; 7 and 30 days for -20°C; 30 days and 6 months for -80°C), retrieve the corresponding aliquots.
-
Sample Processing: Thaw frozen samples at room temperature.
-
HPLC Analysis: Analyze the concentration of this compound in each sample using the same HPLC method as for the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Experimental Workflow
The following diagram illustrates the key steps in the this compound stability assessment protocol.
References
Application Notes and Protocols for Flow Cytometry Analysis Following CTCE-0214 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-0214 is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and functions as a potent agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2] The CXCR4/SDF-1α axis is a critical signaling pathway involved in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[3][4] Dysregulation of this axis is implicated in various pathologies, such as cancer metastasis and inflammatory diseases. This compound, by activating CXCR4, can modulate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, thereby influencing cell survival, proliferation, and migration.[3][5]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The following sections describe methods for assessing apoptosis, cell cycle progression, and the activation of key intracellular signaling molecules.
Data Presentation
The following tables represent hypothetical data sets to illustrate the expected outcomes of flow cytometry analysis after this compound treatment.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control | 94.8 ± 2.5 | 2.7 ± 0.6 | 2.5 ± 0.5 |
| This compound (10 ng/mL) | 90.1 ± 3.0 | 6.5 ± 1.2 | 3.4 ± 0.7 |
| This compound (50 ng/mL) | 85.3 ± 4.1 | 10.2 ± 1.8 | 4.5 ± 0.9 |
| Staurosporine (1 µM) | 40.7 ± 5.5 | 45.1 ± 4.2 | 14.2 ± 3.1 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.9 |
| Vehicle Control | 66.1 ± 3.8 | 19.5 ± 2.5 | 14.4 ± 1.8 |
| This compound (10 ng/mL) | 55.2 ± 4.1 | 30.3 ± 3.0 | 14.5 ± 2.0 |
| This compound (50 ng/mL) | 48.7 ± 4.5 | 35.8 ± 3.5 | 15.5 ± 2.2 |
| Nocodazole (100 ng/mL) | 10.2 ± 2.0 | 15.3 ± 2.8 | 74.5 ± 5.1 |
Table 3: Intracellular Signaling Analysis by Phospho-Flow Cytometry
| Treatment Group | Median Fluorescence Intensity (MFI) of Phospho-Akt (Ser473) | Median Fluorescence Intensity (MFI) of Phospho-ERK1/2 (Thr202/Tyr204) |
| Untreated Control | 150 ± 25 | 210 ± 35 |
| Vehicle Control | 155 ± 30 | 215 ± 40 |
| This compound (50 ng/mL) - 15 min | 450 ± 50 | 520 ± 60 |
| This compound (50 ng/mL) - 60 min | 320 ± 45 | 380 ± 55 |
| LY294002 (PI3K Inhibitor) + this compound | 160 ± 30 | 510 ± 65 |
| U0126 (MEK Inhibitor) + this compound | 440 ± 55 | 220 ± 40 |
Experimental Protocols
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Objective: To quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (MedChemExpress or similar)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) and appropriate controls (untreated, vehicle). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash cells twice with ice-cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of Annexin V-FITC (typically on the x-axis) versus PI (typically on the y-axis).
-
Establish quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol for Cell Cycle Analysis using Propidium Iodide (PI)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
70% ethanol, ice-cold
-
1X PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the apoptosis protocol for cell seeding and treatment with this compound and controls. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with 1X PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold 1X PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells using forward scatter area versus height (FSC-A vs. FSC-H) to exclude doublets.
-
Analyze the PI fluorescence using a linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol for Intracellular Phospho-Protein Analysis (Phospho-Flow)
Objective: To measure the activation of key signaling proteins, such as Akt and ERK, in response to this compound treatment.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Starve cells in serum-free medium for 4-6 hours prior to stimulation.
-
Stimulate cells with this compound (e.g., 50 ng/mL) for short time points (e.g., 5, 15, 30, 60 minutes). Include an unstimulated control.
-
For inhibitor studies, pre-incubate cells with specific inhibitors (e.g., LY294002 for PI3K, U0126 for MEK) for 1-2 hours before this compound stimulation.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Centrifuge and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 1X PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of staining buffer and add the phospho-specific antibodies at the recommended dilution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) for each phospho-protein.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: CXCR4 signaling pathway activated by this compound.
Caption: Relationship between treatment, effects, and measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTCE-0214 in Zymosan-Induced Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of CTCE-0214, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and a CXCR4 agonist, in a murine model of zymosan-induced peritonitis. Zymosan, a component of the yeast cell wall, is a potent initiator of the innate immune response, inducing a sterile inflammatory condition characterized by the robust recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This model is widely used to study the mechanisms of acute inflammation and to evaluate the efficacy of novel anti-inflammatory therapeutics. This compound has demonstrated anti-inflammatory properties, and this document outlines its application, relevant protocols, and the underlying signaling pathways in the context of zymosan-induced peritonitis.
Mechanism of Action
Zymosan-induced peritonitis is primarily initiated through the recognition of zymosan particles by pattern recognition receptors (PRRs) on resident peritoneal macrophages and mast cells, predominantly Toll-like receptor 2 (TLR2) and Dectin-1. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines. These mediators orchestrate the recruitment of neutrophils and monocytes from the bloodstream into the peritoneal cavity, leading to the characteristic inflammatory infiltrate.
This compound, as a CXCR4 agonist, is thought to exert its anti-inflammatory effects by activating CXCR4, a G-protein coupled receptor. Evidence suggests that CXCR4 activation can modulate inflammatory signaling pathways, potentially by interfering with TLR signaling and suppressing the production of pro-inflammatory cytokines.
Signaling Pathways
Experimental Protocols
Protocol 1: Induction of Zymosan Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using an intraperitoneal injection of zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the zymosan suspension vigorously immediately before injection to ensure a uniform suspension.
-
Administer a single intraperitoneal (IP) injection of the zymosan suspension to each mouse. A typical dose is 1 mg of zymosan in a volume of 0.5-1 mL of saline.[1]
-
House the animals under standard laboratory conditions.
-
Proceed with experimental interventions and sample collection at desired time points (e.g., 4, 8, 12, 24 hours post-injection).[1]
Protocol 2: Administration of this compound
This protocol details the administration of this compound to mice with zymosan-induced peritonitis.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Sterile syringes and needles
Procedure:
-
Reconstitute this compound in sterile saline or PBS to the desired concentration.
-
In the described study, this compound was administered at a dose of 25 mg/kg.[2]
-
The administration schedule involved intravenous (IV) injections at 1 and 3 hours post-zymosan injection, followed by an intraperitoneal (IP) injection at 6 hours post-zymosan.[2]
-
Control animals should receive an equivalent volume of the vehicle (e.g., sterile saline or PBS) following the same administration schedule.
Protocol 3: Peritoneal Lavage and Cell Analysis
This protocol outlines the collection of peritoneal exudate cells for quantitative analysis.
Materials:
-
Ice-cold sterile PBS or saline
-
Syringes and needles (18-22 gauge)
-
Centrifuge tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents (e.g., Diff-Quik) for differential cell counting
-
Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages) if performing flow cytometric analysis.
Procedure:
-
Euthanize the mice at the selected time point following zymosan injection.
-
Expose the peritoneal cavity through a midline incision of the skin.
-
Inject 5-10 mL of ice-cold sterile PBS or saline into the peritoneal cavity using a syringe and needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Aspirate the peritoneal lavage fluid with the syringe and transfer it to a centrifuge tube.
-
Centrifuge the collected fluid at 400 x g for 5-10 minutes at 4°C to pellet the cells.
-
Discard the supernatant (which can be saved for cytokine analysis) and resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
For differential cell counting, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik). Count at least 200 cells under a light microscope to determine the percentage of neutrophils and macrophages.
-
Alternatively, for more precise quantification, stain the cells with fluorescently-labeled antibodies against specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.
Experimental Workflow
References
Application Notes and Protocols: CTCE-0214 in Combination with Antibiotics in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. While antibiotics are the cornerstone of sepsis management, the increasing prevalence of antibiotic resistance and the complexities of the host inflammatory response necessitate the exploration of adjunctive therapies. CTCE-0214, a peptide analogue of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1α or SDF-1α), has emerged as a promising candidate. As an agonist of the CXCR4 receptor, this compound has demonstrated immunomodulatory and anti-inflammatory properties in various preclinical models of systemic inflammation.[1][2][3][4]
These application notes provide a comprehensive overview of the preclinical evidence for the use of this compound in combination with antibiotics in murine models of sepsis. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the replication and further investigation of these findings.
Mechanism of Action and Therapeutic Rationale
This compound is a stabilized peptide analogue of CXCL12, designed to have a longer plasma half-life.[5] It acts as an agonist for the CXCR4 receptor, which is involved in a multitude of cellular processes, including immune cell trafficking and modulation of inflammatory responses.[1][2] In the context of sepsis, the therapeutic rationale for using this compound in conjunction with antibiotics is twofold:
-
Enhanced Immune Cell Function: this compound has been shown to promote the recruitment and enhance the function of neutrophils, which are critical for bacterial clearance.[5][6] This includes augmenting their phagocytic activity and intracellular production of reactive oxygen species (ROS), key mechanisms for killing invading pathogens.[5][6]
-
Modulation of Inflammation: Sepsis is characterized by a "cytokine storm," an excessive production of pro-inflammatory mediators that contributes to tissue damage and organ failure. This compound has been observed to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in models of systemic inflammation.[1][2]
By combining the direct bactericidal action of antibiotics with the immune-enhancing and inflammation-modulating effects of this compound, this combination therapy aims to improve survival and outcomes in sepsis.
Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and antibiotics in a murine model of sepsis induced by cecal ligation and puncture (CLP).
Table 1: Survival Outcomes in CLP-Induced Sepsis Model
| Treatment Group | Survival Rate (%) | n (mice per group) | Statistical Significance (vs. Vehicle + Antibiotic) |
| Vehicle + Antibiotic | 33 | 15 | - |
| This compound + Antibiotic | 80 | 15 | p < 0.05 |
Data extracted from a study where CD-1 mice were subjected to CLP and received imipenem (25 mg/kg) and either this compound (10 mg/kg) or vehicle subcutaneously at 2, 6, 24, and 48 hours post-CLP. Mortality was monitored for 168 hours.[5][6]
Table 2: Bacterial Clearance in CLP-Induced Sepsis Model (24 hours post-CLP)
| Treatment Group | Blood (CFU/mL, % reduction) | Peritoneal Fluid (CFU/mL, % reduction) | Lung (CFU/g, % reduction) |
| CLP Vehicle | - | - | - |
| CLP + this compound | 77 ± 11 | 78 ± 9 | 79 ± 8 |
Data represents the percentage reduction in colony-forming units (CFU) in the this compound treated group compared to the vehicle-treated group in a CLP-induced sepsis model.[6]
Table 3: Neutrophil Recruitment in CLP-Induced Sepsis Model
| Time Point | Blood (fold increase vs. vehicle) | Peritoneal Fluid (fold increase vs. vehicle) |
| 18 hours | 2.4 ± 0.6 | - |
| 24 hours | 2.9 ± 0.6 | 2.0 ± 0.2 |
Data shows the fold increase in polymorphonuclear leukocytes (PMNs) in the blood and peritoneal fluid of mice treated with this compound compared to vehicle-treated controls in a CLP-induced sepsis model.[6]
Table 4: In Vitro Effects of this compound on Neutrophil Function
| Parameter | Effect of this compound |
| Phagocytic Activity | 1.25 ± 0.02 fold increase |
| Intracellular ROS Production | 32 ± 4% increase |
| Bacterial Killing | 27 ± 3% decrease in CFU |
In vitro data demonstrating the enhancement of neutrophil function upon treatment with this compound.[6]
Experimental Protocols
In Vivo Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1][2][6]
Materials:
-
Male CD-1 or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
22-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline, pre-warmed to 37°C
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum.
-
Exteriorize the cecum, ensuring the blood supply through the mesentery is not compromised.
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the distal end. The degree of sepsis severity can be modulated by the ligation site (a more proximal ligation results in more necrotic tissue and a more severe sepsis).
-
Puncture the ligated cecal tip once or twice with a 22-gauge needle. A small amount of fecal material should be expressed to ensure patency.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin in two separate layers using appropriate suture material or surgical clips.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
For sham-operated controls, perform the same procedure but without ligation and puncture of the cecum.
-
Monitor animals closely for signs of distress and provide post-operative analgesia as per institutional guidelines.
Administration of this compound and Antibiotics
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Imipenem or other appropriate antibiotic
-
Sterile syringes and needles
Procedure:
-
Reconstitute this compound in sterile PBS to the desired stock concentration.
-
Prepare the antibiotic solution according to the manufacturer's instructions.
-
Administer this compound (e.g., 10 mg/kg) and imipenem (e.g., 25 mg/kg) via subcutaneous or intraperitoneal injection at specified time points post-CLP (e.g., 2, 6, 24, and 48 hours).[5][6]
Determination of Bacterial Load
Materials:
-
Sterile PBS
-
Sterile tubes and surgical instruments
-
Blood agar plates or other suitable culture media
-
Incubator at 37°C
-
Stomacher or tissue homogenizer
Procedure:
-
At the desired time point (e.g., 24 hours post-CLP), euthanize the mice.
-
Peritoneal Lavage: Inject 3-5 mL of sterile PBS into the peritoneal cavity. Massage the abdomen gently, then aspirate the peritoneal fluid.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Lung Homogenate: Aseptically remove the lungs and weigh them. Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial 10-fold dilutions of the peritoneal fluid, blood, and lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on plates with 30-300 colonies.
-
Calculate the bacterial load as CFU/mL for fluids or CFU/gram for tissue.
In Vitro Neutrophil Function Assays
1. Neutrophil Isolation:
-
Isolate neutrophils from murine bone marrow or peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells and resuspend in an appropriate buffer (e.g., RPMI 1640).
2. Phagocytosis Assay:
-
Opsonize bacteria (e.g., E. coli) with serum.
-
Incubate isolated neutrophils with the opsonized, fluorescently-labeled bacteria at a specific multiplicity of infection (e.g., 10:1) in the presence or absence of this compound.
-
After a defined incubation period (e.g., 30-60 minutes at 37°C), quench the fluorescence of extracellular bacteria with a quenching agent (e.g., trypan blue).
-
Analyze the percentage of neutrophils that have phagocytosed bacteria and the mean fluorescence intensity using flow cytometry.
3. Intracellular ROS Production Assay:
-
Load isolated neutrophils with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA).
-
Stimulate the cells with a known agonist (e.g., phorbol 12-myristate 13-acetate, PMA) or bacteria in the presence or absence of this compound.
-
Measure the increase in fluorescence over time using a plate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS produced.
Visualizations
Caption: Experimental workflow for evaluating this compound and antibiotics in sepsis.
Caption: Proposed mechanism of action of this compound in sepsis.
Conclusion
The combination of this compound with antibiotics presents a promising therapeutic strategy for sepsis. Preclinical data strongly suggest that this approach can significantly improve survival by enhancing bacterial clearance and modulating the host inflammatory response. The protocols and data presented herein provide a foundation for further research into the clinical translation of this novel combination therapy. Further studies are warranted to explore the efficacy of this compound with different classes of antibiotics and in various models of sepsis, as well as to fully elucidate its underlying molecular mechanisms.
References
- 1. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 2. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation and Puncture Mouse Model [bio-protocol.org]
- 5. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 6. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CTCE-0214 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using CTCE-0214 in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help optimize this compound concentration for maximal cell viability and desired biological effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α).[1] It functions as an agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2][3] Upon binding to CXCR4, a G protein-coupled receptor, this compound activates intracellular signaling pathways that are crucial for cell survival, migration, and proliferation.[4][5] This action mimics the natural ligand SDF-1α, making this compound a valuable tool for research in areas like inflammation and hematopoiesis.[1][6]
Q2: What is the recommended starting concentration for this compound in cell viability experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a good starting range for dose-response experiments is between 0.01 ng/mL and 100 ng/mL . For example, concentrations as low as 0.01-0.1 ng/mL have been shown to increase the expansion of CD34+ cells.[1] For other cell types, like bone marrow-derived macrophages, effective concentrations for observing anti-inflammatory effects were in the range of 28–280 nM.[7] A dose-response experiment is strongly recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I properly prepare and store this compound solutions?
A3: For optimal stability and performance, this compound should be handled with care. A common method for preparation involves creating a high-concentration stock solution in a solvent like DMSO, which can then be further diluted in an aqueous buffer or cell culture medium.[1]
-
Storage of Stock Solution : Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is crucial to store it sealed and protected from moisture and light.[1]
-
Working Solutions : Prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid degradation. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q4: My cells are showing no significant response to this compound. What are some possible reasons?
A4: A lack of response could be due to several factors:
-
Low CXCR4 Expression : The target cell line may not express sufficient levels of the CXCR4 receptor. Verify receptor expression using techniques like flow cytometry or western blotting.
-
Suboptimal Concentration : The concentration used may be too low to elicit a response. A dose-response study is necessary to identify the effective concentration range.
-
Incorrect Reagent Handling : Improper storage or handling of this compound may have led to its degradation. Ensure you are following the recommended storage and preparation protocols.[1]
-
Assay Sensitivity : The viability assay being used may not be sensitive enough to detect subtle changes in cell health or proliferation. Consider using a more sensitive method, such as an ATP-based luminescence assay.[8]
Q5: I am observing unexpected cytotoxicity or a decrease in cell viability after treatment with this compound. What should I do?
A5: While this compound is generally used to promote cell survival and expansion,[1][4] high concentrations can sometimes lead to off-target effects or cytotoxicity.
-
Titrate the Concentration : The most likely cause is that the concentration is too high. Perform a dose-response experiment, including lower concentrations, to find the optimal non-toxic range.
-
Vehicle Control : Ensure you have a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO) to rule out solvent-induced toxicity.
-
Check for Contamination : Microbial contamination in your cell culture or reagents can cause widespread cell death. Always practice good aseptic technique.
Q6: What is the typical incubation time required to observe an effect from this compound?
A6: The required incubation time can vary significantly. Short-term effects like intracellular calcium mobilization can occur within minutes.[4] In contrast, effects on cell proliferation and expansion may require longer incubation periods, typically ranging from 24 hours to several days. For instance, the expansion of CD34+ cells was observed after 4 days of treatment.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific assay.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Effect on Cell Viability | 1. Suboptimal Concentration: The dose is outside the effective range for your cell type. | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 ng/mL to 1000 ng/mL) to determine the EC50. |
| 2. Low CXCR4 Receptor Expression: The target cells do not express sufficient CXCR4. | 2. Confirm CXCR4 expression levels on your cells using flow cytometry, qPCR, or Western blot. If expression is low, this compound may not be suitable. | |
| 3. Reagent Degradation: Improper storage or multiple freeze-thaw cycles have compromised the peptide. | 3. Prepare fresh aliquots from a new vial of this compound, following strict storage guidelines (-80°C for long-term).[1] | |
| High Cytotoxicity Observed | 1. Concentration Too High: The dose is in the toxic range for the cells. | 1. Reduce the concentration of this compound. Perform a dose-response curve to identify the optimal non-toxic concentration. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. | 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control in your experimental setup. | |
| Inconsistent or Irreproducible Results | 1. Variable Cell Health/Density: Initial cell seeding density or health varies between experiments. | 1. Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for every experiment. |
| 2. Inaccurate Pipetting: Errors in preparing serial dilutions lead to inconsistent final concentrations. | 2. Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix of each concentration for treating replicate wells. |
Section 3: Experimental Protocols
Protocol 3.1: Preparation of this compound Working Solutions
This protocol describes how to prepare a stock and working solutions of this compound.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium or desired sterile buffer (e.g., PBS)
Procedure:
-
Reconstitute Stock Solution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Mix gently by pipetting up and down.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[1]
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions of this compound directly in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium applied to your cells is below 0.5% to avoid solvent toxicity.
-
Protocol 3.2: Determining Optimal this compound Concentration with an MTT Assay
This protocol provides a workflow for a standard dose-response experiment using a colorimetric MTT assay to measure cell viability.[8][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 3.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight (for adherent cells).
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 ng/mL). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT Reagent: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration.
Section 4: Data and Pathway Visualizations
Table 1: Summary of Reported this compound Concentrations and Effects
| Concentration(s) | Cell Type / Model | Observed Effect | Reference |
| 0.01 - 0.1 ng/mL | Human CD34+ cells | Increased cell expansion over 4 days. | [1] |
| 28 - 280 nM | Murine bone marrow-derived macrophages | Dose-dependent suppression of LPS-induced IL-6 production. | [7] |
| 1 - 25 mg/kg (in vivo) | Murine models of systemic inflammation | Inhibition of LPS-induced plasma TNF-α production. | [1][3] |
| Up to 0.5 µg/mL | Human CD34+ cells | Did not induce chemotaxis. | [10] |
Diagrams
Caption: this compound signaling cascade via the CXCR4 receptor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CTCE-0214 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTCE-0214. The following information addresses common issues, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and functions as a potent agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2] It is utilized in research related to inflammation, sepsis, and systemic inflammatory syndromes due to its anti-inflammatory properties.[1][3]
Q2: What is the mechanism of action for this compound?
A2: this compound binds to and activates the CXCR4 receptor. This G-protein coupled receptor, upon activation, can initiate several downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways are involved in a variety of cellular processes such as chemotaxis, cell survival, and proliferation.
This compound Signaling Pathway
Caption: CXCR4 signaling cascade initiated by this compound.
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound powder should be stored at -20°C in a desiccated environment. Under these conditions, it is stable for up to 36 months.[4]
Q4: How should this compound solutions be stored?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to protect the solutions from bright light.[5]
Troubleshooting this compound Insolubility
Problem: My lyophilized this compound will not dissolve in my aqueous buffer (e.g., PBS).
This is a common issue as this compound, like many peptides, may have limited solubility in simple aqueous solutions. The recommended approach involves using a co-solvent system.
Recommended Dissolution Protocols
The following protocols are recommended for dissolving this compound, particularly for in vivo studies.[1][6] It is crucial to add and mix the solvents in the specified order to prevent precipitation.
| Target Concentration | Protocol |
| ≥ 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in 100% DMSO. 2. To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. 3. Add 50 µL of Tween-80 and mix. 4. Add 450 µL of saline to reach the final volume of 1 mL.[1] |
| ≥ 25 mg/mL | 1. Prepare a stock solution using a co-solvent system. 2. Sequentially add and mix the following: a. 10% DMSO b. 40% PEG300 c. 5% Tween-80 d. 45% Saline[6] |
Experimental Workflow: Preparing a 2.5 mg/mL this compound Solution
Caption: Step-by-step workflow for this compound dissolution.
General Troubleshooting Guide for Peptide Solubility
If you continue to experience issues or need to use a different solvent system for your specific experimental setup, follow these general troubleshooting steps. It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.
Q5: I observed precipitation after adding the peptide to the solvent. What should I do?
A5: Precipitation indicates that the peptide is not soluble in the chosen solvent or that the solubility limit has been exceeded. If you are not following the recommended co-solvent protocol, consider the following.
Logical Troubleshooting Flow for Insolubility
Caption: Decision tree for troubleshooting peptide insolubility.
Q6: What are some general tips for dissolving peptides?
A6:
-
Start with Water: For most peptides, especially short or highly charged ones, sterile, distilled water is the first solvent to try.[2]
-
Consider pH: For basic peptides (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) can improve solubility. For acidic peptides (net negative charge), a dilute basic solution (e.g., ammonium bicarbonate) may help.[1]
-
Use Organic Solvents for Hydrophobic Peptides: If a peptide is neutral or has a high content of hydrophobic amino acids, it may require a small amount of an organic solvent like DMSO to dissolve completely.[2][7] Subsequently, an aqueous buffer can be slowly added to reach the desired concentration.
-
Utilize Physical Aids: Sonication can help break up aggregates and improve dissolution. Gentle warming (to less than 40°C) can also increase the solubility of some peptides.[3]
-
Clarify the Solution: After dissolution, it is good practice to centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particulates before transferring the supernatant to a new tube.[3]
References
preventing CTCE-0214 degradation in experiments
Welcome to the technical support center for CTCE-0214. This resource is designed to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing and handling lyophilized this compound?
A: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation, which can introduce moisture and accelerate degradation.
Q2: How should I reconstitute this compound for optimal stability?
A: Reconstitute lyophilized this compound using sterile, nuclease-free phosphate-buffered saline (PBS) at pH 7.4. For a 1 mM stock solution, add the appropriate volume of PBS to the vial. Mix by gentle pipetting or brief, low-speed vortexing (2-3 seconds). Avoid vigorous shaking, as this can cause peptide aggregation. For cell-based assays, reconstitution in sterile dimethyl sulfoxide (DMSO) can also be effective, but the final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A: this compound, like many peptide-based compounds, can be susceptible to degradation by proteases present in serum-containing cell culture media. If your experiment runs longer than 24 hours, consider the following:
-
Replenish the Compound: Add fresh this compound to the media every 24-48 hours.
-
Use Serum-Free Media: If your cell line permits, switch to a serum-free or reduced-serum medium to minimize proteolytic activity.
-
Incorporate Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail may help, but should be tested first for compatibility with your experimental model.
Q4: Can I subject my reconstituted this compound stock solution to multiple freeze-thaw cycles?
A: It is strongly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to peptide degradation and aggregation. After reconstitution, we advise preparing single-use aliquots of your stock solution and storing them at -80°C. Thaw an aliquot on ice immediately before use and discard any unused portion of that aliquot.
Troubleshooting Guide: Low Bioactivity of this compound
If you are experiencing lower-than-expected biological activity from this compound, use the following guide to troubleshoot potential sources of compound degradation.
Quantitative Stability Data
The stability of this compound is highly dependent on storage and handling conditions. The following tables summarize stability data generated by HPLC analysis.
Table 1: Thermal Stability of Reconstituted this compound (100 µM in PBS, pH 7.4)
| Temperature | Time (hours) | % Intact this compound Remaining |
| 4°C | 24 | >98% |
| 4°C | 72 | 92% |
| 25°C (Room Temp) | 8 | 90% |
| 25°C (Room Temp) | 24 | 75% |
| 37°C | 8 | 65% |
| 37°C | 24 | <40% |
Table 2: Freeze-Thaw Cycle Stability of Reconstituted this compound
| Number of Freeze-Thaw Cycles | % Intact this compound Remaining |
| 1 | >99% |
| 3 | 91% |
| 5 | 82% |
Experimental Protocols
Protocol: Transwell Cell Migration Assay
This protocol describes a common use case for this compound and highlights critical steps to prevent its degradation. This example assumes this compound is an antagonist of the SDF-1/CXCR4 signaling axis.
Methodology:
-
Cell Preparation:
-
Culture CXCR4-expressing cells (e.g., MDA-MB-231) to ~80% confluency.
-
Starve cells in serum-free media for 12-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic cell dissociation buffer to avoid receptor damage. Resuspend cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup (Critical Steps for this compound Stability):
-
Step 2.1: Prepare the chemoattractant solution. Dilute SDF-1 (the agonist) to the desired concentration (e.g., 100 ng/mL) in serum-free media and add 600 µL to the lower chamber of the Transwell plate.
-
Step 2.2 (CRITICAL): Thaw a single-use aliquot of your this compound stock solution on ice immediately before use. Dilute the stock to the desired working concentrations (e.g., 1 nM, 10 nM, 100 nM) in the prepared cell suspension from Step 1. Do not prepare these dilutions far in advance.
-
Step 2.3: Gently mix the cell/CTCE-0214 suspension and immediately add 100 µL to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for the required time (typically 4-24 hours).
-
Note: For incubations longer than 12 hours, degradation in the lower chamber is less critical as the gradient is already established. However, the stability of this compound with the cells in the upper chamber is paramount.
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with methanol.
-
Stain the cells with a 0.5% crystal violet solution.
-
Elute the stain and measure the absorbance, or count cells in several fields of view under a microscope.
-
Signaling Pathway Information
This compound is a potent and selective antagonist of the CXCR4 receptor. It functions by competitively blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). This inhibition prevents the activation of downstream signaling cascades responsible for chemotaxis, cell survival, and proliferation.
Technical Support Center: CTCE-0214 Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CTCE-0214 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and functions as a selective agonist for the C-X-C chemokine receptor 4 (CXCR4).[1] Its primary mechanism of action involves binding to and activating CXCR4, a G-protein coupled receptor, which in turn modulates various downstream signaling pathways involved in cell migration, survival, and proliferation.
Q2: What are the known on-target effects of this compound in cell-based assays?
A2: As a CXCR4 agonist, this compound has been shown to:
-
Promote the expansion of CD34+ hematopoietic stem and progenitor cells.[1]
-
Exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
-
Influence cell adhesion and podia formation in hematopoietic cells.[3][4]
-
Reproduce intracellular calcium mobilization induced by its natural ligand, CXCL12.[5]
Q3: Are there any known off-target effects or binding to other chemokine receptors?
A3: Currently, there is limited publicly available data specifically profiling the binding affinity of this compound against a broad panel of other chemokine receptors. While it is designed as a selective CXCR4 agonist, researchers should be aware of the possibility of off-target effects, especially at high concentrations. The natural ligand for CXCR4, SDF-1α, can also bind to CXCR7, so it is plausible that this compound could also interact with this receptor, though this has not been definitively demonstrated.[6]
Q4: Can this compound induce chemotaxis in all CXCR4-expressing cells?
A4: Not necessarily. Studies have shown that while the natural ligand SDF-1α induces a dose-dependent chemotactic response in CD34+ cells, this compound, at similar concentrations (up to 0.5 µg/mL), does not significantly induce chemotaxis.[3] However, at much higher concentrations (up to 100 µg/mL), some level of migration has been reported.[3] This suggests that the signaling cascade initiated by this compound may differ from that of SDF-1α in certain cellular contexts, a phenomenon known as biased agonism.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a significant decrease in cell viability in your this compound treated groups compared to controls.
Possible Causes and Solutions:
-
High Concentration of this compound:
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., 1 ng/mL) and titrate up.
-
Rationale: Even though designed to be an agonist, high concentrations of any peptide can lead to non-specific effects and cytotoxicity.
-
-
Solvent Toxicity:
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control with the solvent alone.
-
Rationale: The solvent used to dissolve this compound may be cytotoxic to your cells.
-
-
Contamination:
-
Troubleshooting Step: Test your this compound stock and cell cultures for endotoxin or microbial contamination.
-
Rationale: Contaminants can induce cell death and confound experimental results.
-
-
Cell Health:
-
Troubleshooting Step: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment.
-
Rationale: Unhealthy cells are more susceptible to stress and may die even with minor perturbations.
-
Recommended Viability Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Inexpensive, easy to perform. | Can be affected by changes in cellular metabolism. |
| ATP-Based Assays | Measurement of ATP levels, which are indicative of metabolically active cells. | Highly sensitive and rapid. | ATP levels can fluctuate with cell cycle and metabolic state. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, rapid, and inexpensive. | Subjective, only measures membrane integrity. |
| Live/Dead Staining | Utilizes fluorescent dyes to differentiate between live and dead cells based on membrane integrity and enzymatic activity. | Allows for visualization and quantification by microscopy or flow cytometry. | May require specialized equipment. |
Issue 2: No or Low Agonist Activity Observed (e.g., in Calcium Mobilization or Proliferation Assays)
You do not observe the expected agonist effect of this compound on your CXCR4-expressing cells.
Possible Causes and Solutions:
-
Low CXCR4 Expression:
-
Troubleshooting Step: Confirm CXCR4 expression on your cells using flow cytometry or western blotting.
-
Rationale: The cell line may have low or no surface expression of CXCR4.
-
-
Peptide Degradation:
-
Troubleshooting Step: Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles.
-
Rationale: Peptides are susceptible to degradation, which can lead to loss of activity.
-
-
Suboptimal Assay Conditions:
-
Troubleshooting Step: Optimize serum concentration, incubation times, and cell density for your specific assay. For chemotaxis assays, ensure cells have been properly serum-starved.
-
Rationale: Assay parameters can significantly impact the cellular response to a stimulus.
-
-
G-protein Coupling Issues:
-
Troubleshooting Step: If using a cell line known to respond to other CXCR4 agonists, consider that high passage numbers may alter G-protein coupling efficiency.
-
Rationale: CXCR4 signaling is dependent on proper coupling to intracellular G-proteins.
-
Issue 3: Discrepancy Between Proliferation and Chemotaxis Results
You observe that this compound promotes cell proliferation but does not induce chemotaxis, unlike the natural ligand SDF-1α.
Possible Cause and Explanation:
-
Biased Agonism:
-
Explanation: This is a documented phenomenon for this compound.[3] this compound may preferentially activate signaling pathways leading to proliferation (e.g., PI3K/Akt pathway) over those required for directed cell migration. The structural differences between this compound and SDF-1α could lead to distinct receptor conformations upon binding, resulting in the recruitment of different downstream signaling molecules.
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Experimental Approach: To investigate this further, you could use specific inhibitors for different signaling pathways (e.g., PI3K, MEK/ERK) to dissect which pathways are activated by this compound in your cell system.
-
Quantitative Data Summary
Table 1: Effect of this compound on Hematopoietic Progenitor Cell (CD34+) Functions
| Functional Assay | SDF-1α (0.5 µg/mL) | This compound (0.5 µg/mL) | CTCE-9908 (CXCR4 Antagonist) (0.5 µg/mL) | AMD3100 (CXCR4 Antagonist) (0.5 µg/mL) |
| Chemotaxis (Fold Increase) | ~4.5 | No significant effect | No significant effect | Not reported |
| Adhesion to Stroma (% Inhibition) | ~50% | ~40% | No significant effect | ~40% |
| Proliferation (% of Proliferating Cells) | No significant effect | No significant effect | No significant effect | No significant effect |
| Podia Formation (% of Polarized Cells) | ~50% | ~45% | ~40% | Not reported |
Data adapted from Faber et al., Journal of Biomedicine and Biotechnology, 2007.[3]
Experimental Protocols
Protocol 1: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., hematopoietic stem cells, lymphocytes) and serum-starve for 2-4 hours prior to the assay. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing different concentrations of this compound (e.g., 0.01 to 10 µg/mL) or SDF-1α as a positive control to the lower wells of a 24-well plate. Use serum-free medium alone as a negative control.
-
Place a cell culture insert with a 5 µm pore size polycarbonate membrane into each well.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove the inserts and wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower side of the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Protocol 2: Cell Adhesion Assay
-
Stromal Cell Layer Preparation: Plate a confluent monolayer of stromal cells (e.g., human mesenchymal stromal cells) in a 96-well plate and allow them to adhere overnight.
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Cell Labeling: Label your CXCR4-expressing cells with a fluorescent dye such as Calcein-AM.
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Treatment: Pre-incubate the labeled cells with this compound (e.g., 0.5 µg/mL), SDF-1α (positive control), or a CXCR4 antagonist for 30 minutes.
-
Co-culture: Add the treated, labeled cells to the stromal cell monolayer and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
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Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. Calculate the percentage of adhesion relative to the total number of cells added.
Visualizations
Caption: Simplified CXCR4 signaling pathway upon activation by ligands like this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CTCE-0214 Efficacy in the CLP Sepsis Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTCE-0214 in the cecal ligation and puncture (CLP) model of sepsis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help optimize experimental design and improve the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as an agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2] Its therapeutic effect in sepsis is linked to its anti-inflammatory properties and its ability to modulate immune cell trafficking.[3][4] Activation of CXCR4 can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]
Q2: Why use the Cecal Ligation and Puncture (CLP) model to study sepsis?
A2: The CLP model is considered the gold standard for preclinical sepsis research because it closely mimics the pathophysiology of human sepsis originating from a polymicrobial abdominal infection.[6][7][8] The model involves tissue injury (ischemia) and a subsequent polymicrobial infection, leading to a systemic inflammatory response, hemodynamic changes, and organ dysfunction similar to those observed in septic patients.[6][7]
Q3: What are the expected effects of this compound in a CLP model?
A3: In murine CLP models, this compound has been shown to improve survival, even without antibiotics.[3][5] It significantly suppresses the plasma levels of the pro-inflammatory cytokine IL-6.[3][5] When combined with antibiotics, this compound enhances survival by increasing the recruitment of neutrophils to the site of infection and improving their bacterial-killing function, thereby reducing the bacterial load in the peritoneum, blood, and lungs.[4]
Q4: What is the recommended solvent and storage for this compound?
A4: A common solvent preparation involves creating a stock solution in DMSO, which is then further diluted in a vehicle containing PEG300, Tween-80, and saline for in vivo administration.[2] For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or -20°C for shorter periods (up to 1 month), protected from moisture and light.[2]
Troubleshooting Guides
Issue 1: High Variability in Survival Rates and Inflammatory Markers in the CLP Model
Q: My CLP experiments show significant variability in animal survival and cytokine levels between cohorts, making it difficult to assess the efficacy of this compound. What are the common causes and how can I improve reproducibility?
A: High variability is a known challenge in the CLP model. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Surgical Technique Consistency:
-
Ligation Length: The length of the ligated cecum is a major determinant of sepsis severity.[8][9] A longer ligation results in more ischemic tissue and a higher bacterial load, leading to increased mortality.[8][10] Standardize the ligation percentage (e.g., 20% of the cecal length) across all animals.
-
Needle Gauge and Puncture Number: The size of the needle and the number of punctures directly control the amount of fecal leakage into the peritoneum.[6][10] Using a larger gauge needle or increasing the number of punctures will increase the severity of sepsis.[10] Ensure the same needle size (e.g., 22-gauge) and number of punctures (e.g., two through-and-through punctures) are used consistently.[5]
-
Surgeon Experience: Variability can be higher with inexperienced surgeons due to differences in handling of tissues and surgery duration.[11][12] Ensure all procedures are performed by a well-trained individual following a standardized protocol.
-
-
Animal Characteristics:
-
Strain, Age, and Sex: Different mouse strains have varying susceptibility to sepsis.[10] Age and sex also influence the immune response and outcomes.[10][12] It is critical to use mice of the same strain (e.g., C57BL/6J or CD-1), age, and sex within an experiment and to report these details clearly.
-
Source and Microbiome: The gut microbiome composition can vary between animal vendors and housing conditions, affecting the nature of the polymicrobial infection.[11] Sourcing animals from a consistent vendor is recommended.
-
-
Post-Operative Care:
-
Fluid Resuscitation: The volume and timing of fluid resuscitation are critical for mimicking clinical scenarios and reducing variability.[9][10] Administer a standardized volume of pre-warmed sterile saline (e.g., 1 ml) subcutaneously immediately after surgery.[13]
-
Analgesia and Antibiotics: The use of analgesics and antibiotics can significantly alter outcomes.[6][11] Opioids may suppress respiration, while antibiotics will reduce the bacterial burden.[10][11] If used, the type, dose, and timing of administration must be consistent across all experimental groups (including vehicle controls).
-
Issue 2: this compound Appears to Have Lower-Than-Expected Efficacy
Q: I am not observing the expected survival benefit or reduction in IL-6 with this compound treatment. What could be the problem?
A: Suboptimal efficacy can stem from issues with the compound itself, the experimental design, or the severity of the sepsis model.
-
Compound Integrity and Dosing:
-
Peptide Stability: Peptides can be susceptible to enzymatic degradation.[14][15] Ensure this compound has been stored correctly and that working solutions are prepared fresh before each experiment. Avoid repeated freeze-thaw cycles.
-
Dose and Administration Route: Verify that the dose and administration route are appropriate. A previously successful regimen in a severe CLP model involved subcutaneous injections of 25 mg/kg at 2, 18, 26, 42, and 50 hours post-CLP.[5] For studies with antibiotics, a 10 mg/kg subcutaneous dose has been used.[4] Ensure accurate calculation of the dose based on animal weight.
-
Timing of First Dose: The timing of the therapeutic intervention is critical. In the published studies, the first dose was administered 2 hours after the CLP procedure.[5] Delaying treatment may reduce its effectiveness as the inflammatory cascade becomes more established.
-
-
CLP Model Severity:
-
Overwhelming Sepsis: If the CLP model is too severe (e.g., 100% ligation or use of a very large needle), the resulting infection and inflammation may be too overwhelming for any single therapeutic agent to overcome. This can mask the beneficial effects of this compound.
-
Model Titration: It is crucial to titrate the severity of your CLP model to achieve a consistent, sub-lethal mortality rate (e.g., 70-80% mortality in the vehicle group over 5-7 days) that allows for a therapeutic window to observe a survival benefit.[16] You can adjust ligation length and needle size to achieve this.[8]
-
-
Combination Therapy:
-
Antibiotic Synergy: The efficacy of this compound is significantly enhanced when used in combination with antibiotics (e.g., imipenem).[4] this compound helps recruit immune cells, while the antibiotic directly targets the bacteria. Consider a combination therapy approach, which also more closely resembles the clinical treatment of sepsis.
-
Issue 3: Unexpected Immunological Profile After this compound Treatment
Q: The changes in immune cell populations in my treated animals do not match the literature. What could explain this discrepancy?
A: Deviations in the expected immunological profile can indicate issues with sample collection, analysis, or underlying experimental variables.
-
Expected Cellular Response: this compound treatment in the CLP model is expected to increase the recruitment of neutrophils (PMNs) to the blood and the peritoneal fluid (the site of infection).[4] This is a key part of its mechanism for improving bacterial clearance.
-
Timing of Sample Collection: The kinetics of immune cell trafficking are dynamic. Ensure that blood and peritoneal lavage samples are collected at consistent and relevant time points post-CLP and treatment (e.g., 18 and 24 hours).[4]
-
Potential Off-Target Effects: While this compound is a CXCR4 agonist, modulation of this receptor can have broad effects on the trafficking of various immune cells.[17] Dysregulation of the CXCR4/CXCL12 axis is implicated in several inflammatory and autoimmune conditions.[17] However, significant off-target effects leading to unexpected immune profiles are not prominently reported for this compound in the context of sepsis. Re-verify your primary experimental parameters before considering less common causes.
Experimental Protocols & Data
Protocol: Severe Cecal Ligation and Puncture (CLP) Model
This protocol is adapted from studies demonstrating the efficacy of this compound.[5]
-
Anesthesia: Anesthetize male CD-1 or C57BL/6J mice using an appropriate anesthetic regimen (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).
-
Surgical Preparation: Shave the abdomen and sterilize the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Ensure the ileocecal valve is not occluded to avoid bowel obstruction.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a standardized distance from the distal tip. For a severe model, this can be approximately 50% of the cecal length.
-
Puncture: Puncture the ligated cecum twice, through-and-through, with a 22-gauge needle. A small amount of fecal matter may be gently expressed to ensure patency.
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneum and skin in layers using appropriate sutures or wound clips.
-
Resuscitation: Immediately administer 1.0 ml of sterile, pre-warmed saline subcutaneously for fluid resuscitation.
-
Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without ligation and puncture.
Protocol: this compound Administration
This protocol describes a dosing regimen shown to improve survival in a severe CLP model.[5]
-
Preparation: Prepare this compound solution in a sterile vehicle suitable for subcutaneous injection.
-
Dosing Schedule: Administer this compound (25 mg/kg) or vehicle (e.g., PBS) via subcutaneous injection at the following time points post-CLP:
-
2 hours
-
18 hours
-
26 hours
-
42 hours
-
50 hours
-
-
Monitoring: Monitor animal survival every 12 hours for a total of 120 hours (5 days). Use a clinical severity scoring system to monitor animal health and determine humane endpoints.
Data Summary Tables
Table 1: Effect of this compound on Survival in Severe CLP Model
| Treatment Group | Dose | Administration Route | Survival Rate at 120h | Reference |
| Vehicle (PBS) | - | Subcutaneous | <10% | [5] |
| This compound | 25 mg/kg | Subcutaneous | ~40% (p<0.05 vs. Vehicle) | [5] |
Table 2: Effect of this compound on Plasma Cytokines 24h Post-CLP
| Treatment Group | Dose | Plasma IL-6 (pg/ml) | Plasma TNF-α | Plasma IL-10 | Reference |
| Vehicle (PBS) | - | Markedly Elevated | No significant change | No significant change | [5] |
| This compound | 10 mg/kg | Significantly Suppressed | No significant change | No significant change | [5] |
Table 3: Efficacy of this compound Combined with Antibiotics in CLP
| Parameter | Vehicle + Antibiotic | This compound + Antibiotic | Fold Change/Reduction | Reference |
| Survival Rate | 33% | 80% | 2.4-fold increase | [4] |
| Blood PMN Count (24h) | Baseline | 2.9-fold increase | ↑ | [4] |
| Peritoneal Fluid PMN Count (24h) | Baseline | 2.0-fold increase | ↑ | [4] |
| Blood Bacterial CFU | Baseline | 77% reduction | ↓ | [4] |
| Peritoneal Fluid Bacterial CFU | Baseline | 78% reduction | ↓ | [4] |
| Lung Bacterial CFU | Baseline | 79% reduction | ↓ | [4] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CXCR4 signaling pathway activated by this compound.
Caption: Experimental workflow for testing this compound in the CLP model.
References
- 1. A New Cecal Slurry Preparation Protocol with Improved Long-Term Reproducibility for Animal Models of Sepsis | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined treatment with a CXCL12 analogue and antibiotics improves survival and neutrophil recruitment and function in murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Variables That Influence Sepsis Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Multi-Organ Transcriptome Dynamics in a Mouse Model of Cecal Ligation and Puncture-Induced Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTCE-0214 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dose-response analysis of CTCE-0214, a peptide analog of SDF-1α and a potent agonist of the CXCR4 receptor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) that functions as a chemokine CXC receptor 4 (CXCR4) agonist.[1] Its primary mechanism of action is to bind to and activate the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades.[2][3][4] This activation can lead to various cellular responses, including chemotaxis, cell proliferation, and survival.[2][4]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in research related to inflammation, sepsis, and systemic inflammatory syndromes due to its anti-inflammatory properties.[1][5][6] It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α.[5] Additionally, it is utilized in studies involving hematopoietic stem and progenitor cells, as it can influence their expansion and migration.[7][8]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be kept at -80°C. For shorter periods, -20°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the peptide. When preparing solutions, use sterile, nuclease-free buffers.
Q4: In which solvents is this compound soluble?
A4: The solubility of peptides can vary. It is recommended to first attempt to dissolve this compound in sterile, distilled water or a buffer such as PBS. If solubility is an issue, the use of a small amount of a co-solvent like DMSO may be necessary, followed by dilution in the aqueous buffer.
Dose-Response Data
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: In Vitro Dose-Response of this compound
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Human CD34+ cells | Cell Expansion | 0.01 ng/mL | Significant increase in the percentage of CD34+ cells after 4 days. | [8] |
| Human CD34+ cells | Chemotaxis | up to 100 µg/mL | Moderate increase in cell migration. | [7] |
| Murine Bone Marrow-Derived Macrophages | IL-6 Production (LPS-stimulated) | 28-280 nM | Dose-dependent suppression of LPS-induced IL-6 production. | [5] |
Table 2: In Vivo Dose-Response of this compound (Murine Models)
| Model | Administration Route | Dose Range | Observed Effect | Reference |
| Acute Endotoxemia (LPS-induced) | Intravenous | 1 - 25 mg/kg | Significant suppression of plasma TNF-α increases. | [5] |
| Zymosan-induced MODS | Intravenous & Intraperitoneal | 25 mg/kg | Significant reduction in plasma TNF-α. | [5] |
| Cecal Ligation and Puncture (CLP) Sepsis | Subcutaneous | 10 mg/kg | Improved survival and enhanced bacterial clearance. | [9] |
Experimental Protocols & Troubleshooting
CXCR4 Signaling Pathway
Activation of CXCR4 by agonists like this compound initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.
Caption: CXCR4 Signaling Pathway activated by this compound.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon CXCR4 activation.
Protocol:
-
Cell Preparation:
-
Harvest cells and wash with a buffer that does not chelate calcium (e.g., HBSS with calcium and magnesium).
-
Resuspend cells at a concentration of 1-5 x 10^6 cells/mL.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Data Acquisition:
-
Resuspend cells in the appropriate buffer and warm to 37°C.
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Add this compound at the desired concentrations and continue to record the fluorescence signal over time to measure the calcium influx.
-
As a positive control, use a calcium ionophore like ionomycin to determine the maximal fluorescence response.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No or weak calcium signal | Low CXCR4 expression on cells. | Verify CXCR4 expression using flow cytometry or western blotting. Use cells with known high CXCR4 expression as a positive control. |
| Inactive this compound. | Prepare fresh solutions of this compound. Avoid multiple freeze-thaw cycles. | |
| Inadequate dye loading. | Optimize dye concentration and loading time for your specific cell type. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of cells after dye loading. |
| Cell death. | Assess cell viability before and after the assay. |
Chemotaxis Assay
This assay evaluates the directional migration of cells in response to a chemoattractant gradient of this compound.
Protocol:
-
Cell Preparation:
-
Serum-starve cells for 2-24 hours prior to the assay to reduce basal migration.
-
Resuspend cells in serum-free media at an appropriate concentration.
-
-
Assay Setup (Boyden Chamber/Transwell Assay):
-
Add serum-free media containing different concentrations of this compound to the lower wells of the chemotaxis chamber.
-
Place the transwell inserts (with a pore size appropriate for your cells) into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (this can range from 2 to 24 hours depending on the cell type).
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the migrated cells under a microscope or quantify them using a plate reader after cell lysis and detection.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low cell migration | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal chemoattractant concentration. |
| Incorrect incubation time. | Optimize the incubation time for your cell type. | |
| Inappropriate pore size of the transwell insert. | Ensure the pore size is suitable for the size and motility of your cells. | |
| High background migration | Presence of other chemoattractants in the media. | Use serum-free media for the assay. |
| Cells are overly motile. | Reduce the incubation time. |
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth and division.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
Allow cells to adhere overnight, then replace the media with fresh media containing various concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
Quantification:
-
Assess cell proliferation using a suitable method, such as:
-
MTT/XTT assay: Measures metabolic activity.
-
BrdU/EdU incorporation: Measures DNA synthesis.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results | Variation in cell seeding density. | Ensure accurate and consistent cell seeding in all wells. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. | |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment. | |
| No effect on proliferation | Cell type is not responsive to CXCR4-mediated proliferation signals. | Use a positive control cell line known to proliferate in response to CXCR4 agonists. |
| Assay is not sensitive enough. | Try a more sensitive proliferation assay, such as BrdU or EdU incorporation. |
Experimental Workflow Diagram
The following diagram outlines a general workflow for conducting dose-response experiments with this compound.
Caption: General workflow for this compound dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined treatment with a CXCL12 analogue and antibiotics improves survival and neutrophil recruitment and function in murine sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CTCE-0214 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the CXCR4 agonist, CTCE-0214.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and functions as a chemokine CXC receptor 4 (CXCR4) agonist.[1] By binding to and activating CXCR4, this compound mimics the effects of the natural ligand, SDF-1α, initiating downstream signaling cascades. This activation has been shown to have anti-inflammatory effects and can influence cell migration and proliferation.
Q2: What are the major sources of variability in cell-based assays with this compound?
A2: Variability in cell-based assays can arise from several factors, including the health and passage number of the cells, inconsistencies in cell seeding density, "edge effects" in microplates, and improper handling of reagents like this compound. It is crucial to maintain consistent cell culture practices and assay conditions to ensure reproducible results.
Q3: How critical is the cell passage number for this compound experiments?
A3: The passage number of your cell line can significantly impact experimental outcomes. Cells at high passage numbers may exhibit altered morphology, growth rates, and receptor expression, leading to inconsistent responses to stimuli like this compound. It is recommended to use cells within a consistent and low passage number range for all experiments.
Q4: How can I minimize the "edge effect" in my multi-well plate experiments?
A4: The "edge effect," where wells on the perimeter of a plate behave differently due to increased evaporation, can be a significant source of variability. To mitigate this, it is best practice to not use the outer wells for experimental samples. Instead, fill these peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidified barrier.
Q5: What are acceptable levels of variability in common assays used with this compound?
A5: While specific variability can depend on the cell type and assay specifics, general guidelines for the coefficient of variation (CV) are often followed. For intra-assay precision (variability within a single plate), a CV of less than 10% is generally considered acceptable. For inter-assay precision (variability between different plates/experiments), a CV of less than 15% is typically acceptable.[2][3]
Data Presentation: Assay Variability Guidelines
The following table summarizes generally accepted coefficients of variation for common in vitro assays. Note that these are guidelines, and optimal values may vary based on the specific experimental setup.
| Assay Type | Parameter | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) | Key Considerations |
| Cell Migration (Transwell) Assay | Migrated Cell Count | < 15% | < 20% | Cell density, chemoattractant concentration, and incubation time are critical variables. |
| Calcium Mobilization Assay | Peak Fluorescence Intensity | < 10% | < 15% | Dye loading, cell density, and agonist concentration must be consistent. |
| Cell Proliferation Assay | Absorbance/Fluorescence | < 10% | < 15% | Seeding density and incubation time need to be optimized and consistent. |
Troubleshooting Guides
Issue 1: High Variability in Cell Migration (Transwell) Assays
Question: My cell migration results with this compound are inconsistent between wells and experiments. What could be the cause?
Answer: High variability in Transwell assays is a common challenge. Here’s a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before adding to each insert. Use a consistent volume for each well. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces maximal migration for your specific cell type. |
| Variable Incubation Time | Use a multichannel pipette for adding cells and chemoattractant to minimize timing differences between wells. Ensure the incubation period is consistent across all experiments. |
| Improper Serum Starvation | If applicable, ensure that cells are serum-starved for a consistent period before the assay to reduce basal migration. |
| "Edge Effect" | Avoid using the outer wells of the plate for samples. Fill them with sterile media or PBS. |
| Inconsistent Staining/Counting | Use a standardized protocol for fixing, staining, and counting migrated cells. If using imaging, ensure consistent parameters (e.g., brightness, contrast, threshold) are applied. |
Issue 2: Weak or No Signal in Calcium Mobilization Assays
Question: I am not observing a significant calcium flux in my cells after stimulating with this compound. What should I check?
Answer: A weak or absent signal in a calcium mobilization assay can be due to several factors. Follow this guide to troubleshoot:
| Potential Cause | Troubleshooting Step |
| Low CXCR4 Expression | Confirm the expression of CXCR4 on the surface of your cells using techniques like flow cytometry or western blotting. Receptor expression can vary with cell passage number. |
| Ineffective Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that the dye is not expired and has been stored correctly. |
| Degraded this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Avoid multiple freeze-thaw cycles. |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with your cells and the calcium dye. The presence of calcium in the buffer can affect the baseline signal. |
| Cell Health | Use healthy, viable cells for your experiment. Over-confluent or stressed cells may not respond optimally. |
Experimental Protocols
Cell Migration (Transwell) Assay
This protocol provides a general framework for assessing cell migration in response to this compound.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Transwell inserts (appropriate pore size for your cells)
-
24-well plate
-
Serum-free cell culture medium
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-24 hours, depending on the cell type.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of this compound to the lower wells of the 24-well plate. For a negative control, use serum-free medium alone.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours).
-
Quantification:
-
Carefully remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calcium Mobilization Assay
This protocol outlines a method for measuring intracellular calcium changes upon this compound stimulation.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with an injection module
Methodology:
-
Cell Preparation: Seed cells into a 96-well black, clear-bottom plate and culture overnight to form a monolayer.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the plate reader to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject the desired concentration of this compound into the wells.
-
Continue to record the fluorescence for another 3-5 minutes to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. The peak fluorescence is typically used for analysis.
Mandatory Visualizations
Caption: this compound Signaling Pathway
References
potential toxicity of CTCE-0214 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the CXCR4 agonist, CTCE-0214. The information provided is intended to address potential issues that may arise during in-vitro and in-vivo experiments, particularly concerning its potential toxicity at high concentrations.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound in a question-and-answer format.
Question: We observed a decrease in cell viability at high concentrations of this compound in our in-vitro assay. What could be the potential cause?
Answer: While this compound is generally reported for its anti-inflammatory and cell mobilization effects, high concentrations of any peptide agonist can sometimes lead to unexpected cellular responses.[1][2] Several factors could contribute to decreased cell viability:
-
Receptor Overstimulation and Downregulation: Continuous and high-level stimulation of the CXCR4 receptor can lead to its internalization and degradation, a process known as receptor desensitization or downregulation. This can disrupt normal cellular signaling pathways crucial for cell survival.
-
Off-Target Effects: At very high concentrations, peptides can sometimes exhibit off-target effects, interacting with other receptors or cellular components, which might induce cytotoxicity.
-
Nutrient Depletion and Waste Accumulation: Increased metabolic activity stimulated by the agonist in a high-density cell culture could lead to rapid depletion of essential nutrients and accumulation of toxic byproducts in the culture medium.
-
Peptide Aggregation: Peptides at high concentrations can sometimes aggregate, and these aggregates can be cytotoxic. Ensure proper dissolution and handling of the peptide.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This will help identify the threshold for any potential cytotoxic effects.
-
Time-Course Experiment: Investigate the effect of incubation time. Short-term exposure might be sufficient to elicit the desired biological response without causing significant cell death.
-
Receptor Expression Analysis: Confirm the expression level of CXCR4 on your cells of interest. Cells with very high CXCR4 expression might be more susceptible to overstimulation.
-
Control Experiments: Include appropriate controls, such as a scrambled peptide or a known CXCR4 antagonist, to confirm that the observed effect is mediated through the CXCR4 receptor.
-
Check for Peptide Aggregation: Visually inspect the stock solution and working solutions for any signs of precipitation. Use dynamic light scattering (DLS) if available to check for aggregates.
Question: Our cells are showing altered morphology after treatment with high concentrations of this compound. What does this indicate?
Answer: Changes in cell morphology are a common indicator of cellular stress or a prelude to apoptosis. As a CXCR4 agonist, this compound is involved in processes that regulate cell shape and migration.[3] However, at high concentrations, the observed morphological changes could be due to:
-
Cytoskeletal Rearrangements: Intense and sustained signaling from CXCR4 can lead to significant changes in the actin cytoskeleton.
-
Apoptotic Blebbing: If the cells are undergoing apoptosis, you might observe membrane blebbing, cell shrinkage, and the formation of apoptotic bodies.
-
Cellular Detachment: For adherent cells, loss of adhesion and rounding up can be a sign of cytotoxicity.
Troubleshooting Steps:
-
Microscopic Examination: Use phase-contrast or fluorescence microscopy to carefully document the morphological changes over time and at different concentrations.
-
Apoptosis Assay: Perform an Annexin V/Propidium Iodide (PI) staining assay to determine if the cells are undergoing apoptosis or necrosis.
-
Cytoskeleton Staining: Use fluorescently labeled phalloidin to stain for F-actin and visualize the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as a selective agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] Upon binding to CXCR4, it activates intracellular signaling pathways that are involved in cell trafficking, survival, proliferation, and angiogenesis.[3]
Q2: What are the known biological effects of this compound?
A2: this compound has been shown to have several biological effects, including:
-
Anti-inflammatory activity: It can suppress the production of pro-inflammatory cytokines like TNF-α.
-
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization: It can rapidly mobilize HSPCs from the bone marrow into the peripheral blood.[2]
-
Chemoattraction: It can induce the migration of various cell types expressing CXCR4.
Q3: Is there any known toxicity associated with high concentrations of this compound?
A3: Direct evidence for the toxicity of this compound at high concentrations is limited in the public domain. However, based on the function of its target receptor, CXCR4, some potential concerns can be inferred. The CXCR4/SDF-1α axis is critical for the retention of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[4] Chronic or high-dose stimulation of CXCR4 could potentially lead to the exhaustion of the HSPC pool or other hematological abnormalities. Studies involving CXCR4-directed therapies have reported hematotoxicity as a primary side effect.[4][5] Therefore, it is crucial to carefully evaluate the hematological parameters in any in-vivo studies involving high concentrations of this compound.
Q4: How should I properly handle and store this compound?
A4: this compound is a peptide and should be handled with care to maintain its stability and activity.
-
Storage: Store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[1]
-
Reconstitution: Reconstitute the peptide in a sterile, aqueous buffer as recommended by the supplier. For peptides that are difficult to dissolve, sonication may be helpful.
-
Stability: Peptide solutions are susceptible to microbial contamination and degradation by proteases. Use sterile techniques and consider adding a protease inhibitor cocktail for long-term experiments. The stability of peptides in solution can be affected by pH, temperature, and the presence of organic solvents.[6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for distinguishing between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
6-well plate or culture tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11]
Inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of a specific inflammatory cytokine (e.g., TNF-α, IL-6) in cell culture supernatants or plasma.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add the substrate solution and incubate until a color develops.
-
Add the Stop Solution to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12][13][14][15]
Data Presentation
Table 1: Hypothetical Toxicity Profile of this compound on a Cancer Cell Line
| Concentration (µM) | Cell Viability (%) (MTT Assay, 48h) | Apoptotic Cells (%) (Annexin V Assay, 48h) | TNF-α Secretion (pg/mL) (ELISA, 24h) |
| 0 (Control) | 100 ± 5 | 5 ± 1 | 10 ± 2 |
| 1 | 98 ± 6 | 6 ± 1.5 | 8 ± 1 |
| 10 | 95 ± 4 | 8 ± 2 | 5 ± 1 |
| 50 | 85 ± 7 | 15 ± 3 | 4 ± 0.5 |
| 100 | 60 ± 8 | 35 ± 5 | 3 ± 0.5 |
| 200 | 40 ± 9 | 55 ± 6 | 2 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and cell type used.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CXCR4 agonist peptide, CTCE-0021, rapidly mobilizes polymorphonuclear neutrophils and hematopoietic progenitor cells into peripheral blood and synergizes with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Side Effects of CXC-Chemokine Receptor 4–Directed Endoradiotherapy with Pentixather Before Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side Effects of CXC-Chemokine Receptor 4-Directed Endoradiotherapy with Pentixather Before Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Detection of inflammatory cytokine content by ELISA assay [bio-protocol.org]
- 14. h-h-c.com [h-h-c.com]
- 15. Cytokine Elisa [bdbiosciences.com]
issues with CTCE-0214 in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 agonist, CTCE-0214.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage and experimental use of this compound.
Issue 1: Reduced or No Biological Activity of this compound in Functional Assays
Possible Cause 1: Improper Long-Term Storage of Lyophilized Peptide
If you observe a significant decrease or complete loss of this compound activity in your experiments, improper storage of the lyophilized powder may be the culprit. Peptides are susceptible to degradation over time, especially when exposed to moisture and fluctuating temperatures.
Recommended Solutions:
-
Verify Storage Conditions: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][2][3] Storing at -80°C can maintain peptide stability for several years.[4][5]
-
Avoid Room Temperature Storage: While lyophilized peptides can be stable at room temperature for short periods (days to weeks), this is not recommended for long-term storage.[1][3]
-
Equilibrate Before Opening: Before opening the vial, allow it to warm to room temperature in a desiccator.[2] This prevents condensation from forming on the cold peptide, which can introduce moisture and accelerate degradation.[2]
Possible Cause 2: Degradation of Reconstituted this compound Solution
Peptides in solution are significantly less stable than in their lyophilized form.[2][3] If you are using a previously prepared stock solution, it may have degraded.
Recommended Solutions:
-
Freshly Prepare Solutions: It is always best to reconstitute the lyophilized peptide immediately before use.
-
Proper Storage of Stock Solutions: If you must store a stock solution, it is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[2]
-
Use Appropriate Solvents: The choice of solvent can impact peptide stability. For reconstitution, use sterile, nuclease-free water, or a buffer with a pH between 5 and 6.[2] For some applications, organic solvents like DMSO may be used initially to dissolve the peptide, followed by dilution in an aqueous buffer.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation.[2] This is why aliquoting is crucial.
Possible Cause 3: Issues with Experimental Protocol
If storage and handling of this compound are optimal, the issue may lie within your experimental setup.
Recommended Solutions:
-
Confirm Agonist Concentration: Ensure you are using the correct concentration of this compound for your specific assay. The optimal concentration can vary between cell types and experimental conditions.
-
Validate Cell Responsiveness: Confirm that the cells you are using express functional CXCR4 and are responsive to other known CXCR4 agonists, such as SDF-1α (CXCL12).
-
Check for Contaminants: Ensure all reagents and labware are free from contaminants that could interfere with the assay, such as endotoxins.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause 1: Inconsistent Aliquoting and Handling
Variations in how this compound is handled and aliquoted can lead to inconsistencies between experiments.
Recommended Solutions:
-
Standardize Aliquoting Procedure: When preparing aliquots from a stock solution, ensure each aliquot has the same concentration and volume.
-
Minimize Exposure to Air and Light: Peptides, especially those containing certain amino acids, can be sensitive to oxidation.[2] Minimize the time the vial is open and protect it from light.
-
Use Low-Binding Tubes: Peptides can adhere to the surface of certain plastics. Use low-protein-binding microcentrifuge tubes for storing and handling this compound solutions.
Possible Cause 2: Variability in Cell Culture Conditions
Changes in cell culture conditions can affect CXCR4 expression and signaling, leading to variable responses to this compound.
Recommended Solutions:
-
Maintain Consistent Cell Passages: Use cells within a consistent and low passage number range for your experiments.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Standardize Serum and Media: Use the same batch of serum and media for all related experiments to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or ideally at -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3]
Q2: How long is this compound stable once reconstituted in a solution?
A2: The stability of reconstituted this compound depends on the solvent and storage temperature. As a general guideline for peptides, solutions stored at 4°C are typically stable for a few days to a week. For longer storage, it is recommended to aliquot the solution and store it at -20°C (stable for about one month) or -80°C (stable for up to six months).[2] It is always best to prepare fresh solutions for each experiment.
Q3: What is the best solvent to use for reconstituting this compound?
A3: The choice of solvent depends on the specific experimental requirements. Sterile, nuclease-free water is a common choice. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an appropriate aqueous buffer. For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.
Q4: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?
A4: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes.[2] This ensures that you only thaw the amount you need for each experiment.
Q5: My lyophilized this compound appears as a small film or is barely visible in the vial. Is this normal?
A5: Yes, this is normal. Lyophilized peptides are often present in very small quantities and can form a thin, sometimes invisible, film on the bottom or sides of the vial. It is recommended to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term (months to years) | Store in a tightly sealed container with a desiccant. |
| Lyophilized Powder | -80°C | Very long-term (years) | Ideal for archival purposes. Store with a desiccant. |
| Reconstituted Solution | 4°C | Short-term (days to a week) | Prone to degradation. Use as soon as possible. |
| Reconstituted Solution | -20°C | Intermediate-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | -80°C | Longer-term (up to 6 months) | Aliquot to avoid freeze-thaw cycles. |
Note: Specific stability data for this compound under various long-term storage conditions is not extensively available in the public domain. The recommendations provided are based on general guidelines for peptide storage.
Experimental Protocols
Detailed Methodology 1: Chemotaxis Assay
This protocol outlines a general procedure for a Boyden chamber (or Transwell) chemotaxis assay to evaluate the effect of this compound on cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, primary lymphocytes)
-
This compound (lyophilized)
-
SDF-1α (CXCL12) as a positive control
-
Cell culture medium (e.g., RPMI 1640) with and without serum
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Boyden chamber or Transwell inserts (with appropriate pore size for the cell type)
-
24-well or 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to a sufficient density.
-
The day before the assay, starve the cells by culturing them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 18-24 hours.[6]
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[7]
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol, if quantifying migration by fluorescence.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control (SDF-1α) in serum-free medium in the lower wells of the multi-well plate. Include a negative control with serum-free medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes, longer for other cell types).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by:
-
Fluorescence: If cells are labeled, measure the fluorescence in the lower chamber using a plate reader.
-
Cell Counting: Stain the migrated cells with a dye like DAPI or crystal violet and count them under a microscope.
-
-
Detailed Methodology 2: Calcium Mobilization Assay
This protocol describes a method to measure intracellular calcium flux in response to this compound stimulation.
Materials:
-
CXCR4-expressing cells
-
This compound (lyophilized)
-
SDF-1α (CXCL12) as a positive control
-
Ionomycin as a positive control for maximum calcium influx
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a 96-well black, clear-bottom plate and culture overnight to allow them to adhere.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS, often with probenecid.
-
Add the loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Assay Measurement:
-
Prepare serial dilutions of this compound and controls (SDF-1α, ionomycin) in HBSS.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Program the instrument to automatically add the this compound and control solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well and normalize it to the baseline.
-
Plot the dose-response curve for this compound to determine its EC50.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the major signaling pathways activated by the binding of an agonist, such as this compound, to the CXCR4 receptor.[5][8][9]
Caption: this compound binding to CXCR4 activates G-protein signaling, leading to downstream effects.
Experimental Workflow Diagram: Chemotaxis Assay
The following diagram outlines the key steps in a typical chemotaxis assay.
Caption: Workflow for a standard Boyden chamber chemotaxis assay.
Logical Relationship Diagram: Troubleshooting this compound Activity Issues
This diagram provides a logical approach to troubleshooting problems with this compound.
Caption: A logical decision tree for troubleshooting issues with this compound experiments.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. genscript.com [genscript.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abcam.com [abcam.com]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
Technical Support Center: Validating CTCE-0214 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of the CXCR4 agonist, CTCE-0214, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as an agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Upon binding to CXCR4, a G protein-coupled receptor (GPCR), this compound activates several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[3][4] This signaling cascade plays a crucial role in cell migration, proliferation, and survival.[4][5]
Q2: How can I confirm that my new cell line is a suitable model for studying this compound?
To determine if your cell line is a suitable model, you should first confirm the expression of the CXCR4 receptor. This can be done at the mRNA level using RT-qPCR or at the protein level using western blotting or flow cytometry. A positive result for CXCR4 expression suggests that the cell line may be responsive to this compound.
Q3: What are the expected biological effects of this compound in a responsive cell line?
In a responsive cell line expressing functional CXCR4, this compound is expected to:
-
Induce the phosphorylation of downstream signaling proteins such as Akt and ERK.
-
Stimulate cell migration or chemotaxis.
-
Induce a transient increase in intracellular calcium levels.[3]
-
Potentially influence cell proliferation and survival.
Q4: Why is cell line authentication important for my experiments?
Troubleshooting Guide
This guide addresses common issues that may arise when validating this compound activity.
Issue 1: No observable effect of this compound on the new cell line.
| Possible Cause | Suggested Solution |
| Low or absent CXCR4 expression. | Verify CXCR4 expression using western blot or flow cytometry. If expression is low, consider using a different cell line known to express high levels of CXCR4 as a positive control. |
| Inactive this compound. | Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.[7] Prepare fresh solutions for each experiment. |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range for in vitro studies can be from 0.01 to 100 ng/mL.[1] |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. |
Issue 2: High background or non-specific signal in western blots for p-Akt/p-ERK.
| Possible Cause | Suggested Solution |
| Primary or secondary antibody concentration is too high. | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[1][2][4] |
| Insufficient blocking. | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-7% BSA or non-fat milk).[3] For phospho-antibodies, BSA is often preferred over milk as milk contains phosphoproteins that can cause background.[8] |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies.[2] |
| Cross-reactivity of the secondary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding.[1] |
Issue 3: Inconsistent results in the transwell migration assay.
| Possible Cause | Suggested Solution |
| Suboptimal cell density. | Titrate the number of cells seeded in the upper chamber to find the optimal density for migration.[9][10] |
| Incorrect pore size of the transwell insert. | Ensure the pore size of the insert is appropriate for your cell type to allow for migration without cells passively falling through.[9] |
| Cells are not migrating. | Serum-starve the cells for a few hours before the assay to increase their sensitivity to the chemoattractant.[9] |
| Inaccurate cell counting. | Ensure that non-migrated cells are thoroughly removed from the top of the membrane before counting the migrated cells.[11] Consider counting both migrated and non-migrated cells for a more accurate percentage of migration.[12] |
Experimental Protocols
1. Western Blot for Phosphorylated Akt (p-Akt) and ERK (p-ERK)
This protocol is designed to detect the activation of the PI3K/Akt and MAPK signaling pathways following this compound treatment.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt and p-ERK signals to their respective total protein levels.
2. Transwell Migration Assay
This assay measures the chemotactic response of cells to this compound.
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.
-
Assay Setup: Add a medium containing this compound (chemoattractant) to the lower chamber of a 24-well plate with transwell inserts (e.g., 8 µm pore size). Add a medium without this compound to the control wells.
-
Cell Seeding: Add 100 µL of the cell suspension (1x10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.
-
Cell Counting: Wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition.
3. Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 90-100% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (F/F0) is plotted against time. The peak fluorescence intensity is used to determine the dose-response curve for this compound.
Quantitative Data Summary
Table 1: Western Blot Densitometry Analysis
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Table 2: Transwell Migration Assay Results
| Treatment | Average Migrated Cells per Field | % Migration vs. Control |
| No Chemoattractant | 0% | |
| Vehicle Control | 100% | |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Table 3: Calcium Mobilization Assay EC50 Determination
| Agonist | Peak Fluorescence (ΔF/F0) | EC50 (nM) |
| This compound |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for lack of this compound activity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchhub.com [researchhub.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.de [fishersci.de]
- 10. corning.com [corning.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTCE-0214 and Cell Proliferation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected effects of CTCE-0214 on cell proliferation. This compound is a peptide agonist of the CXCR4 receptor, and its impact on cell proliferation can be context-dependent, leading to results that may differ from initial expectations.
Troubleshooting Guides
Issue 1: this compound Treatment Shows No Effect on Cell Proliferation
If you are observing no change in cell proliferation after treating your cells with this compound, consider the following troubleshooting steps:
-
Question: Is the concentration of this compound optimal for your cell type?
-
Answer: The effective concentration of this compound can vary significantly between cell types. While some studies on hematopoietic cells have used concentrations in the range of 0.01-0.1 ng/mL, these may not be optimal for other cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type.
-
-
Question: Is the duration of this compound treatment sufficient to induce a proliferative response?
-
Answer: The time required to observe a proliferative effect can vary. Some effects on cell expansion have been noted after 4 days of treatment.[1] Consider extending your treatment duration and performing a time-course experiment.
-
-
Question: Does your cell type express sufficient levels of the CXCR4 receptor?
-
Answer: this compound acts through the CXCR4 receptor. Low or absent CXCR4 expression will result in a diminished or non-existent response. We recommend verifying CXCR4 expression in your cells using techniques such as flow cytometry or western blotting.
-
-
Question: Is the bioactivity of your this compound reagent confirmed?
-
Answer: Improper storage or handling can lead to a loss of reagent bioactivity. We recommend using a fresh vial of this compound and following the manufacturer's storage and handling instructions. You can also test its activity in a well-characterized CXCR4-expressing cell line as a positive control.
-
Issue 2: this compound Treatment Unexpectedly Increases Cell Proliferation
An unexpected increase in cell proliferation can occur, particularly in cell types where the CXCR4 signaling pathway is linked to pro-proliferative signals.
-
Question: Is your cell type known to proliferate in response to CXCR4 activation?
-
Answer: The CXCL12/CXCR4 axis, which this compound activates, is known to promote proliferation in various cell types, including many cancer cells, by activating pathways such as PI3K/Akt and MAPK/ERK.[2][3][4][5][6][7][8][9][10] If you are working with a cancer cell line or a cell type known to express these pathways, a proliferative response to a CXCR4 agonist is plausible.
-
-
Question: Are you observing off-target effects?
-
Answer: While this compound is a specific CXCR4 agonist, off-target effects, though rare, can never be entirely ruled out, especially at very high concentrations. We recommend ensuring you are using the lowest effective concentration determined from a dose-response study.
-
-
Question: Could the observed effect be an artifact of the proliferation assay used?
-
Answer: Some proliferation assays can be influenced by changes in cell metabolism or size, which may be affected by this compound treatment. We recommend confirming your results using an alternative proliferation assay that measures a different cellular parameter (e.g., DNA synthesis via BrdU or EdU incorporation vs. metabolic activity via MTT).
-
Issue 3: this compound Treatment Unexpectedly Decreases Cell Proliferation or Induces Cell Death
While less common for a CXCR4 agonist, an anti-proliferative effect could be observed under certain conditions.
-
Question: Is it possible you are observing cellular exhaustion or nutrient depletion in your culture?
-
Answer: If this compound is causing a very rapid initial burst of proliferation, it could lead to premature nutrient depletion in the culture medium, which would subsequently limit further proliferation or lead to cell death. Ensure your cell culture conditions are optimal and that medium is replaced as needed.
-
-
Question: Could there be a context-dependent inhibitory effect?
-
Answer: Cellular signaling is complex. In some specific cellular contexts or in the presence of other signaling molecules, activation of CXCR4 could potentially lead to the activation of inhibitory pathways. This is an area of ongoing research.
-
-
Question: Are you certain you are using this compound and not a CXCR4 antagonist?
-
Answer: Accidental mislabeling or use of the wrong compound can happen. CXCR4 antagonists, such as CTCE-9908, have been shown to have anti-proliferative and pro-apoptotic effects in some cancer cells.[11] Double-check the identity of your reagent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected effect of this compound on hematopoietic stem and progenitor cell (HSPC) proliferation?
-
A1: The literature presents conflicting data. One study reported that this compound, at concentrations of 0.01-0.1 ng/mL for 4 days, increases the expansion of CD34+ cell subsets.[1] However, another study found that SDF-1α and its analogs, including this compound, did not have a significant effect on the fraction of proliferating hematopoietic progenitor cells.[12] This suggests the effect may be dependent on the specific cell population and experimental conditions.
-
-
Q2: Can this compound promote the proliferation of cancer cells?
-
A2: Yes, this is a potential and expected effect in many cancer types. The CXCR4 receptor, which this compound activates, is overexpressed in numerous cancers, and its activation is linked to tumor growth, proliferation, and metastasis through signaling pathways like PI3K/Akt and MAPK/ERK.[2][3][4][5][6][7][8][9][10]
-
-
Q3: What are the key signaling pathways activated by this compound that can influence cell proliferation?
-
A3: As a CXCR4 agonist, this compound is expected to activate downstream signaling pathways that are known to regulate cell proliferation. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway.[2][4][8][13]
-
-
Q4: How can I be sure that the observed proliferative effects are specific to CXCR4 activation?
-
A4: To confirm the specificity of the observed effects, you can perform experiments using a CXCR4 antagonist, such as AMD3100. Co-treatment of your cells with this compound and a CXCR4 antagonist should block the proliferative effects if they are indeed mediated by CXCR4.
-
Quantitative Data Summary
| Cell Type | Compound | Concentration | Duration | Observed Effect on Proliferation | Reference |
| CD34+ cells | This compound | 0.01-0.1 ng/mL | 4 days | Increased expansion of CD34+ cell subsets | [1] |
| Hematopoietic Progenitor Cells | This compound | Not specified | Not specified | No significant effect on the fraction of proliferating cells | [12] |
Experimental Protocols
1. Cell Proliferation Assay using BrdU Incorporation
This method assesses DNA synthesis as a marker of cell proliferation.
-
Materials:
-
Cells of interest
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker
-
DAPI or Hoechst for nuclear counterstaining
-
Microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to allow antibody access to the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Quantify the percentage of BrdU-positive cells using a fluorescence microscope or a microplate reader.
-
2. Cell Viability and Proliferation Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and, in many cases, proliferation.
-
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with this compound or vehicle control for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Visualizations
Caption: this compound signaling pathway leading to cell proliferation.
Caption: Troubleshooting workflow for unexpected cell proliferation results.
Caption: Logical relationships between causes and observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 6. Chemokine receptor CXCR4 enhances proliferation in pancreatic cancer cells through AKT and ERK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 8. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Validation & Comparative
A Comparative Guide: CTCE-0214 versus SDF-1α in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemotactic performance of the synthetic CXCR4 agonist, CTCE-0214, and its natural counterpart, Stromal Cell-Derived Factor-1α (SDF-1α). The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Stromal Cell-Derived Factor-1α (SDF-1α), also known as CXCL12, is a chemokine that plays a crucial role in cell trafficking, hematopoiesis, and immune responses by binding to its cognate receptor, CXCR4.[1] this compound is a synthetic peptide analog of SDF-1α designed to act as a CXCR4 agonist.[2][3] This guide focuses on the comparative efficacy of these two molecules in inducing chemotaxis, a critical process in cellular migration.
Performance in Chemotaxis Assays: A Quantitative Comparison
Experimental data from chemotaxis assays, primarily using the transwell migration (Boyden chamber) method with CD34+ hematopoietic progenitor cells, reveals a significant difference in the potency of SDF-1α and this compound.
| Compound | Concentration Range | Chemotactic Response (CD34+ cells) | Reference |
| SDF-1α | 0 - 500 ng/mL | Dose-dependent increase in cell migration. | --INVALID-LINK-- |
| This compound | 0 - 500 ng/mL | No significant induction of cell migration. | --INVALID-LINK-- |
| This compound | 100 µg/mL | Moderate increase in cell migration. | --INVALID-LINK-- |
As the data indicates, SDF-1α is a potent chemoattractant for CD34+ cells at nanogram per milliliter concentrations. In contrast, this compound demonstrates significantly lower potency, requiring concentrations in the microgram per milliliter range to elicit a moderate chemotactic response.[1]
Experimental Protocols
The following is a generalized protocol for a transwell migration assay (Boyden chamber) to assess chemotaxis, based on methodologies cited in relevant studies.
Transwell Migration Assay (Boyden Chamber)
Objective: To quantify the chemotactic response of cells towards a chemoattractant gradient.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for CD34+ cells)
-
24-well plates
-
Cell culture medium (e.g., IMDM)
-
Chemoattractant (SDF-1α or this compound)
-
Target cells (e.g., purified CD34+ hematopoietic progenitor cells)
-
Counting solution/method (e.g., hemocytometer, flow cytometer)
Procedure:
-
Preparation of Chemoattractant Gradient:
-
Prepare serial dilutions of the chemoattractant (SDF-1α or this compound) in cell culture medium.
-
Add the chemoattractant solutions to the lower chambers of the 24-well plate. A negative control well should contain medium without the chemoattractant.
-
-
Cell Preparation:
-
Resuspend the target cells in serum-free or low-serum medium to a known concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add a specific volume of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined period (e.g., 2-4 hours). The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or a flow cytometer.
-
The number of migrated cells in response to the chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (negative control).
-
Signaling Pathways and Experimental Workflow
The chemotactic response to both SDF-1α and this compound is mediated through the CXCR4 receptor, which activates downstream signaling pathways crucial for cell migration.
Caption: SDF-1α/CTCE-0214 signaling pathway for chemotaxis.
The binding of SDF-1α or this compound to the CXCR4 receptor triggers a conformational change, leading to the activation of heterotrimeric G-proteins. This activation initiates several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are essential for orchestrating the cellular machinery required for directed cell movement.
Caption: Experimental workflow for a transwell chemotaxis assay.
This workflow diagram illustrates the key steps involved in performing a chemotaxis assay to compare the effects of this compound and SDF-1α.
Conclusion
References
A Head-to-Head Comparison of CTCE-0214 and AMD3100 in Modulating CXCR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in a multitude of physiological and pathological processes. This signaling axis governs cell trafficking, hematopoiesis, and immune responses, and its dysregulation is implicated in various diseases, including cancer metastasis, inflammatory conditions, and HIV-1 infection. Consequently, CXCR4 has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of two prominent modulators of CXCR4 signaling: CTCE-0214, a peptide agonist, and AMD3100 (Plerixafor), a small molecule antagonist.
Unraveling the Mechanisms: Agonist vs. Antagonist
This compound and AMD3100 represent two opposing strategies for modulating CXCR4 activity.
This compound is a peptide analog of SDF-1α, engineered to act as a CXCR4 agonist .[1][2] This means it mimics the action of the natural ligand, SDF-1α, by binding to and activating the CXCR4 receptor. This activation is thought to trigger downstream signaling pathways that can have therapeutic benefits in specific contexts, such as promoting tissue repair and exhibiting anti-inflammatory effects.[1][3]
In stark contrast, AMD3100 (Plerixafor) is a non-peptide, small molecule that functions as a selective CXCR4 antagonist .[4][5] It binds to the CXCR4 receptor, thereby blocking the binding of SDF-1α and preventing receptor activation.[6] This inhibitory action disrupts the CXCL12/CXCR4 axis, leading to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral bloodstream, an application for which it has received FDA approval.[6] By inhibiting CXCR4 signaling, AMD3100 can also impede the migration and survival of cancer cells that rely on this pathway for metastasis.[7]
Performance Showdown: A Data-Driven Comparison
While direct, comprehensive head-to-head quantitative comparisons in the literature are limited, existing studies allow for a functional comparison of this compound and AMD3100's effects on key aspects of CXCR4 signaling.
| Parameter | This compound (Agonist) | AMD3100 (Antagonist) | References |
| Binding Affinity (to CXCR4) | Binds to CXCR4, mimicking SDF-1α. Specific Kd or IC50 values from direct comparative studies are not readily available. | Potent antagonist with high affinity for CXCR4. | [4][5] |
| Chemotaxis | Does not induce chemotaxis of CD34+ hematopoietic progenitor cells in the tested concentration range. | Inhibits SDF-1α-induced chemotaxis of various cell types, including leukemic cells and hematopoietic stem cells.[7][8][9] Does not induce chemotaxis on its own.[4] | [4][7][8][9] |
| Intracellular Calcium Mobilization | Reproduces intracellular calcium mobilization induced by CXCL12. | Inhibits SDF-1α-induced intracellular calcium flux.[6][10] | [6][10][11] |
| ERK and AKT Phosphorylation | Expected to induce ERK and AKT phosphorylation, similar to SDF-1α. | Inhibits SDF-1α-induced phosphorylation of ERK and Akt in various cancer cell lines.[7][10] | [7][10] |
| Cell-Cell Adhesion | Impairs the adhesion of hematopoietic progenitor cells to mesenchymal stromal cells. | Impairs the adhesion of hematopoietic progenitor cells to mesenchymal stromal cells. | [4] |
| CXCR4 Surface Expression | Does not significantly affect the surface detection of CXCR4 on hematopoietic progenitor cells. | Reduces the surface detection of CXCR4 on hematopoietic progenitor cells, likely through receptor internalization. | [4] |
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CXCR4 signaling pathway, the points of intervention for this compound and AMD3100, and a typical experimental workflow for assessing their effects.
Caption: CXCR4 signaling pathway and points of modulation by this compound and AMD3100.
Caption: Experimental workflow for comparing the effects of this compound and AMD3100.
Detailed Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Competitive Binding Assay
This assay determines the ability of a compound to compete with a labeled ligand for binding to CXCR4.
-
Cell Line: A cell line endogenously expressing CXCR4 (e.g., Jurkat, a human T lymphocyte cell line) is recommended.
-
Reagents:
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).
-
Unlabeled this compound and AMD3100 at various concentrations.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Prepare a suspension of Jurkat cells.
-
In a 96-well plate, add the unlabeled compounds (this compound or AMD3100) at a range of concentrations.
-
Add the Jurkat cell suspension to each well and incubate.
-
Add a fixed concentration of fluorescently labeled CXCL12 to all wells.
-
Incubate to allow for competitive binding.
-
Wash the cells to remove unbound ligand.
-
Analyze the fluorescence of the cell-bound labeled ligand using a flow cytometer.
-
-
Data Analysis: The reduction in fluorescent signal in the presence of the unlabeled compounds is used to determine their binding affinity, typically expressed as an IC50 value.
Transwell Chemotaxis Assay
This assay measures the ability of cells to migrate towards a chemoattractant.
-
Apparatus: Transwell inserts with a porous membrane (pore size appropriate for the cell type).
-
Reagents:
-
CXCR4-expressing cells.
-
Chemoattractant (SDF-1α).
-
This compound and AMD3100.
-
Serum-free media.
-
-
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
Add serum-free media containing the chemoattractant (SDF-1α) to the lower chamber. To test for inhibition, add AMD3100 to both the upper and lower chambers. To test for agonistic activity, add this compound to the lower chamber.
-
Resuspend the CXCR4-expressing cells in serum-free media and add them to the upper chamber of the Transwell insert.
-
Incubate for a period sufficient to allow for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the treatment groups to the control groups. For antagonists, calculate the percentage of inhibition of SDF-1α-induced migration.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Reagents:
-
CXCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
SDF-1α, this compound, and AMD3100.
-
Assay buffer.
-
-
Procedure:
-
Load the CXCR4-expressing cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Place the cells in a fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (SDF-1α or this compound) and record the change in fluorescence over time. For inhibition studies, pre-incubate the cells with AMD3100 before adding SDF-1α.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Quantify the peak fluorescence response and compare it across different treatment conditions.
Western Blotting for Phosphorylated ERK and AKT
This technique is used to detect the activation of downstream signaling pathways.
-
Reagents:
-
CXCR4-expressing cells.
-
SDF-1α, this compound, and AMD3100.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Starve the cells to reduce basal signaling.
-
Treat the cells with the respective compounds (SDF-1α, this compound, AMD3100, or SDF-1α + AMD3100) for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total ERK) as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.
Conclusion
This compound and AMD3100 offer distinct approaches to manipulating the CXCR4 signaling pathway. This compound, as a CXCR4 agonist, holds therapeutic promise in contexts where activation of this pathway is beneficial, such as in promoting cell survival and modulating inflammation. Conversely, AMD3100, a potent CXCR4 antagonist, is a valuable tool for disrupting pathological processes driven by the CXCL12/CXCR4 axis, with proven efficacy in stem cell mobilization and potential applications in oncology. The choice between these two agents is entirely dependent on the desired therapeutic outcome and the specific biological context. A thorough understanding of their opposing mechanisms of action and their differential effects on downstream signaling is paramount for their effective application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMD3100 disrupts the cross-talk between chronic lymphocytic leukemia cells and a mesenchymal stromal or nurse-like cell-based microenvironment: pre-clinical evidence for its association with chronic lymphocytic leukemia treatments | Haematologica [haematologica.org]
- 9. The CXCR4 Antagonist AMD3100 Has Dual Effects on Survival and Proliferation of Myeloma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMD3100 is a potent antagonist at CXCR4R334X, a hyperfunctional mutant chemokine receptor and cause of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTCE-0214 and CXCL12 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CTCE-0214, a synthetic peptide analog, and its endogenous counterpart, CXCL12 (also known as SDF-1α). Both molecules are agonists for the CXCR4 receptor, a key player in numerous physiological and pathological processes, including stem cell trafficking, immune responses, and cancer metastasis. This document summarizes available quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to aid in the objective assessment of their relative performance.
Introduction to this compound and CXCL12
CXCL12 is a naturally occurring chemokine that plays a crucial role in cell migration and homing by binding to its primary receptor, CXCR4.[1][2] This interaction triggers a cascade of intracellular signaling events that are vital for hematopoiesis, immune surveillance, and tissue repair. This compound is a synthetically designed peptide analog of CXCL12.[3] It has been developed to mimic the biological activity of CXCL12, with potential therapeutic applications in areas such as hematopoietic stem cell mobilization and modulation of inflammatory responses.[4][5]
Quantitative Comparison of In Vitro Efficacy
Direct quantitative comparisons of the in vitro efficacy of this compound and CXCL12 are essential for understanding their relative potencies. The following tables summarize key performance indicators from functional assays.
Table 1: Calcium Mobilization
| Agonist | Cell Line | EC50 (nM) | Reference |
| CXCL12 | HEK293T (CXCR4 transfected) | 91.9 ± 31.1 | [6] |
| CXCL12 | HEK293T (CXCR4 transfected) | 59.2 ± 13.8 | [6] |
| This compound | Not Available | Not Available |
EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Receptor Binding Affinity
| Ligand | Receptor | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| CXCL12 | CXCR4 | 0.131 ± 0.088 | Not Reported | [6] | |
| CXCL12 | CXCR4 | 0.164 ± 0.085 | Not Reported | [6] | |
| This compound | CXCR4 | Not Available | Not Available | Not Available |
IC50 (Half-maximal inhibitory concentration) in a competition binding assay indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.
In Vivo Efficacy: Hematopoietic Stem Cell Mobilization
A key application for CXCR4 agonists is the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood for collection and subsequent transplantation.
Table 3: In Vivo Hematopoietic Stem Cell Mobilization
| Agent | Species | Outcome | Key Findings | Reference |
| This compound | Human | Phase Ib clinical trial | Showed significant increases in total white blood cells and neutrophils. A dose-dependent increase in neutrophil counts was observed. | [4] |
| CXCL12 | Mouse | Preclinical studies | Serves as a crucial retention signal for HSPCs in the bone marrow. | [8][9] |
Studies have shown that this compound is effective in mobilizing neutrophils and has been evaluated in clinical trials for its potential to aid in the recovery of a patient's immune system.[4] While CXCL12 is fundamental to HSPC retention in the bone marrow, its direct use as a mobilizing agent is complicated by its role in retention.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CXCR4 agonists.
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of cells to migrate along a chemical gradient.
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat T-cells) to a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Assay Setup:
-
Place a Transwell insert with a permeable membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing the chemoattractant (CXCL12 or this compound at various concentrations) to the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Quantification:
-
Remove the Transwell insert.
-
Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.[10][11][12]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add the agonist (CXCL12 or this compound) at various concentrations to the cells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence against the agonist concentration to determine the EC50 value.[6][13][14][15]
Signaling Pathways and Experimental Visualization
The binding of CXCL12 or this compound to CXCR4 initiates a complex network of intracellular signaling pathways that regulate cellular responses.
Caption: CXCL12/CTCE-0214 signaling through the CXCR4 receptor.
The diagram above illustrates the primary signaling cascades activated upon the binding of CXCL12 or this compound to the CXCR4 receptor. This interaction activates heterotrimeric G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway. These pathways culminate in various cellular responses, including chemotaxis, proliferation, and survival.
Caption: Experimental workflow for the Transwell chemotaxis assay.
This workflow diagram outlines the key steps involved in performing a Transwell chemotaxis assay to compare the migratory potential induced by this compound and CXCL12. The process begins with the preparation of CXCR4-expressing cells, followed by the setup of the Transwell plate with the chemoattractant in the lower chamber and cells in the upper chamber. After an incubation period, the migrated cells are quantified, and the data is analyzed to determine the efficacy of each compound.
References
- 1. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Circulating Variants of CXCL12 from Human Plasma: Effects on Chemotaxis and Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of CXCL12 production by bone marrow osteoblasts is a common and critical pathway for cytokine-induced mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of CXCL12 production by bone marrow osteoblasts is a common and critical pathway for cytokine-induced mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 13. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of CTCE-0214 and CTCE-9908 in Hematopoietic Cell Studies
An essential guide for researchers, scientists, and drug development professionals exploring the modulation of the CXCR4/SDF-1α signaling axis in hematopoietic stem and progenitor cells.
This guide provides a comprehensive comparison of two key modulators of the C-X-C chemokine receptor type 4 (CXCR4), the agonist CTCE-0214 and the antagonist CTCE-9908. Both are peptide analogs of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and play critical roles in the regulation of hematopoietic stem and progenitor cell (HSPC) trafficking, homing, and engraftment. Understanding their distinct effects is crucial for the development of novel therapeutic strategies in regenerative medicine and oncology.
At a Glance: this compound vs. CTCE-9908
| Feature | This compound | CTCE-9908 |
| Primary Function | CXCR4 Agonist | CXCR4 Antagonist |
| Nature | Synthetic peptide analog of SDF-1α | Synthetic peptide analog of SDF-1α |
| Mechanism of Action | Mimics the action of SDF-1α, activating the CXCR4 receptor and its downstream signaling pathways. | Competitively binds to CXCR4, blocking the binding of SDF-1α and inhibiting receptor activation.[1] |
| Primary Application in Hematopoietic Cell Studies | Promoting HSPC survival, expansion, and mobilization.[2][3] | Inhibiting the migration and engraftment of normal and leukemic stem cells.[2] |
Quantitative Performance Data
The following table summarizes the key performance differences between this compound and CTCE-9908 in their effects on human CD34+ hematopoietic progenitor cells, as detailed in the pivotal study by Faber et al., 2007.[2]
| Parameter | This compound | CTCE-9908 | Control (SDF-1α) |
| Effect on CXCR4 Surface Expression (% of CD34+ cells) | No significant effect (43.9% ± 12.9%) | Enhanced (47.0% ± 6.1%, P = .02) | Reduced (30.0% ± 13.9%) |
| Chemotaxis/Migration (at 500 ng/mL) | No significant effect | No significant effect | Dose-dependent increase |
| Cell-Cell Adhesion to Mesenchymal Stromal Cells | Impaired | No effect | Impaired |
| Proliferation of CD34+ cells | No effect | No effect | No effect |
Signaling Pathways and Experimental Overview
The differential effects of this compound and CTCE-9908 stem from their opposing actions on the CXCR4 signaling pathway. This compound activates this pathway, while CTCE-9908 blocks it.
The subsequent sections detail the experimental protocols used to generate the data presented above, providing a framework for reproducing and expanding upon these findings.
Experimental Protocols
Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of this compound and CTCE-9908 to induce the directed migration of hematopoietic progenitor cells.
Materials:
-
CD34+ hematopoietic progenitor cells
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Iscove's Modified Dulbecco's Medium (IMDM) with 0.5% bovine serum albumin (BSA)
-
SDF-1α, this compound, and CTCE-9908
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Isolate and purify human CD34+ cells from a source such as umbilical cord blood or mobilized peripheral blood.
-
Resuspend the CD34+ cells in IMDM with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
In the lower chambers of a 24-well plate, add 600 µL of IMDM with 0.5% BSA containing various concentrations of SDF-1α, this compound, or CTCE-9908. Include a negative control with medium alone.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the CD34+ cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the migration index as the fold increase in the number of migrated cells in the presence of a chemoattractant compared to the negative control.
Cell-Cell Adhesion Assay
This assay evaluates the impact of this compound and CTCE-9908 on the adhesion of hematopoietic progenitor cells to a layer of mesenchymal stromal cells.
Materials:
-
CD34+ hematopoietic progenitor cells
-
Human mesenchymal stromal cells (MSCs)
-
24-well plates
-
IMDM with 10% fetal calf serum (FCS)
-
SDF-1α, this compound, and CTCE-9908
-
Calcein-AM fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed MSCs in a 24-well plate and culture until they form a confluent monolayer.
-
Label CD34+ cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled CD34+ cells in IMDM with 10% FCS.
-
Pre-incubate the CD34+ cells with SDF-1α, this compound, or CTCE-9908 at desired concentrations for 30 minutes at 37°C.
-
Remove the culture medium from the MSC monolayer and add the pre-incubated CD34+ cell suspension.
-
Incubate the co-culture for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Quantify the number of adherent, fluorescently labeled CD34+ cells using a fluorescence microscope or a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the total number of cells added.
Flow Cytometry for CXCR4 Surface Expression
This protocol details the method for quantifying the surface expression of CXCR4 on hematopoietic progenitor cells following treatment with this compound or CTCE-9908.
Materials:
-
CD34+ hematopoietic progenitor cells
-
SDF-1α, this compound, and CTCE-9908
-
Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human CD34 antibody
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FCS and 0.01% sodium azide)
-
Flow cytometer
Procedure:
-
Treat CD34+ cells with SDF-1α, this compound, or CTCE-9908 at the desired concentrations for 1 hour at 37°C.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the PE-conjugated anti-CXCR4 and FITC-conjugated anti-CD34 antibodies. Also, prepare isotype control samples.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer, gating on the CD34+ cell population.
-
Analyze the percentage of CXCR4-positive cells and the mean fluorescence intensity (MFI) of CXCR4 expression within the CD34+ gate.
Conclusion
This compound and CTCE-9908 exhibit distinct and opposing effects on hematopoietic progenitor cells, directly reflecting their roles as a CXCR4 agonist and antagonist, respectively. While this compound shows potential for enhancing the ex vivo expansion and engraftment of HSPCs, CTCE-9908 is a valuable tool for studying and potentially inhibiting processes that rely on the SDF-1α/CXCR4 axis, such as leukemic cell homing. The choice between these two compounds will depend on the specific research question and the desired biological outcome. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of these compounds in hematopoietic cell biology.
References
A Comparative Guide to the Anti-Inflammatory Effects of CTCE-0214
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of CTCE-0214 against other alternatives, supported by experimental data. This compound is a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and acts as an agonist for the CXCR4 receptor.[1][2][3] Its anti-inflammatory potential has been demonstrated in various preclinical models of systemic inflammation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in murine models.
Table 1: In Vivo Anti-Inflammatory Efficacy of this compound
| Model of Inflammation | Cytokine Measured | Treatment | Dosage | Percent Reduction (Compared to Control) | Reference |
| Lipopolysaccharide (LPS)-induced Endotoxemia | Plasma TNF-α | This compound | 25 mg/kg | 93% | [4] |
| Zymosan-induced Peritonitis | Plasma TNF-α | This compound | 25 mg/kg | 53% | [4] |
| Cecal Ligation and Puncture (CLP)-induced Sepsis | Plasma IL-6 | This compound | 25 mg/kg | Significant Decrease | [4] |
Table 2: In Vitro Anti-Inflammatory Efficacy of this compound
| Cell Type | Inflammatory Stimulus | Cytokine Measured | Treatment | Effect | Reference |
| Bone Marrow-Derived Macrophages | Lipopolysaccharide (LPS) | IL-6 | This compound | Dose-dependent suppression | [4] |
Comparison with Other CXCR4 Modulators
Direct comparative studies evaluating the anti-inflammatory effects of this compound against other CXCR4 modulators are limited. However, research on the CXCR4 antagonist, AMD3100, provides a point of reference for the role of the CXCR4 axis in inflammation.
-
AMD3100 (CXCR4 Antagonist): In a mouse model of allergic asthma, treatment with AMD3100 significantly reduced airway hyperreactivity, peribronchial eosinophilia, and overall inflammatory responses.[5] It also led to a significant reduction in IL-4 and IL-5 levels, while increasing IL-12 and IFN-γ.[5] This suggests that both agonism (this compound) and antagonism (AMD3100) of CXCR4 can modulate inflammatory responses, likely in a context-dependent manner. The differing effects on specific cytokines highlight the complexity of CXCR4 signaling in the immune system.[6][7]
Signaling Pathway of this compound in Inflammation
This compound exerts its anti-inflammatory effects by activating the CXCR4 receptor. This G-protein coupled receptor is involved in modulating inflammatory signaling, partly through its interaction with Toll-like receptor 4 (TLR4) signaling pathways. Activation of CXCR4 by this compound is thought to suppress the downstream inflammatory cascade, including the activation of NF-κB and MAPK pathways, which are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Caption: this compound activates CXCR4, modulating TLR4 signaling to suppress inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammation in response to a bacterial endotoxin.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Prepare a sterile solution of LPS (from E. coli O111:B4) in pyrogen-free saline.
-
Administer this compound or vehicle control via intravenous (IV) or intraperitoneal (IP) injection at the desired dose (e.g., 25 mg/kg).[4]
-
After a specified pre-treatment time (e.g., 30 minutes), inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5 mg/kg).[9]
-
At a predetermined time point post-LPS injection (e.g., 90 minutes), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Measure cytokine levels (e.g., TNF-α) in the plasma using a specific ELISA kit.
-
Caption: Workflow for inducing and assessing LPS-mediated endotoxemia in mice.
Zymosan-Induced Peritonitis in Mice
This model mimics a sterile inflammatory response.[10][11]
-
Animals: Male BALB/c mice (8-12 weeks old).
-
Procedure:
-
Prepare a sterile suspension of Zymosan A in saline.
-
Administer this compound or vehicle control (IP or IV) at the desired dose (e.g., 25 mg/kg).[4]
-
After a specified pre-treatment time, inject mice intraperitoneally with the zymosan suspension (e.g., 1 mg/mouse).[10]
-
At a predetermined time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then collecting a known volume of sterile, cold PBS into the peritoneal cavity.[12]
-
Centrifuge the lavage fluid to pellet the cells and collect the supernatant for cytokine analysis.
-
Store the supernatant at -80°C until analysis.
-
Measure cytokine levels (e.g., TNF-α) in the supernatant using a specific ELISA kit.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is a polymicrobial sepsis model that closely mimics human sepsis.[2][13]
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture.
-
Puncture the ligated cecum through-and-through with a needle (e.g., 21-gauge).[14]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneum.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer fluid resuscitation (e.g., 1 ml sterile saline subcutaneously).
-
Administer this compound or vehicle control at the desired dose (e.g., 25 mg/kg) at specified time points post-surgery.[4]
-
At a predetermined time point (e.g., 24 hours), collect blood for plasma cytokine analysis (e.g., IL-6) via ELISA.[15]
-
In Vitro Macrophage Stimulation Assay
This assay assesses the direct anti-inflammatory effect of a compound on macrophages.[16]
-
Cells: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Culture macrophages in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/ml).
-
Incubate for a set period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a specific ELISA kit.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This is a standard method for quantifying cytokine levels in biological samples.
-
Reagents: Capture antibody, detection antibody, standard recombinant cytokine, streptavidin-HRP, and substrate solution (e.g., TMB).
-
Procedure (General Sandwich ELISA Protocol): [17][18]
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP. Incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMD3100, a CxCR4 Antagonist, Attenuates Allergic Lung Inflammation and Airway Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. 4.3. Zymosan-Induced Peritonitis [bio-protocol.org]
- 13. Cecal Ligation and Puncture Mouse Model [bio-protocol.org]
- 14. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 15. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. raybiotech.com [raybiotech.com]
A Comparative Analysis of CTCE-0214 and Plerixafor (AMD3100): Two Modulators of the CXCR4 Receptor
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and functions of the CXCR4 agonist CTCE-0214 and the CXCR4 antagonist plerixafor.
In the landscape of therapeutic development, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target for a multitude of pathologies, ranging from hematopoietic disorders to cancer and inflammatory diseases. Modulation of this receptor can elicit powerful and diverse biological responses. This guide provides a comparative analysis of two key modulators of CXCR4: this compound, a synthetic peptide agonist, and plerixafor (also known as AMD3100), a small molecule antagonist.
While both compounds interact with the CXCR4 receptor, they do so with opposing effects, making a direct performance comparison for a single application inappropriate. Instead, this guide will illuminate their contrasting mechanisms of action, downstream signaling effects, and potential therapeutic applications, supported by available experimental data and methodologies.
At a Glance: this compound vs. Plerixafor
| Feature | This compound | Plerixafor (AMD3100) |
| Drug Type | Synthetic Peptide | Small Molecule (Bicyclam derivative) |
| Mechanism of Action | CXCR4 Agonist | CXCR4 Antagonist |
| Primary Function | Mimics the natural ligand (CXCL12), activating CXCR4 signaling. | Blocks the binding of CXCL12 to CXCR4, inhibiting signaling.[1] |
| Key Biological Effects | Anti-inflammatory, promotes cell survival and expansion, enhances hematopoietic progenitor cell migration.[2][3] | Mobilizes hematopoietic stem cells from bone marrow to peripheral blood.[4] |
| Therapeutic Potential | Sepsis, systemic inflammatory syndromes, tissue repair, ex vivo cell expansion.[2][5] | Hematopoietic stem cell transplantation for lymphoma and multiple myeloma, potential in cancer therapy to inhibit metastasis.[6][7] |
Quantitative Analysis: Potency and Efficacy
Direct comparative studies providing head-to-head quantitative data are unavailable due to the opposing nature of these compounds. The following table summarizes key potency metrics gathered from independent studies.
| Parameter | This compound | Plerixafor (AMD3100) |
| Target | CXCR4 | CXCR4 |
| IC50 (CXCR4 Binding) | Not Available | 44 nM[8][9][10][11] |
| IC50 (Chemotaxis Inhibition) | Not Applicable (Agonist) | 5.7 nM[9][10][12] |
| EC50 (Functional Assay) | Reproduces CXCL12-induced calcium mobilization (specific EC50 not cited).[13] | Not Applicable (Antagonist) |
| Observed In Vitro/Vivo Effects | - Increases expansion of CD34+ cell subsets (0.01-0.1 ng/mL).[2]- Induces moderate migration of CD34+ cells at high concentrations (100 µg/mL).[14]- Suppresses LPS-induced TNF-α production in vivo (1-25 mg/kg).[2] | - Mobilizes CD34+ cells, with peak counts ~10 hours post-administration.[15]- A 240 µg/kg dose leads to a median 4.2-fold increase in circulating CD34+ cells.[15]- A 480 µg/kg dose results in significantly higher peak CD34+ cell counts than the 240 µg/kg dose.[16] |
Mechanism of Action and Signaling Pathways
The divergent functions of this compound and plerixafor stem from their opposing effects on the CXCR4 signaling cascade. The natural ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). The interaction between CXCL12 and CXCR4 is crucial for retaining hematopoietic stem cells (HSCs) in the bone marrow niche.[1]
This compound: Activating the CXCR4 Pathway
As a synthetic peptide analog of SDF-1α, this compound acts as an agonist, meaning it binds to and activates the CXCR4 receptor.[2][17] This activation mimics the natural signaling process, initiating downstream cascades that are involved in cell survival, proliferation, and migration. This agonistic action underlies its observed anti-inflammatory effects and its ability to support the survival and expansion of hematopoietic progenitor cells.[2][5]
Caption: Agonist (this compound) signaling pathway.
Plerixafor (AMD3100): Blocking the CXCR4 Pathway
In contrast, plerixafor is a selective antagonist of the CXCR4 receptor.[1][8] It physically binds to the receptor, thereby blocking the natural ligand, CXCL12, from docking.[1] This inhibitory action disrupts the CXCL12/CXCR4 axis that anchors HSCs in the bone marrow. The result is a rapid mobilization of these cells into the peripheral bloodstream, where they can be collected for transplantation.[1][4] This mechanism is also being explored to prevent the metastasis of cancer cells that rely on this pathway for migration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CXCR4 antagonist plerixafor is a potential therapy for myelokathexis, WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Clinical Indications for Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plerixafor: A chemokine receptor-4 antagonist for mobilization of hematopoietic stem cells for transplantation after high-dose chemotherapy for non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. amyloid.co [amyloid.co]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. amyloid.co [amyloid.co]
- 13. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison: CTCE-0214 vs. Native SDF-1α in Preclinical Models
A detailed guide for researchers and drug development professionals on the comparative performance and experimental data of the CXCR4 agonist CTCE-0214 and its endogenous counterpart, Stromal Cell-Derived Factor-1α (SDF-1α).
This guide provides a comprehensive analysis of this compound and native SDF-1α, focusing on their distinct functional profiles as CXCR4 receptor agonists. While both molecules activate the same receptor, preclinical studies reveal significant differences in their effects on cell migration, receptor expression, and in vivo activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to inform research and development decisions.
Performance Comparison: Quantitative Data Summary
The following tables present a structured overview of the comparative performance of this compound and SDF-1α based on available experimental data.
Table 1: In Vitro Functional Comparison on Human CD34+ Hematopoietic Progenitor Cells
| Parameter | Native SDF-1α | This compound |
| Cell Migration | Induces dose-dependent migration.[1] | Does not induce significant migration at similar concentrations; a moderate effect is observed at much higher concentrations (100 μg/mL).[1] |
| Podia Formation | Induces a dose-dependent effect on cell polarization and podia formation.[1] | Shows a significant effect on uropod formation.[1] |
| Adhesion to Mesenchymal Stromal Cells (MSCs) | Significantly reduces cell adhesion. | Significantly reduces cell adhesion. |
| Proliferation | Does not have a significant effect on the fraction of proliferating cells. | Does not have a significant effect on the fraction of proliferating cells. |
| CXCR4 Surface Expression | Reduces the detection of surface CXCR4. | Does not show any significant effect on CXCR4 expression. |
Table 2: Physicochemical and In Vivo Properties
| Parameter | Native SDF-1α | This compound |
| Binding Affinity to CXCR4 (Kd) | 4.5 nM - 8.3 nM[2][3][4] | Specific Kd value not found in the reviewed literature. |
| Pharmacokinetics | Short plasma half-life of less than 30 minutes.[2][3] | Modified to improve plasma stability.[5] |
| In Vivo Hematopoietic Progenitor Cell (HPC) Mobilization | Elevated plasma levels induce mobilization of HPCs to the peripheral blood. | Injection leads to an increase of primitive HPCs in the peripheral blood in murine models.[1] |
| In Vivo Anti-inflammatory Effects | Can activate anti-inflammatory signaling pathways.[5] | Significantly suppresses plasma TNF-α and IL-6 increases in murine models of systemic inflammation. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this comparison guide.
Transwell Migration Assay for CD34+ Cells
This assay quantifies the chemotactic response of hematopoietic progenitor cells to SDF-1α and this compound.
Materials:
-
Purified human CD34+ cells
-
Transwell inserts with 5-μm pore size
-
24-well culture plates
-
Migration medium (e.g., RPMI 1640 supplemented with 0.5% bovine serum albumin)
-
Recombinant human SDF-1α and this compound
-
Cell counter or flow cytometer
Procedure:
-
Prepare a single-cell suspension of CD34+ cells in migration medium.
-
Add migration medium containing various concentrations of either SDF-1α or this compound to the lower chambers of the 24-well plate. Use medium without a chemoattractant as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 μL of the CD34+ cell suspension (typically 2.5 x 10^5 cells) to the upper chamber of each insert.
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer.
Hematopoietic Cell Adhesion to Mesenchymal Stromal Cells
This assay measures the ability of SDF-1α and this compound to modulate the adhesion of hematopoietic cells to a stromal cell layer.
Materials:
-
Human bone marrow-derived mesenchymal stromal cells (MSCs)
-
Purified human CD34+ cells
-
Culture plates (e.g., 96-well)
-
Adhesion buffer (e.g., PBS with 1% BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader or microscope
Procedure:
-
Culture MSCs in the wells of a culture plate until they form a confluent monolayer.
-
Label the CD34+ cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled CD34+ cells in adhesion buffer.
-
Add the labeled CD34+ cells to the MSC monolayer-containing wells.
-
Add SDF-1α or this compound at desired concentrations to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells multiple times with pre-warmed adhesion buffer to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity of each well with a plate reader or by counting the fluorescent cells under a microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the SDF-1α/CXCR4 signaling pathway and the workflows of the key experimental assays.
Caption: SDF-1α/CXCR4 signaling cascade.
Caption: Experimental workflow for the Transwell migration assay.
Caption: Experimental workflow for the cell adhesion assay.
References
- 1. Stromal derived factor 1α: A chemokine that delivers a two-pronged defence of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Review: The Potential of Stromal Cell-Derived Factor 1 and Its Receptors to Promote Stem Cell Functions in Spinal Cord Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of CTCE-0214: A Comparative Guide for Researchers
For Immediate Release
This guide provides a framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the CXCR4 agonist, CTCE-0214, with other chemokine receptors. While specific cross-reactivity data for this compound is not extensively published, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough comparative analysis. We will draw comparisons with other well-characterized CXCR4 modulators, namely the antagonist AMD3100 and the partial antagonist MSX-122, for which selectivity data is available.
This compound is a synthetic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α), the natural ligand for the C-X-C chemokine receptor 4 (CXCR4). It acts as a CXCR4 agonist, mimicking the effects of SDF-1α, which include the mobilization of hematopoietic stem cells and modulation of inflammatory responses.[1] Understanding the selectivity of this compound is crucial for predicting its biological effects and potential off-target interactions.
Comparative Analysis of CXCR4 Modulator Selectivity
A comprehensive assessment of this compound's cross-reactivity would involve screening it against a panel of other human chemokine receptors. The following table illustrates how such data could be presented, comparing this compound with AMD3100 and MSX-122. Note: The data for this compound is hypothetical and for illustrative purposes only, as extensive public data is unavailable.
Table 1: Comparative Chemokine Receptor Cross-Reactivity Profile
| Receptor | Ligand/Modulator | Assay Type | Result (e.g., IC50, EC50, % Inhibition) | Reference |
| CXCR4 | This compound | Calcium Mobilization | EC50 = X nM | Hypothetical |
| AMD3100 | Calcium Mobilization | IC50 = 572 ± 190 nM | [2] | |
| MSX-122 | cAMP Inhibition | IC50 = ~10 nM | [3] | |
| CCR1 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No interaction | [4] | |
| CCR2b | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No inhibition | [2] | |
| CCR3 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| MSX-122 | cAMP Inhibition | No inhibition | [3] | |
| CCR4 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No inhibition | [2] | |
| CCR5 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No inhibition | [2] | |
| MSX-122 | cAMP Inhibition | No inhibition | [3] | |
| CCR7 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No inhibition | [2] | |
| CXCR1 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No interaction | [4] | |
| CXCR2 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No interaction | [4] | |
| CXCR3 | This compound | Calcium Mobilization | No significant activity | Hypothetical |
| AMD3100 | Calcium Mobilization | No interaction | [4] |
Experimental Protocols for Assessing Cross-Reactivity
To generate the data presented above, a series of binding and functional assays should be performed. Below are detailed methodologies for key experiments.
Radioligand Binding Competition Assay
This assay determines the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from a specific receptor.
Protocol:
-
Cell Culture: Culture cell lines stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled chemokine ligand (e.g., [¹²⁵I]-SDF-1α for CXCR4) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plates at room temperature for 1-2 hours to reach binding equilibrium.
-
Washing: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate G-protein coupled receptor signaling, leading to an increase in intracellular calcium concentration.
Protocol:
-
Cell Preparation: Plate cells expressing the target chemokine receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an automated injection system to add varying concentrations of the test compound (this compound) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value, which is the concentration that elicits 50% of the maximal response. For antagonist testing, pre-incubate the cells with the antagonist before adding the cognate chemokine.
Chemotaxis Assay
This assay assesses the ability of a compound to induce cell migration, a key function of chemokine receptors.
Protocol:
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Cell Preparation: Resuspend cells expressing the chemokine receptor in a serum-free medium.
-
Compound Addition: Add different concentrations of the test compound (this compound) to the lower chamber.
-
Cell Migration: Add the cell suspension to the upper chamber and incubate for several hours to allow for cell migration through the membrane towards the chemokine gradient.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining the cells and measuring the absorbance.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the CXCR4 signaling pathway and a typical experimental workflow for assessing chemokine receptor cross-reactivity.
Caption: CXCR4 Signaling Pathway initiated by this compound or SDF-1α.
Caption: Experimental workflow for assessing chemokine receptor cross-reactivity.
Conclusion
References
- 1. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TNF-α Suppression: CTCE-0214 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug CTCE-0214 with established TNF-α (Tumor Necrosis Factor-alpha) inhibitors. The focus is on the suppression of TNF-α, a key cytokine implicated in a wide range of inflammatory diseases. This document summarizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
This compound, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and a CXCR4 agonist, has demonstrated anti-inflammatory properties, including the significant suppression of plasma TNF-α in preclinical models of systemic inflammation.[1] This guide compares its efficacy with that of well-established TNF-α inhibitors such as Etanercept, and discusses the context of monoclonal antibodies like Infliximab and Adalimumab, particularly noting their species-specific activity.
Mechanism of Action
This compound: this compound exerts its anti-inflammatory effects by acting as an agonist for the CXCR4 receptor. The binding of this compound to CXCR4 is thought to modulate inflammatory signaling pathways, potentially through crosstalk with Toll-like receptor 4 (TLR4) signaling, thereby reducing the production of pro-inflammatory cytokines like TNF-α.[1][2]
Alternative TNF-α Inhibitors:
-
Etanercept: A fusion protein that acts as a decoy receptor for TNF-α, binding to it and preventing it from interacting with its cell surface receptors. It is known to be effective in murine models.
-
Infliximab and Adalimumab: These are monoclonal antibodies that specifically target and neutralize human TNF-α. It is important to note that their efficacy in mouse models is debated, as they may not effectively bind to murine TNF-α. For preclinical studies in mice, murine-specific anti-TNF-α antibodies are often used.
Quantitative Data on TNF-α Suppression
The following tables summarize the available quantitative data on the suppression of TNF-α by this compound and a representative alternative, Etanercept, in murine models of inflammation.
Table 1: this compound TNF-α Suppression in Murine Models
| Model | Drug/Treatment | Dosage | Outcome | Reference |
| Zymosan-Induced Peritonitis | This compound | 25 mg/kg | 53 ± 10% reduction in plasma TNF-α | [3] |
| LPS-Induced Endotoxemia | This compound | 1 - 25 mg/kg | Significant suppression of plasma TNF-α (specific percentage not reported) | [1] |
| Cecal Ligation and Puncture (CLP) Sepsis | This compound | 25 mg/kg | No significant suppression of plasma TNF-α | [1] |
Table 2: Etanercept TNF-α Suppression in a Murine Model
| Model | Drug/Treatment | Dosage | Outcome | Reference |
| Carrageenan-induced acute inflammation | Etanercept | 5 mg/kg | Significant reduction in lung MPO activity (indirect measure of inflammation) and visible reduction in TNF-α staining in lung tissue | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of TNF-α and the CXCR4 receptor, which is the target of this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
LPS-Induced Endotoxemia in Mice
This model is used to study the acute inflammatory response to bacterial endotoxin.
-
Animals: Male CD-1 mice are typically used.
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.
-
Drug Administration: this compound (1 to 25 mg/kg) is administered intravenously (i.v.) at the same time as the LPS injection. The vehicle control is phosphate-buffered saline (PBS).
-
Sample Collection: One hour after LPS injection, mice are euthanized, and blood is collected for plasma separation.
-
TNF-α Measurement: Plasma TNF-α levels are determined by an enzyme-linked immunosorbent assay (ELISA) kit specific for murine TNF-α.
Zymosan-Induced Peritonitis in Mice
This model represents a sterile peritonitis that leads to multiple organ dysfunction.
-
Animals: Male CD-1 mice are used.
-
Induction of Peritonitis: Zymosan (500 mg/kg) is administered via i.p. injection.
-
Drug Administration: this compound (25 mg/kg) is administered intravenously at 1 and 3 hours post-zymosan injection and intraperitoneally at 6 hours post-zymosan injection. The control group receives saline injections.
-
Sample Collection: Twenty-four hours after the zymosan challenge, mice are euthanized, and blood is collected to obtain plasma.
-
TNF-α Measurement: Plasma TNF-α levels are quantified using a murine-specific TNF-α ELISA kit.
Experimental Workflow
The following diagram outlines the general workflow for in vivo testing of TNF-α suppressors in a murine model.
References
- 1. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of tumour necrosis factor-α receptor 1 genetic deletion on carrageenan-induced acute inflammation: a comparison with etanercept - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CTCE-0214's Pro-Survival Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-survival effects of CTCE-0214, a peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α) and a CXCR4 agonist, against alternative strategies in preclinical models of systemic inflammation and sepsis. The data presented is compiled from peer-reviewed studies to facilitate an independent verification of its therapeutic potential.
I. Comparative Efficacy in Sepsis Models
This compound has demonstrated significant pro-survival effects in murine models of severe sepsis. Its performance is compared here with Plerixafor (AMD3100), a CXCR4 antagonist, to provide a broader perspective on targeting the CXCR4/SDF-1α axis in systemic inflammation.
Table 1: Survival Rates in Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Time Point |
| This compound | 25 mg/kg | Subcutaneous | Significantly reduced mortality compared to control [1] | 120 hours |
| Plerixafor (AMD3100) | - | - | 65% [2] | 7 days |
| Control (PBS/Vehicle) | - | Subcutaneous | <10% [1] | 120 hours |
| Control (CLP) | - | - | 20% [2] | 7 days |
Table 2: Modulation of Inflammatory Cytokines in Plasma of CLP-Induced Septic Mice by this compound
| Cytokine | This compound Treatment | Control (CLP) | Outcome |
| Interleukin-6 (IL-6) | Significantly suppressed | Markedly elevated | Anti-inflammatory effect[1][3] |
| Tumor Necrosis Factor-α (TNF-α) | No significant suppression in CLP model | Elevated | -[1][3] |
| Interleukin-10 (IL-10) | No suppression | Elevated | Maintained anti-inflammatory response[1][3] |
II. Mechanism of Action: The CXCR4/SDF-1α Signaling Axis
This compound acts as an agonist at the CXCR4 receptor, mimicking the natural ligand SDF-1α. This interaction is believed to trigger downstream signaling pathways that ultimately contribute to its anti-inflammatory and pro-survival effects. The binding of this compound to CXCR4 can activate Gαi-protein coupled signaling, which in turn can modulate inflammatory responses, for instance, by suppressing pro-inflammatory cytokine production.
References
A Comparative Guide to CXCR4 Modulators: Evaluating the Specificity of CTCE-0214, Plerixafor (AMD3100), and T140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR4 agonist CTCE-0214 and two well-characterized CXCR4 antagonists, Plerixafor (AMD3100) and T140. The focus is on evaluating their specificity for the CXCR4 receptor, supported by available experimental data. This document is intended to aid researchers in selecting the appropriate tools for their studies and to provide context for the development of novel CXCR4-targeted therapeutics.
Introduction to CXCR4 and its Modulators
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), orchestrates cell migration, proliferation, and survival. The CXCL12/CXCR4 axis is crucial in hematopoietic stem cell homing, immune responses, and organogenesis. Dysregulation of this axis is implicated in various diseases, including cancer metastasis, HIV-1 infection, and inflammatory disorders. This has led to the development of various modulators targeting CXCR4, including agonists like this compound and antagonists such as Plerixafor and T140.
This compound is a synthetic peptide analog of SDF-1α designed as a CXCR4 agonist with enhanced bioavailability and specificity.[1] It is intended to mimic the effects of the natural ligand, promoting tissue repair and cell migration.[1]
Plerixafor (AMD3100) is a small molecule antagonist of CXCR4. It is a selective inhibitor of the CXCL12-mediated chemotaxis.[2]
T140 and its analogs are potent and specific peptide-based antagonists of CXCR4.[3][4] They have been investigated for their anti-HIV and anti-metastatic properties.[5]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a GPCR, CXCR4 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration. Additionally, the Gβγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). CXCR4 can also signal through G protein-independent pathways involving β-arrestin and the JAK/STAT pathway.
References
- 1. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CTCE-0214 and SDF-1α on CXCR4 Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the synthetic peptide CTCE-0214 and its natural counterpart, Stromal Cell-Derived Factor-1α (SDF-1α), on the internalization of the C-X-C chemokine receptor type 4 (CXCR4). This analysis is supported by experimental data to inform research and development decisions.
Executive Summary
CXCR4, a G-protein coupled receptor, plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Ligand-induced internalization of CXCR4 is a key mechanism for regulating its signaling. This guide focuses on the comparative efficacy of the endogenous ligand SDF-1α and the synthetic agonist this compound in inducing this internalization.
Experimental evidence demonstrates a significant difference in the ability of these two agents to induce CXCR4 internalization. While SDF-1α effectively promotes the removal of CXCR4 from the cell surface, this compound, under similar experimental conditions, does not induce significant receptor internalization. This suggests distinct functional profiles for these two CXCR4 agonists, with implications for their therapeutic applications.
Quantitative Data Comparison
The following table summarizes the key findings from a comparative study on the effect of this compound and SDF-1α on CXCR4 surface expression in human CD34+ cells, a key hematopoietic stem and progenitor cell population. The reduction in surface expression is a direct consequence of receptor internalization.
| Treatment Agent | Concentration | Percentage of CXCR4+ Cells (Mean ± SD) | Effect on CXCR4 Internalization |
| Control (Untreated) | - | 43.9% ± 12.9% | Baseline |
| SDF-1α | 500 ng/mL | 30.0% ± 13.9% | Induces Internalization |
| This compound | 500 ng/mL | 43.9% ± 12.9% | No Significant Internalization |
Data adapted from Faber A, et al. J Biomed Biotechnol. 2007;2007(3):26065.[1]
These data indicate that while SDF-1α leads to a noticeable decrease in the percentage of cells expressing CXCR4 on their surface, this compound does not elicit a similar response.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying CXCR4 internalization and the experimental approach to its measurement, the following diagrams are provided.
References
side-by-side comparison of CTCE-0214 and other CXCL12 analogs
A Comprehensive Side-by-Side Comparison of CTCE-0214 and Other CXCL12 Analogs for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the CXCL12 analog this compound with other relevant CXCL12 analogs, including the natural ligand CXCL12 (SDF-1α), the synthetic agonist ATI-2341, and the antagonist MSX-122. The comparison is based on available experimental data on their biochemical and functional properties.
Introduction to CXCL12 and its Analogs
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a crucial chemokine that binds primarily to the G-protein coupled receptor CXCR4. The CXCL12/CXCR4 signaling axis plays a pivotal role in numerous physiological processes, including immune responses, hematopoiesis, and embryonic development. Its dysregulation is implicated in various diseases, such as cancer metastasis and inflammatory conditions. This has spurred the development of synthetic CXCL12 analogs with modified properties to therapeutically modulate CXCR4 signaling.
This compound is a synthetic peptide analog of SDF-1α designed to be a potent and stable agonist of the CXCR4 receptor.[1][2] It has been investigated for its potential in controlling inflammation and in the context of sepsis.[1][3]
Comparative Data of CXCL12 Analogs
The following tables summarize the available quantitative and qualitative data for this compound and other CXCL12 analogs. It is important to note that direct side-by-side quantitative comparisons of this compound with other analogs are limited in the available literature.
Table 1: Comparison of Binding Affinity and Functional Potency of CXCL12 Analogs
| Analog | Type | Receptor Target | Binding Affinity (Kd) | Functional Potency (EC50/IC50) | Reference |
| CXCL12 (SDF-1α) | Natural Ligand / Agonist | CXCR4 | 4.5 - 8.3 nM | Ca²⁺ Mobilization: 3.6 nMCell Migration: Maximal migration at 125-500 ng/mL | [4][5][6] |
| This compound | Synthetic Analog / Agonist | CXCR4 | Not explicitly reported | Ca²⁺ Mobilization: Reproduces CXCL12-induced mobilizationCell Migration: Moderate increase at 100 µg/mL; no significant migration at ≤500 ng/mL | [1][7][8] |
| ATI-2341 | Synthetic Analog / Allosteric Agonist | CXCR4 | Not explicitly reported | Chemotaxis (CCRF-CEM cells): 194 nMCa²⁺ Mobilization (CCRF-CEM cells): 194 ± 16 nMCa²⁺ Mobilization (CXCR4-transfected U87 cells): 140 ± 36 nM | [9][10] |
| MSX-122 | Synthetic Analog / Partial Antagonist | CXCR4 | Not explicitly reported | Inhibition of CXCL12/CXCR4 actions: ~10 nM | [11][12][13] |
Table 2: Summary of Functional Effects of CXCL12 Analogs
| Analog | Key Functional Effects | Reference |
| CXCL12 (SDF-1α) | Potent chemoattractant for various cell types, induces intracellular calcium flux, promotes cell survival and proliferation. | [14][15][16][17][18] |
| This compound | Shows anti-inflammatory activity in vivo, suppresses plasma TNF-α, improves survival in sepsis models, and can induce calcium mobilization. Weakly induces cell migration at high concentrations. | [1][7][13][19] |
| ATI-2341 | Potent mobilizer of bone marrow hematopoietic cells, induces chemotaxis and calcium mobilization. Acts as a biased agonist, favoring Gαi activation over Gα13. | [9][10] |
| MSX-122 | Inhibits CXCL12-mediated cell invasion and has anti-inflammatory and anti-metastatic activity. It is inactive in calcium flux assays. | [11][12][13] |
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions. The following diagram illustrates the major signaling pathways activated by the CXCL12/CXCR4 axis.
Experimental Workflow: Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity of unlabeled ligands (like CXCL12 analogs) by measuring their ability to displace a labeled ligand from the receptor.
Experimental Workflow: Calcium Flux Assay
Calcium flux assays measure the transient increase in intracellular calcium concentration upon receptor activation, a key event in G-protein coupled receptor signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from studies characterizing ligand binding to CXCR4.[5]
-
Cell Preparation: Use a cell line endogenously expressing CXCR4 (e.g., Jurkat T-cells) or a transfected cell line. Harvest and wash the cells, then resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Assay Setup: In a 96-well plate, add varying concentrations of the unlabeled CXCL12 analog (e.g., this compound).
-
Labeled Ligand Addition: Add a fixed, subsaturating concentration of ¹²⁵I-labeled CXCL12 to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled analog. Non-linear regression analysis is used to determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol is based on standard methods for measuring GPCR-mediated calcium flux.[20][21]
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Assay: Place the cell suspension in a fluorometric plate reader or flow cytometer. Establish a stable baseline fluorescence reading.
-
Agonist Addition: Inject the CXCL12 analog at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.
Chemotaxis (Cell Migration) Assay
This protocol describes a common method for assessing the migratory response of cells to chemokines.[7][16]
-
Cell Preparation: Harvest the cells to be tested (e.g., lymphocytes, hematopoietic stem cells) and resuspend them in serum-free migration medium.
-
Transwell Setup: Use a transwell plate with a permeable membrane (e.g., 5 or 8 µm pore size). Add the migration medium containing different concentrations of the CXCL12 analog to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye or by direct cell counting using a flow cytometer or hemocytometer.
-
Data Analysis: Plot the number of migrated cells against the concentration of the CXCL12 analog to generate a chemotactic dose-response curve and determine the EC50.
Conclusion
This compound is a synthetic agonist of CXCR4 with demonstrated anti-inflammatory effects in preclinical models. While it can induce downstream signaling events like calcium mobilization, its potency in inducing cell migration appears to be significantly lower than the natural ligand, CXCL12, requiring much higher concentrations to elicit a moderate response. In comparison, other synthetic analogs like ATI-2341 show potent agonistic activity in chemotaxis and calcium flux assays. Antagonists such as MSX-122 effectively block CXCL12-mediated cellular responses. The choice of a particular CXCL12 analog will depend on the specific research or therapeutic goal, whether it is to mimic, enhance, or inhibit the physiological effects of the CXCL12/CXCR4 signaling axis. Further quantitative studies on this compound are needed to fully elucidate its pharmacological profile in direct comparison to other CXCL12 analogs.
References
- 1. Beneficial Effect of a CXCR4 Agonist in Murine Models of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effect of a CXCR4 agonist in murine models of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The CXCR4 agonist ligand stromal derived factor-1 maintains high affinity for receptors in both Galpha(i)-coupled and uncoupled states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of CXCR4 Sulfotyrosine Recognition by the Chemokine SDF-1/CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stroma Cell-Derived Factor-1α Signaling Enhances Calcium Transients and Beating Frequency in Rat Neonatal Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stromal Cell-Derived Factor-1α Promotes Endothelial Colony-Forming Cell Migration Through the Ca2+-Dependent Activation of the Extracellular Signal-Regulated Kinase 1/2 and Phosphoinositide 3-Kinase/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SDF Factor-1α Promotes the Migration, Proliferation, and Osteogenic Differentiation of Mouse Bone Marrow Mesenchymal Stem Cells Through the Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stromal cell-derived factor 1 - Wikipedia [en.wikipedia.org]
- 19. The CXC Chemokine Receptor 4 Ligands Ubiquitin and Stromal Cell-derived Factor-1α Function through Distinct Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CTCE-0214
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals like CTCE-0214, a CXCR4 agonist peptide analog, are paramount for maintaining a secure and compliant research environment.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established procedures for the disposal of analogous peptide-based research compounds provide a clear framework for its safe management.[1] This guide offers a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Core Principles for Disposal
Due to their biological activity, peptide-based compounds such as this compound require careful disposal to prevent their release into the environment.[1][2] The fundamental principle is to treat all peptide waste as chemical waste.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[2][3] Adherence to local, state, and federal regulations is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) office is strongly recommended to ensure compliance with site-specific protocols.[1][4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Shield | Must provide adequate protection against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are commonly recommended.[2] |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound in both solid and liquid forms.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
2. Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name ("this compound") and any known hazard information.[2][5]
-
Store the sealed waste containers in a designated and secure satellite accumulation area until collection.[4]
-
This storage area should be away from incompatible materials and general laboratory traffic.[2]
3. Arranging for Disposal:
-
Contact your institution's EHS department or chemical safety officer to schedule a pickup for the this compound waste.[2]
-
Provide a precise description of the waste container's contents to the waste management personnel.[2]
-
The most common and recommended method for the final disposal of peptide-based compounds is incineration by a licensed hazardous waste management facility.[1]
Emergency Procedures for Spills and Exposure
In the event of an accidental spill or exposure to this compound, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[3]
-
Spill Response:
-
Evacuate and restrict access to the affected area.[3]
-
Wearing appropriate PPE, contain the spill using absorbent materials.[3][5]
-
Collect the contaminated materials and place them in a sealed container for chemical waste disposal.
-
Decontaminate the spill area according to your institution's protocols.[3]
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling CTCE-0214
Immediate Safety and Handling Precautions
For researchers, scientists, and drug development professionals, the safe handling of research compounds like CTCE-0214, a CXCR4 agonist, is paramount. Adherence to proper laboratory protocols is crucial to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory to protect personal clothing.
-
Respiratory Protection: For handling the lyophilized powder, work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.
General Handling:
-
Avoid all direct contact with the compound.
-
Do not pipette by mouth.
-
Prevent the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
All personnel handling peptides must receive appropriate safety training.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available product information.
| Parameter | Value | Notes |
| Storage Temperature | Lyophilized: -20°C or -80°C | Store desiccated and protected from light.[2] |
| In Solution: -20°C (up to 1 month) or -80°C (up to 6 months) | Aliquot to avoid multiple freeze-thaw cycles.[2] | |
| Solubility | DMSO | Prepare stock solutions in DMSO. |
| Stability | Lyophilized: Stable for 36 months at -20°C | Avoid moisture to ensure long-term stability. |
| In Solution: Avoid pH > 8 | If a basic pH is necessary, keep the solution chilled. | |
| Purity | >98% (typical) | Confirm purity from the supplier's certificate of analysis. |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound. All procedures should be performed in a chemical fume hood while wearing appropriate PPE.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution of the peptide.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Clearly label all aliquots with the compound name, concentration, date, and storage conditions.
Mandatory Visualizations
Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
CXCR4 Signaling Pathway
This diagram illustrates a simplified signaling pathway initiated by the binding of a CXCR4 agonist, such as this compound, to its receptor.
Caption: Simplified CXCR4 Agonist Signaling Pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
